molecular formula C21H22NO4+ B190311 Palmatine CAS No. 3486-67-7

Palmatine

Cat. No.: B190311
CAS No.: 3486-67-7
M. Wt: 352.4 g/mol
InChI Key: QUCQEUCGKKTEBI-UHFFFAOYSA-N
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Description

Palmatine (C21H22NO4+) is a naturally occurring quaternary isoquinoline alkaloid, primarily sourced from medicinal plants such as Coptis chinensis Franch. and Phellodendron amurense Rupr. . It serves as a versatile compound in biomedical research due to its multi-target mechanisms of action. Studies demonstrate that this compound exerts its core pharmacological effects by modulating key signaling pathways, including the inhibition of NF-κB/NLRP3 for anti-inflammatory responses, activation of the Nrf2/HO-1 axis for antioxidant activity, and regulation of AMPK/mTOR for metabolic control . Its exceptional ability to cross the blood-brain barrier makes it a compound of interest for investigating neurological disorders . Recent in vivo and in silico studies highlight its sedative potential through modulation of the GABAergic system, specifically by binding to GABAA receptor subunits . In oncology research, this compound has shown promise due to multiple mechanisms, including direct cytotoxicity against tumor cells, suppression of metastasis, and inhibition of angiogenesis . Furthermore, its potential in managing metabolic conditions like diabetes and hyperlipidemia is an active area of investigation . A key consideration for researchers is its relatively low oral bioavailability, which has spurred the development of novel delivery systems, such as chitosan nanoparticles, to enhance its efficacy and enable targeted therapy . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium
Source PubChem
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InChI

InChI=1S/C21H22NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,9-12H,7-8H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCQEUCGKKTEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H22NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10605-02-4 (chloride), 131-04-4 (hydroxide), 4880-79-9 (iodide)
Record name Palmatine
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DSSTOX Substance ID

DTXSID9048065
Record name Palmatine
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Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3486-67-7
Record name Palmatine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Palmatine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmatine
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Record name PALMATINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of Palmatine, a Protoberberine Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Palmatine is a naturally occurring protoberberine alkaloid found in a variety of medicinal plants, including species from the Berberis, Coptis, and Phellodendron genera.[1][2][3] For centuries, extracts containing this compound have been utilized in traditional medicine for the treatment of ailments such as jaundice, dysentery, hypertension, and inflammation.[2] Modern scientific investigation has affirmed its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[4][5] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and key signaling pathways. It also details relevant experimental protocols for its isolation, synthesis, and analysis, aiming to serve as a vital resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a quaternary isoquinoline (B145761) alkaloid characterized by a tetracyclic protoberberine core.[4] Its structure features four methoxy (B1213986) groups, which contribute to its distinct chemical properties and biological activities. The positive charge on the nitrogen atom is a key characteristic of its quaternary ammonium (B1175870) salt nature.

Palmatine_Structure cluster_A Core Protoberberine Structure cluster_legend Simplified Representation A1 A2 A3 A4 A5 A6 B1 B2 B3 B4 B5 B6 C1 C2 C3 C4 C5 C6 D1 D2 D3 D4 D5 D6 K1 This diagram illustrates the connectivity and key functional groups of the this compound molecule, not the precise bond angles or 2D chemical drawing. C2-OCH3 2-OCH3 C3-OCH3 3-OCH3 C9-OCH3 9-OCH3 C10-OCH3 10-OCH3 N+ N+ Tetracyclic Core [A,B,C,D Rings] Tetracyclic Core->C2-OCH3 Tetracyclic Core->C3-OCH3 Tetracyclic Core->C9-OCH3 Tetracyclic Core->C10-OCH3 Tetracyclic Core->N+

Caption: Conceptual diagram of this compound's key structural features.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference(s)
IUPAC Name 2,3,9,10-Tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium[3][6][7]
Synonyms Berbericinine, Palmatin, O,O-Dimethyldemethyleneberberine[6]
CAS Number 3486-67-7[1][6][7]
Molecular Formula C₂₁H₂₂NO₄⁺[1][6][8]
Molecular Weight 352.4 g/mol [1][6]
Canonical SMILES COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC[1][7]
InChIKey QUCQEUCGKKTEBI-UHFFFAOYSA-N[6][7]

Physicochemical Properties

This compound presents as a yellow, crystalline solid with a notably bitter taste.[9] Its solubility profile is critical for its extraction, formulation, and pharmacokinetic properties.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Appearance Yellow needle crystal[9]
Melting Point 205 °C[9]
Solubility Freely soluble in hot water; Sparingly soluble in water; Slightly soluble in ethanol (B145695) and chloroform; Almost insoluble in ether; Soluble in DMSO, Dichloromethane, Ethyl Acetate, Acetone.[9]
Topological Polar Surface Area 40.8 Ų[6][7]
XLogP3 3.7[6][7]
Complexity 475[6]

Key Pharmacological Signaling Pathways

This compound exerts its diverse biological effects by modulating multiple cellular signaling pathways. Its mechanisms of action are primarily centered around anti-inflammatory, antioxidant, and anti-apoptotic activities.

Anti-Inflammatory and Antioxidant Pathways

A primary mechanism of this compound is the modulation of inflammation and oxidative stress. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[4][10][11] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by this compound, Nrf2 translocates to the nucleus, promoting the transcription of antioxidant enzymes like HO-1, thereby protecting cells from oxidative damage.[11] Concurrently, this compound can inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response, reducing the production of pro-inflammatory cytokines.[4]

Nrf2_Pathway cluster_cell Cellular Response to Oxidative Stress cluster_nucleus Cellular Response to Oxidative Stress This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 destabilizes nfkb NF-κB Pathway This compound->nfkb inhibits nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to ho1 HO-1 & other Antioxidant Enzymes protection Cellular Protection (Anti-oxidation) ho1->protection inflammation Inflammation nfkb->inflammation nrf2_nuc Nrf2 nrf2_nuc->ho1 promotes transcription

Caption: this compound's dual action on Nrf2/HO-1 and NF-κB pathways.
Anticancer and Anti-Apoptotic Pathways

In oncology research, this compound has demonstrated the ability to induce apoptosis in cancer cells. One of the key mechanisms is the inhibition of the anti-apoptotic protein Bcl-2.[3] By downregulating Bcl-2, this compound shifts the cellular balance towards pro-apoptotic proteins (like Bax), leading to the activation of the caspase cascade and programmed cell death. It has also been shown to inhibit the proliferation and infiltration of cancer cells.[3]

Apoptosis_Pathway This compound This compound bcl2 Bcl-2 Protein (Anti-apoptotic) This compound->bcl2 inhibits bax Bax Protein (Pro-apoptotic) bcl2->bax inhibits caspases Caspase Cascade bax->caspases activates apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis induces

Caption: this compound-induced apoptosis via inhibition of Bcl-2.

Experimental Protocols

Detailed and reproducible methodologies are crucial for scientific advancement. This section outlines key experimental protocols related to this compound research.

Isolation of this compound from Plant Material

This protocol describes the isolation of this compound from the roots of Berberis cretica using medium pressure liquid chromatography (MPLC).[12]

  • Extraction: A methanolic extract from the plant's roots is prepared.

  • Sample Preparation: 5g of the dried methanolic extract is redissolved in 10 mL of methanol.

  • Chromatography:

    • Stationary Phase: The sample is loaded onto a column packed with Sephadex LH-20 resin.[12][13] Silica gel can also be used for initial partitioning.[12][14]

    • Mobile Phase: A polar solvent system of methanol/water (50:50 v/v) is used for elution.[12]

    • Fraction Collection: Fractions are collected sequentially.

  • Purity Analysis: The purity of the isolated this compound is confirmed using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[12] A purity of 94.5% has been achieved with this method.[12]

Isolation_Workflow start Berberis cretica Roots extract Methanol Extraction start->extract redissolve Redissolve in Methanol extract->redissolve load Load onto Sephadex LH-20 Column redissolve->load elute Elute with Methanol/Water (50:50) load->elute fractions Collect Fractions elute->fractions analyze Analyze Purity by HPLC-DAD fractions->analyze end Pure this compound analyze->end

Caption: Workflow for the isolation of this compound from a natural source.
Synthesis of this compound from Berberine

This compound can be synthesized from the related alkaloid, berberine. This process involves the methylation of jatrorrhizine, an intermediate derived from berberine.[15]

  • Starting Material: Berberine hydrochloride (or a related compound like jatrorrhizine).[15]

  • Reaction: The starting material is mixed with acetone, sodium carbonate (as a base), and dimethyl sulfate (B86663) (as a methylating agent).[15]

  • Temperature Control: The reaction is initially stirred at a temperature not exceeding 40°C for 2 hours, followed by a period at 70-80°C for another 2 hours.[15]

  • Workup: The reaction mixture is cooled, and the precipitate is removed. The solvent is evaporated.

  • Purification: The crude product is purified by recrystallization to yield this compound hydrochloride.[15]

  • Verification: The final product's content and purity are confirmed by HPLC.[15]

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated method for the simultaneous determination of this compound and other alkaloids.[16][17]

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a Photodiode Array (PDA) or Tandem Mass Spectrometry (MS-MS) detector.[16][17]

  • Column: A reversed-phase C18 column (e.g., Waters XTerra MS C18 or SunFire® C18, 4.6 × 250 mm, 5 μm).[16][17]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an aqueous solution (e.g., 0.1% acetic acid or 0.05% formic acid).[16][17]

  • Flow Rate: 1.0 mL/min.[16]

  • Injection Volume: 10 µL.[16][18]

  • Detection:

    • PDA: Wavelength set at 230 nm or 346 nm for this compound.[16][18]

    • MS/MS: Multiple reaction monitoring (MRM) of the precursor-to-product ion transition at m/z 352→336.[17]

  • Quantification: A calibration curve is generated using standard solutions of known concentrations. The lower limit of quantification (LLOQ) can reach 0.1 ng/mL in plasma samples.[17]

In Vitro Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability in response to treatment with a compound like this compound.[19][20]

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of culture medium.[21]

  • Pre-incubation: Incubate the plate for 24 hours (e.g., at 37°C, 5% CO₂).[22]

  • Treatment: Add 10 µL of various concentrations of this compound to the wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[21]

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well.[21][22]

  • Final Incubation: Incubate the plate for 1-4 hours to allow for the colorimetric reaction to develop.[21][22]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[20][21][22] The absorbance is directly proportional to the number of viable cells.

Conclusion

This compound is a protoberberine alkaloid with a well-defined chemical structure and a compelling profile of biological activities. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis underscores its therapeutic potential for a range of diseases. While it holds significant promise, challenges such as optimizing its bioavailability remain. The standardized protocols for isolation, synthesis, and analysis provided herein offer a foundation for researchers and drug development professionals to further explore and harness the full potential of this multifaceted natural compound.

References

Palmatine: A Technical Guide to its Natural Sources, Plant Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of palmatine, a protoberberine alkaloid with significant therapeutic potential. The document details its primary natural sources, distribution within the plant kingdom, quantitative data on its concentration in various species, and comprehensive experimental protocols for its extraction, isolation, and quantification. Additionally, it elucidates the key signaling pathways modulated by this compound, offering a foundation for further research and drug development.

Natural Sources and Plant Distribution of this compound

This compound is a yellow isoquinoline (B145761) alkaloid found in a variety of medicinal plants across several botanical families.[1][2] Its presence is particularly prominent in the families Berberidaceae, Menispermaceae, Papaveraceae, Ranunculaceae, and Rutaceae.[1][3][4]

The primary plant sources of this compound that have been extensively studied include:

  • Phellodendron amurense (Amur Cork Tree): The bark of this tree is a major source of this compound.[5][6] It is one of the 50 fundamental herbs used in traditional Chinese medicine.[6]

  • Coptis chinensis (Chinese Goldthread): The rhizomes of this plant are rich in several isoquinoline alkaloids, including this compound.[7][8] It is another fundamental herb in traditional Chinese medicine.[7]

  • Tinospora cordifolia (Guduchi): This climbing shrub, widely used in Ayurvedic medicine, contains this compound in its stems.[9][10]

  • Corydalis yanhusuo (Yanhusuo): The tuber of this plant is a well-known therapeutic agent in traditional Chinese medicine and contains this compound among other alkaloids.[11][12]

  • Fibraurea recisa (Huangteng): The rattan stem of this plant is a known source of this compound.[13][14]

  • Berberis species (Barberry): Various species within the Berberis genus are known to contain this compound.[15][16]

This compound is also a major component of the protoberberine extract from Enantia chlorantha.[5][17]

Quantitative Content of this compound in Various Plant Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, geographical location, and the extraction method used. The following tables summarize the quantitative data on this compound content from various studies.

Table 1: this compound Content in Various Plant Species and Parts

Plant SpeciesPlant PartThis compound Content (mg/g of dry weight unless otherwise specified)Reference
Phellodendron amurenseFresh Bark1.25 mg/g[5][18]
Phellodendron amurenseBark2.53 ± 0.015 mg/g (using NADES with ultrasound-assisted extraction)[5]
Fibraurea tinctoriaStems (Methanol Extract)15.3983 mg/g[6]
Fibraurea tinctoriaStems (Fraction 5)28.5229 mg/g[6]
Coptis chinensisRhizome16.7145 mg/g (using DES-based ultrasound-assisted extraction)[7]
Berberis creticaRoot (Methanolic Extract)1.815 ± 0.21%[19]

Table 2: this compound Concentration in Different Organs of Berberis darwinii

Plant OrganThis compound Concentration (µg/g)Reference
Stems (Pitrufquén)186.93 ± 89.81[20]
Stems (Valdivia)165.04 ± 57.69[20]
Stems (Río Bueno)105.89 ± 55.02[20]
Stems (Nueva Imperial)50.77 ± 19.59[20]
Roots (Valdivia)58.69 ± 18.06[20]
Roots (Pitrufquén)54.19 ± 32.14[20]
Roots (Nueva Imperial)39.39 ± 9.08[20]
Roots (Río Bueno)7.84 ± 2.26[20]
Seeds (Temuco)100.95 ± 25.05[20]
Seeds (Pitrufquén)55.38 ± 24.50[20]
Seeds (Río Bueno)51.16 ± 22.76[20]
Seeds (Valdivia)34.03 ± 8.14[20]
Seeds (Nueva Imperial)19.90 ± 9.48[20]
Leaves (Temuco)9.98 ± 2.48[20]
Leaves (Río Bueno)9.17 ± 3.27[20]
Leaves (Nueva Imperial)4.79 ± 1.71[20]
Leaves (Pitrufquén)3.73 ± 1.39[20]
Leaves (Valdivia)2.89 ± 0.71[20]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Extraction Protocols

Protocol 1: Solvent Extraction from Tinospora cordifolia [21]

  • Preparation of Plant Material: Dry the stems of Tinospora cordifolia under shade for 7-10 days and pulverize them using an electric grinder.

  • Soxhlet Extraction:

    • Use a solvent mixture of methanol (B129727) and acetone (B3395972) in a 70:30 ratio.

    • Perform the extraction in a Soxhlet apparatus at 40°C for 16 hours, conducting four cycles.

    • Dry the resulting residue under reduced pressure using a rotary vacuum evaporator.

Protocol 2: Ultrasound-Assisted Extraction from Phellodendron amurense [5]

  • Solvent System: Prepare a hydrochloric acid/methanol solvent.

  • Ultrasonication: Subject the fresh bark of Phellodendron amurense to ultrasonic extraction using the prepared solvent.

  • Yield: This method has been reported to yield 1.25 mg/g of this compound from fresh bark.[18]

Protocol 3: Deep Eutectic Solvents (DES)-Based Ultrasound-Assisted Extraction from Coptis chinensis [7]

  • DES Preparation: Construct a DES system with choline (B1196258) chloride as the hydrogen bond acceptor and phenol (B47542) as the hydrogen bond donor at a molar ratio of 1:3, with a 30% water content.

  • Extraction Parameters:

    • Use a material to liquid ratio of 1:30 (g/mL).

    • Perform ultrasonic extraction for 30 minutes at 60°C with an ultrasonic power of 200 W.

  • Post-extraction: Vortex the mixture and centrifuge at 3000 rpm for 5 minutes.

Isolation Protocols

Protocol 1: Column Chromatography using Silica (B1680970) Gel [6][21]

  • Sample Preparation: Partition the crude methanolic extract with chloroform (B151607) (CHCl₃) and water. Dry the CHCl₃ solution to obtain a viscous residue.

  • Column Packing: Prepare a column with silica gel.

  • Elution:

    • Load the residue onto the silica gel column.

    • Elute with a gradient of CHCl₃ and methanol (MeOH). For instance, a fraction can be eluted with CHCl₃-MeOH (10:1).

    • Collect the fractions and monitor using an appropriate analytical technique (e.g., TLC).

  • Purification: Subject the this compound-containing fraction to repeated silica gel column chromatography to obtain the pure compound.

  • Recrystallization: Further purify the isolated this compound by recrystallization with methanol to achieve high purity (e.g., 99%).[21]

Protocol 2: Column Chromatography using Sephadex LH-20 [19]

  • Stationary Phase: Use Sephadex LH-20 resin for the column.

  • Mobile Phase: Employ a polar solvent system, such as methanol/water (50:50 v/v).

  • Elution: Load the crude extract and elute with the mobile phase. This method is effective for separating polar alkaloids like this compound.

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC Method for this compound Quantification in Fibraurea tinctoria [6]

  • HPLC System: A Waters Alliance system with an e2695 separation module and a UV-Vis 2489 detector.

  • Column: Merck LiChroCART (250 mm x 4.6 mm) with RP-C18 stationary phase.

  • Mobile Phase:

    • Solvent A: 0.1% trifluoroacetic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0–1 min, 20% B

    • 1–6 min, 20–30% B

    • 6–12 min, 30–40% B

    • 12–12.01 min, 20% B

    • 12.01–15 min, 20% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 346 nm.

  • Retention Time: The retention time for standard this compound chloride is approximately 15.773 minutes under these conditions.

Signaling Pathways and Experimental Workflows

This compound exerts its therapeutic effects by modulating several key signaling pathways, primarily related to its anti-inflammatory and antioxidant activities.

Signaling Pathways

a) Inhibition of the NF-κB Signaling Pathway

This compound has been shown to suppress the pro-inflammatory NF-κB pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound inhibits the phosphorylation and degradation of IκBα. This prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of downstream pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[15][22]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IkBa_p p-IκBα TLR4->IkBa_p Activates IKK This compound This compound This compound->IkBa_p Inhibits IkBa IκBα IkBa_p->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) (Active) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->Inflammation Transcription

Caption: this compound inhibits the NF-κB inflammatory pathway.

b) Activation of the Nrf2/HO-1 Antioxidant Pathway

This compound combats oxidative stress by activating the Nrf2/HO-1 pathway. It promotes the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes. This leads to the upregulation of cytoprotective enzymes like heme oxygenase-1 (HO-1), SOD, and catalase, thereby enhancing the cellular antioxidant defense mechanisms.[23][24]

Nrf2_HO1_Pathway cluster_Nrf2_complex Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change This compound This compound Nrf2_active Nrf2 (Active) This compound->Nrf2_active Promotes Nrf2 Nrf2 Nrf2->Nrf2_active Release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, etc.) ARE->Antioxidant_Genes Transcription

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the extraction, isolation, and analysis of this compound from a plant source.

Experimental_Workflow Plant_Material Plant Material (e.g., Bark, Rhizome, Stem) Drying_Grinding Drying & Grinding Plant_Material->Drying_Grinding Extraction Extraction (e.g., Solvent, UAE, DES) Drying_Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Isolation Isolation (Column Chromatography) Crude_Extract->Isolation Quantification Quantification (HPLC) Crude_Extract->Quantification Fractions Fractions Isolation->Fractions Purification Purification (e.g., Recrystallization) Fractions->Purification Fractions->Quantification Pure_this compound Pure this compound Purification->Pure_this compound Pure_this compound->Quantification Bioactivity Bioactivity Assays (e.g., Cell Culture, Animal Models) Pure_this compound->Bioactivity

Caption: General workflow for this compound extraction and analysis.

References

A Technical Guide to the Pharmacological Properties and Traditional Uses of Palmatine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Palmatine is a protoberberine isoquinoline (B145761) alkaloid found in a variety of medicinal plants, most notably from the genera Coptis, Phellodendron, and Tinospora. For centuries, it has been a cornerstone of traditional Asian medicine, employed for its therapeutic effects against jaundice, liver ailments, inflammation, and dysentery.[1][2][3][4] Modern scientific investigation has substantiated these traditional applications, revealing this compound's broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, anticancer, and metabolic regulatory properties.[5][6] This technical guide provides a comprehensive overview of this compound, detailing its ethnomedicinal background, mechanisms of action, and therapeutic potential. It synthesizes quantitative data from key studies, outlines detailed experimental protocols, and visualizes the principal signaling pathways modulated by this multifaceted alkaloid, offering a valuable resource for researchers and drug development professionals.

Introduction

Chemical Profile and Sources

This compound (IUPAC Name: 2,3,9,10-Tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium) is a quaternary isoquinoline alkaloid characterized by its protoberberine structure.[7] It is a major bioactive constituent in numerous medicinal plants, including Coptis chinensis (Chinese Goldthread), Phellodendron amurense (Amur Cork Tree), and Tinospora cordifolia.[1][2][7] Its presence as a primary component in these traditionally used herbs has made it a subject of extensive pharmacological research.[1][3]

Traditional and Ethnomedicinal Significance

In traditional medical systems, particularly in Asia, this compound-containing herbs have been widely used to treat a variety of conditions.[2][3] Historical texts document their application for jaundice, liver disorders, hypertension, and various inflammatory diseases such as tonsillitis, enteritis, and dysentery.[2][4][7] The Chinese Pharmacopoeia lists it as a natural antibiotic, highlighting its recognized anti-inflammatory and antibacterial properties.[2][8] Modern research has validated these uses, linking them directly to this compound's diverse pharmacological effects.[2][5]

Pharmacological Properties and Mechanisms of Action

This compound exhibits polypharmacological characteristics, acting on multiple molecular targets to exert its therapeutic effects. This multi-target approach is central to its efficacy across a range of complex diseases.[1][2]

Anti-inflammatory and Antioxidant Activity

This compound's therapeutic effects are strongly associated with its ability to modulate key pathways involved in inflammation and oxidative stress.[1][2] It effectively reduces the production of pro-inflammatory factors while simultaneously bolstering the body's antioxidant defenses.[7][9]

Signaling Pathway: Inhibition of NF-κB and NLRP3 Inflammasome

A primary mechanism for this compound's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[1][10] In inflammatory models, this compound prevents the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This sequesters the NF-κB p65 subunit in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[1][10] Furthermore, this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.[1][9]

NFkB_Pathway cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS) IKK IKK stimulus->IKK NLRP3 NLRP3 Inflammasome stimulus->NLRP3 This compound This compound This compound->IKK Inhibits This compound->NLRP3 Inhibits IkBa IκBα IKK->IkBa P NFkB_IkBa NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB (p65/p50) NFkB_IkBa->NFkB IκBα Degradation Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Transcription->Cytokines NLRP3->Cytokines NFkB_nuc->Transcription

Caption: this compound's inhibition of the NF-κB and NLRP3 pathways.

Signaling Pathway: Activation of Nrf2/HO-1

This compound combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[1][11] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. This compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant enzymes like HO-1, SOD, and CAT, thereby enhancing cellular defense against oxidative damage.[11][12][13]

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) This compound->Keap1_Nrf2 Promotes Dissociation ROS Oxidative Stress (ROS) Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_nuc Nrf2 ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Nrf2_nuc->ARE Binds

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

Table 1: Quantitative Data on Anti-inflammatory and Antioxidant Effects

Model/Cell LineParameter MeasuredConcentrationResultCitation(s)
LPS-induced Raw264.7 cellsIL-6 and IL-1β secretion0.025–0.5 mg/mLDose-dependent downregulation of cytokines[1]
Palmitate-induced INS-1 cellsNitrite (B80452) accumulation100 µg/mL33.9% decrease in nitrite levels compared to palmitate-treated cells[14]
Aβ25-35-induced PC12 cellsROS, MDA, TNF-α, IL-1β, IL-6Not specifiedReduced levels of all markers[11]
Aβ25-35-induced AD miceROS, MDA, TNF-α, IL-1β, IL-6Not specifiedReduced levels in brain tissue[11]
STZ-induced diabetic ratsSOD, CAT, GSH activity2 mg/kg for 90 daysIncreased activity of antioxidant enzymes[15]
Neuroprotective Effects

This compound demonstrates significant potential for treating central nervous system disorders, largely due to its ability to cross the blood-brain barrier.[1][2] Its neuroprotective actions are multifaceted, targeting oxidative stress, neuroinflammation, apoptosis, and protein aggregation associated with neurodegenerative diseases like Alzheimer's disease (AD).[1][11][16]

Signaling Pathway: Modulation of Autophagy and Apoptosis

This compound has been shown to induce autophagy, a cellular process for clearing damaged organelles and aggregated proteins, by modulating the AMPK/mTOR signaling pathway.[1] In models of AD, this compound upregulates the expression of AMPK, Beclin-1, and LC3 while suppressing mTOR, thereby enhancing autophagic clearance of neurotoxic amyloid-beta (Aβ) plaques.[1] Concurrently, it provides anti-apoptotic effects by inhibiting the pro-apoptotic Bax/Bcl-2 pathway, reducing neuronal cell death.[1][12]

Autophagy_Apoptosis_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates Bax Bax (Pro-apoptotic) This compound->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Upregulates mTOR mTOR AMPK->mTOR Inhibits Autophagy_Proteins Autophagy Initiation (Beclin-1, LC3) mTOR->Autophagy_Proteins Inhibits Autophagosome Autophagosome Formation Autophagy_Proteins->Autophagosome Clearance Clearance of Protein Aggregates (Aβ) Autophagosome->Clearance Apoptosis Neuronal Apoptosis Bax->Apoptosis Bcl2->Bax

Caption: this compound modulates autophagy and apoptosis pathways.

Table 2: Quantitative Data on Neuroprotective Effects

Model SystemParameter MeasuredConcentrationResultCitation(s)
Aβ-transgenic C. elegansAβ-induced paralysis0.1 and 0.2 mMSignificantly delayed the paralytic process[17][18]
Aβ-transgenic C. elegansROS levelsNot specifiedReduced elevated ROS levels[18]
In vitro assaysAcetylcholinesterase (AChE) activityNot specifiedInhibitory activity demonstrated[7][19]
Aβ25-35-induced PC12 cellsCell viabilityNot specifiedIncreased survival rate of neuronal cells[11]
Aluminium chloride-induced miceLearning and memory10 and 20 mg/kgEffectively improved learning and memory[20]
Anticancer Activity

This compound exhibits broad-spectrum anticancer activity against various human cancer cell lines.[7] Its mechanisms include inducing cytotoxicity in tumor cells, suppressing metastasis, and inhibiting angiogenesis, while showing dose-dependent safety.[1][7]

Signaling Pathway: Inhibition of PI3K/AKT

The PI3K/AKT pathway is a critical regulator of cell proliferation, survival, and growth, and its overactivation is common in many cancers. This compound has been shown to exert its anticancer effects by inhibiting this pathway.[21] By downregulating the phosphorylation of key proteins like PI3K and AKT, this compound disrupts downstream signaling, leading to decreased cancer cell proliferation and induction of apoptosis.[21]

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT This compound->AKT Inhibits (Phosphorylation) GF_Receptor Growth Factor Receptor GF_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Cell_Response Cell Proliferation, Survival, Growth Downstream->Cell_Response

Caption: this compound inhibits the pro-survival PI3K/AKT pathway.

Table 3: Quantitative Data on Anticancer Effects

Cell Line / ModelParameter MeasuredConcentration / DoseResultCitation(s)
Breast Cancer (MCF-7, T47D, ZR-75-1)Cell viability (IC50)5.126 - 5.805 µg/mLDose-dependent inhibition of viability[22][23][24]
4T1 Triple-Negative Breast Cancer (Mouse Model)Tumor volume & weight1, 5, 10 mg/kgDose-dependent reduction in tumor volume and weight; up to 66% growth inhibition[25]
Canine Mammary Tumor (CMT-U27) (Xenograft Model)Tumor volumeNot specified (21-day treatment)Tumor volume reduced to 68.15 mm³ vs. 184.63 mm³ in control[21]
Ovarian Cancer (OVCAR-4)Apoptosis5.5 - 7.9 µMConcentration-dependent induction of apoptosis[24]
Metabolic Regulation (Antidiabetic Effects)

This compound has demonstrated significant potential in managing metabolic diseases, particularly type 2 diabetes. It improves glucose homeostasis by enhancing insulin (B600854) signaling and promoting glucose uptake.[15][26]

Signaling Pathway: Modulation of Insulin Signaling (IRS-1/PI3K/AKT/GLUT4)

In the context of insulin resistance, this compound helps to rejuvenate the impaired insulin signaling pathway.[26][27] It upregulates the gene expression of key components including Insulin Receptor Substrate 1 (IRS-1), PI3K, and AKT2. This enhanced signaling cascade promotes the translocation of Glucose Transporter 4 (GLUT4) to the cell membrane, facilitating increased glucose uptake into skeletal muscle and other tissues, thereby lowering blood glucose levels.[26][27]

Insulin_Pathway This compound This compound IRS1 IRS-1 This compound->IRS1 Upregulates PI3K PI3K This compound->PI3K Upregulates AKT AKT2 This compound->AKT Upregulates GLUT4_membrane GLUT4 Translocation to Membrane This compound->GLUT4_membrane Upregulates Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Insulin_Receptor->IRS1 Activates IRS1->PI3K PI3K->AKT GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Promotes GLUT4_vesicle->GLUT4_membrane Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake

Caption: this compound enhances the insulin signaling pathway.

Table 4: Quantitative Data on Antidiabetic Effects

Model SystemParameter MeasuredDose / ConcentrationResultCitation(s)
STZ-induced diabetic ratsPlasma blood glucose2 mg/kg for 90 daysSignificant decrease in blood glucose levels[28]
STZ-induced diabetic ratsGene expression (IRS-1, PI3K, AKT2, GLUT4)Not specifiedUpregulation of all genes in the insulin signaling pathway[26][27]
L6 skeletal muscle cellsPI3K gene expressionNot specifiedHighest upregulation among all tested groups (including metformin (B114582) and glimepiride)[26]
STZ-induced diabetic ratsChaperone proteins (GRP78, CALR)2 mg/kg for 12 weeksDown-regulated the expression of stress-related chaperone proteins[29]

Methodologies and Experimental Protocols

The pharmacological evaluation of this compound involves a range of standard and advanced experimental techniques, from extraction and isolation to detailed in vitro and in vivo assays.

Extraction and Isolation Protocols

Extraction_Workflow start Dried & Powdered Plant Material (e.g., Coptis chinensis) extraction Extraction (e.g., UAE, Soxhlet) start->extraction filtration Filtration / Centrifugation extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification pure_compound High-Purity this compound purification->pure_compound analysis Analysis & Quantification (HPLC, MS, NMR) pure_compound->analysis

Caption: General workflow for this compound extraction and analysis.

Protocol 1: Ultrasound-Assisted Extraction (UAE) from Coptis chinensis [30]

  • Preparation: Weigh 50 mg of powdered Coptis chinensis (passed through a 100-mesh sieve).

  • Solvent Addition: Add a deep eutectic solvent (DES), such as choline (B1196258) chloride/urea, at a solid-to-liquid ratio of 1:30 (g/mL).

  • Pre-treatment: Place the mixture in a 60°C water bath for 5 minutes, followed by vortexing for 5 minutes.

  • Ultrasonic Extraction: Subject the mixture to ultrasonic extraction for 30 minutes at 200 W and 60°C.

  • Separation: Vortex the sample for 1 minute and centrifuge at 3000 rpm for 5 minutes to separate the supernatant.

  • Analysis: Analyze the supernatant containing the extracted this compound using HPLC.

Protocol 2: Column Chromatography for Purification [31][32]

  • Preparation: Dissolve the crude methanolic extract in methanol (B129727) and adsorb it onto silica (B1680970) gel by drying under a rotary evaporator.

  • Column Packing: Prepare a glass column with a suitable stationary phase (e.g., Sephadex LH-20 or silica gel).

  • Loading: Transfer the silica-adsorbed extract to the top of the packed column.

  • Elution: Elute the column with a gradient of solvents. A common mobile phase for Sephadex is a methanol/water mixture (e.g., 50:50 v/v).

  • Fraction Collection: Collect fractions sequentially and monitor them using Thin Layer Chromatography (TLC) or HPLC.

  • Isolation: Combine fractions containing pure this compound and concentrate to yield the isolated compound.

In Vitro Experimental Protocols

Protocol 3: Cell Viability Assessment (MTT Assay) [19][23]

  • Cell Seeding: Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and culture for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 to 100 µM). Include untreated and vehicle controls.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours to allow formazan (B1609692) crystal formation.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control.

In Vivo Experimental Protocols

Protocol 4: Cancer Xenograft Mouse Model [21]

  • Cell Preparation: Culture cancer cells (e.g., CMT-U27) and harvest them during the logarithmic growth phase. Resuspend the cells in a suitable medium like PBS or Matrigel.

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Induction: Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank or mammary fat pad of each mouse.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 50-100 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control daily or on a set schedule.

  • Monitoring: Measure tumor volume (using calipers) and body weight every few days for the duration of the study (e.g., 21-28 days).

  • Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and weigh them. Tissues can be used for further analysis, such as histology (H&E staining) or Western blotting to assess protein expression.

Pharmacokinetics and Toxicity

Despite its significant therapeutic potential, the clinical application of this compound is somewhat limited by its low oral bioavailability.[33] Pharmacokinetic studies show that it undergoes extensive first-pass metabolism, with glucuronidation and sulfation being the main metabolic pathways.[5][6] While generally considered safe at therapeutic doses, some studies have noted potential DNA toxicity at higher concentrations, indicating a need for careful dose optimization.[5][6]

Conclusion and Future Directions

This compound is a pharmacologically versatile natural product that bridges traditional medicine with modern therapeutic strategies.[1] Its multi-target action against key pathological pathways in inflammation, neurodegeneration, cancer, and metabolic disorders provides a strong basis for its development as a novel therapeutic agent.[1][2] Future research should focus on overcoming its pharmacokinetic limitations. The development of advanced drug delivery systems, such as nano-formulations, or structural modifications to enhance bioavailability could unlock the full clinical potential of this promising alkaloid.[2][4] Furthermore, exploring synergistic combinations with existing drugs may offer enhanced efficacy and broader therapeutic applications.[2][4]

References

Palmatine's Mechanism of Action in Digestive System Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmatine, a protoberberine alkaloid extracted from medicinal plants such as Coptis chinensis and Phellodendron amurense, has a long history in traditional medicine for treating various inflammatory conditions and digestive ailments. Modern pharmacological research is increasingly substantiating its therapeutic potential, particularly in the context of digestive system disorders. This technical guide provides an in-depth review of the molecular mechanisms underlying this compound's action in the gastrointestinal tract. It focuses on its efficacy in preclinical models of inflammatory bowel disease (IBD), such as ulcerative colitis (UC), and chronic atrophic gastritis. The guide details this compound's multi-target approach, which includes potent anti-inflammatory effects, restoration of the intestinal epithelial barrier, modulation of the gut microbiota, and regulation of key cellular signaling pathways. All quantitative data from referenced studies are summarized for comparative analysis, detailed experimental protocols are provided for key assays, and complex biological pathways and workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring this compound as a potential therapeutic agent for digestive diseases.

Core Mechanisms of Action in Digestive Disorders

This compound exerts its therapeutic effects in the digestive system through a multi-faceted approach, primarily revolving around its anti-inflammatory, antioxidant, and mucosa-protective properties.[1] Its key mechanisms can be categorized into three interconnected areas: restoration of intestinal barrier integrity, modulation of gut microbiota, and regulation of inflammatory signaling pathways.

Restoration of Intestinal Barrier Function

A compromised intestinal barrier is a hallmark of many digestive disorders, including IBD. This compound has been shown to significantly enhance barrier function through several mechanisms:

  • Upregulation of Tight Junction Proteins: this compound increases the expression of key tight junction proteins, such as Zonula occludens-1 (ZO-1), which are crucial for maintaining the integrity of the epithelial layer and preventing paracellular leakage of harmful luminal contents.[2]

  • Protection of Goblet Cells and Mucus Layer: It prevents the loss of goblet cells and increases the expression of mucins, which form the protective mucus barrier that lubricates the epithelium and limits direct contact with microbes.

  • Promotion of Epithelial Cell Proliferation and Survival: In vitro studies using human colonic epithelial cells (HCoEpiC) and NCM460 cells demonstrate that this compound promotes cell proliferation and inhibits apoptosis, thereby aiding in the repair of the damaged epithelium.[2]

Modulation of Gut Microbiota

Gut dysbiosis is a critical factor in the pathogenesis of IBD and other digestive ailments. This compound actively reshapes the microbial community:

  • Rebalancing Microbial Phyla: In dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models, this compound treatment increases the relative abundance of beneficial phyla like Bacteroidetes and Firmicutes while reducing the population of pro-inflammatory Proteobacteria.[1]

  • Targeting Specific Metabolic Pathways: this compound has been found to suppress tryptophan catabolism by inhibiting indoleamine 2,3-dioxygenase 1 (IDO-1), a key enzyme in the kynurenine (B1673888) pathway.[1] This action helps restore mucosal immune homeostasis. It also appears to regulate the gut microbiota-phenylalanine metabolism axis.

Regulation of Key Signaling Pathways

This compound's potent anti-inflammatory effects are mediated by its ability to modulate multiple intracellular signaling cascades.

  • Inhibition of NF-κB and NLRP3 Inflammasome: A primary mechanism is the suppression of the NF-κB signaling pathway, a central regulator of inflammation.[3] this compound inhibits the activation of the NLRP3 inflammasome, which subsequently reduces the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3][4]

  • Activation of Mitophagy: this compound promotes PINK1/Parkin-dependent mitophagy, the selective removal of damaged mitochondria.[4] This process is crucial for cellular homeostasis and negatively regulates NLRP3 inflammasome activation, thus linking mitochondrial health to inflammation control.[4][5]

  • Modulation of Other Pathways: Research also points to this compound's influence on the Nrf2/HO-1 antioxidant pathway, the AMPK/mTOR pathway involved in autophagy and metabolic regulation, and the ADAM17/EGFR pathway in the context of Helicobacter pylori-induced gastritis.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating this compound's efficacy in models of digestive disorders.

Table 1: Efficacy of this compound in DSS-Induced Colitis Animal Models

ParameterAnimal ModelThis compound DoseControl Group (DSS only)This compound-Treated Group% ChangeReference
Disease Activity Index (DAI) BALB/c Mice100 mg/kg/day~3.5~1.5↓ ~57%[1]
BALB/c Mice100 mg/kg/day~8.0~4.0↓ ~50%[5]
Colon Length BALB/c Mice100 mg/kg/day~6.0 cm~8.0 cm↑ ~33%[5]
RatsNot specifiedValue not specifiedSignificant increase-[7]
MPO Activity (U/g tissue) BALB/c Mice100 mg/kg/day~3.0~1.5↓ ~50%[5]

Table 2: Effect of this compound on Inflammatory Cytokines and Proteins

MarkerModelThis compound DoseControl Group (DSS only)This compound-Treated GroupRegulationReference
TNF-α DSS-induced RatsNot specifiedElevatedSignificantly reducedDown[8]
DSS-induced Mice100 mg/kg/dayElevatedSignificantly reducedDown[5]
IL-1β DSS-induced RatsNot specifiedElevatedSignificantly reducedDown[8]
DSS-induced Mice100 mg/kg/dayElevatedSignificantly reducedDown[5]
IL-6 DSS-induced RatsNot specifiedElevatedSignificantly reducedDown[8]
IDO-1 Expression DSS-induced Mice100 mg/kg/dayUpregulatedSignificantly reducedDown[1]
ZO-1 Expression DSS-induced RatsNot specifiedReducedSignificantly enhancedUp[8]
NLRP3 Expression DSS-induced Mice100 mg/kg/dayUpregulatedSignificantly reducedDown[5]
PINK1 Expression DSS-induced Mice100 mg/kg/dayDownregulatedSignificantly enhancedUp[5]
Parkin Expression DSS-induced Mice100 mg/kg/dayDownregulatedSignificantly enhancedUp[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a framework for study replication and design.

DSS-Induced Colitis in Mice

This is the most common model used to evaluate this compound's efficacy in IBD.

  • Animals: Male BALB/c or C57BL/6 mice, typically 6-8 weeks old, are used. Animals are acclimatized for at least one week prior to the experiment.[1][5]

  • Induction of Colitis: Acute colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS; MW: 36,000–50,000) in sterile drinking water for 7 consecutive days.[1] The DSS solution is provided ad libitum and replaced every 2 days.

  • Treatment Protocol: this compound is dissolved in a vehicle (e.g., 0.5% sodium carboxymethyl cellulose). Mice are administered this compound orally via gavage at doses of 40, 50, or 100 mg/kg body weight once daily, concurrently with DSS administration for 7 days.[1][5] A positive control group is often treated with Sulfasalazine (SASP, e.g., 200 mg/kg).[1]

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): Calculated daily by scoring weight loss, stool consistency, and rectal bleeding on a scale of 0-4 for each parameter. The combined score is divided by 3.

    • Macroscopic Evaluation: At the end of the experiment (Day 8), mice are euthanized. The entire colon is excised from the cecum to the anus, and its length is measured.

    • Histological Analysis: A distal segment of the colon is fixed in 4% paraformaldehyde, embedded in paraffin, sectioned (e.g., 5 µm), and stained with Hematoxylin and Eosin (H&E) to assess tissue damage, inflammatory cell infiltration, and crypt architecture loss.

  • Biochemical Analysis:

    • Myeloperoxidase (MPO) Assay: Colon tissue is homogenized, and MPO activity, an indicator of neutrophil infiltration, is measured using a commercial assay kit.

    • Cytokine Measurement (ELISA): Colon tissue homogenates are used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Gut Microbiota Analysis (16S rRNA Gene Sequencing)
  • Sample Collection: Fresh fecal samples are collected from mice at the end of the treatment period and immediately stored at -80°C.

  • DNA Extraction: Total microbial genomic DNA is extracted from fecal samples using a commercially available DNA isolation kit (e.g., QIAamp Fast DNA Stool Mini Kit) following the manufacturer's protocol.

  • PCR Amplification: The V3-V4 hypervariable regions of the bacterial 16S rRNA gene are amplified using specific primers, often 338F (5'-ACTCCTACGGGAGGCAGCAG-3') and 806R (5'-GGACTACHVGGGTWTCTAAT-3'), which include overhang adapters for compatibility with sequencing platforms.[9][10]

  • Library Preparation and Sequencing: The PCR products are purified, indexed, and pooled. The final library is sequenced on an Illumina sequencing platform (e.g., MiSeq) to generate paired-end reads.[9][10]

  • Bioinformatic Analysis: Raw sequencing data is processed to filter low-quality reads. The remaining sequences are clustered into Operational Taxonomic Units (OTUs) at a 97% similarity threshold. Taxonomic assignment is performed against a reference database (e.g., SILVA or Greengenes). Alpha and beta diversity analyses are conducted to assess microbial community structure and differences between groups.

Western Blot Analysis for Protein Expression
  • Protein Extraction: Colon tissues or cultured cells are lysed using RIPA buffer containing a protease and phosphatase inhibitor cocktail. The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) per sample are separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred onto a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., rabbit anti-ZO-1, rabbit anti-NLRP3, rabbit anti-PINK1) at appropriate dilutions (e.g., 1:1000). A primary antibody against a loading control (e.g., β-actin or GAPDH) is also used.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using image analysis software (e.g., ImageJ).

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental processes involved in this compound's mechanism of action.

Palmatine_Overall_Mechanism cluster_GutLumen Gut Lumen cluster_Epithelium Intestinal Epithelium cluster_ImmuneCell Immune Cell (e.g., Macrophage) This compound This compound Microbiota Modulated Microbiota (↓ Proteobacteria ↑ Firmicutes) This compound->Microbiota Modulates Barrier_Restored Restored Barrier Integrity (↑ ZO-1, ↑ Mucins) This compound->Barrier_Restored Upregulates Anti_Inflammation Reduced Inflammation (↓ NF-κB, ↓ NLRP3) This compound->Anti_Inflammation Inhibits Tryptophan_Norm ↓ Tryptophan Metabolism (↓ IDO-1) This compound->Tryptophan_Norm Inhibits Dysbiosis Gut Dysbiosis (↑ Proteobacteria ↓ Firmicutes) Barrier_Damage Intestinal Barrier Damage (↓ ZO-1, ↓ Mucins) Dysbiosis->Barrier_Damage Outcome Amelioration of Digestive Disorder (e.g., Colitis) Microbiota->Outcome Inflammation Inflammation (↑ NF-κB, ↑ NLRP3) Barrier_Damage->Inflammation Barrier_Restored->Outcome Anti_Inflammation->Outcome Tryptophan ↑ Tryptophan Metabolism (↑ IDO-1) Tryptophan_Norm->Outcome

Caption: Multi-target mechanism of this compound in digestive disorders.

Palmatine_NFkB_NLRP3 Stimuli Inflammatory Stimuli (e.g., LPS, Damaged Mitochondria) NFkB NF-κB Pathway Stimuli->NFkB NLRP3_Activation NLRP3 Inflammasome Assembly & Activation Stimuli->NLRP3_Activation Signal 2 This compound This compound This compound->NFkB Inhibits This compound->NLRP3_Activation Inhibits NLRP3_Gene NLRP3, pro-IL-1β Gene Transcription NFkB->NLRP3_Gene NLRP3_Gene->NLRP3_Activation Signal 1 (Priming) Casp1 Caspase-1 Activation NLRP3_Activation->Casp1 Cytokines Secretion of IL-1β, IL-18 Casp1->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Inhibition of the NF-κB and NLRP3 inflammasome pathways by this compound.

Palmatine_Mitophagy This compound This compound PINK1 PINK1 Accumulation on outer membrane This compound->PINK1 Promotes Mito_Damage Mitochondrial Damage Mito_Damage->PINK1 NLRP3 NLRP3 Inflammasome Activation Mito_Damage->NLRP3 Activates Parkin Parkin Recruitment & Activation PINK1->Parkin Ubiquitination Mitochondrial Ubiquitination Parkin->Ubiquitination Autophagosome Autophagosome Formation (Mitophagy) Ubiquitination->Autophagosome Lysosome Lysosomal Degradation of Mitochondria Autophagosome->Lysosome Autophagosome->NLRP3 Inhibits

Caption: this compound promotes PINK1/Parkin-mediated mitophagy to inhibit inflammation.

DSS_Workflow Start Start: Acclimatize Mice (e.g., BALB/c, 1 week) Day0 Day 0: Group Assignment & Start Treatment Start->Day0 Treatment Days 0-7: - DSS in Drinking Water (3%) - Daily Oral Gavage  (Vehicle or this compound) Day0->Treatment Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (Calculate DAI) Treatment->Monitoring Day8 Day 8: Euthanasia & Sample Collection Treatment->Day8 Macro Macroscopic: - Colon Length Day8->Macro Histo Histology (H&E) Day8->Histo Biochem Biochemical: - ELISA (Cytokines) - Western Blot (Proteins) - MPO Assay Day8->Biochem Micro Microbiota: - Fecal 16S rRNA Seq. Day8->Micro End End: Data Analysis & Conclusion Macro->End Histo->End Biochem->End Micro->End

Caption: General experimental workflow for a DSS-induced colitis study.

Gaps in Research: Crohn's Disease and Irritable Bowel Syndrome (IBS)

Despite the robust evidence for this compound's efficacy in models of ulcerative colitis and initial findings in H. pylori-induced gastritis, there is a notable lack of research on its mechanism of action in other significant digestive disorders. Extensive literature searches did not yield specific preclinical or clinical studies evaluating the therapeutic effects or underlying mechanisms of this compound in Crohn's disease or Irritable Bowel Syndrome (IBS). While some mechanisms identified in UC models—such as barrier restoration and anti-inflammatory effects—are theoretically relevant to Crohn's disease and certain subsets of IBS, dedicated research is required to validate these hypotheses.

Conclusion and Future Directions

This compound is a promising natural compound that mitigates digestive system disorders, particularly ulcerative colitis, through a synergistic combination of mechanisms. It restores intestinal barrier integrity, beneficially modulates the gut microbiota, and suppresses key inflammatory pathways like NF-κB and the NLRP3 inflammasome, partly through the promotion of mitophagy. The quantitative data from preclinical models consistently demonstrate its potent anti-inflammatory and tissue-protective effects.

For drug development professionals and researchers, this compound represents a compelling lead compound. Future research should focus on:

  • Pharmacokinetics and Bioavailability: Addressing this compound's relatively low bioavailability through novel drug delivery systems or structural modifications to enhance its clinical applicability.

  • Clinical Trials: Translating the promising preclinical findings into well-designed clinical trials for ulcerative colitis.

  • Exploring Other Disorders: Initiating studies to investigate the potential efficacy of this compound in Crohn's disease and IBS, given the shared pathophysiological elements with UC.

  • Metabolite Activity: Investigating the bioactivity of this compound metabolites, as some, like 8-Oxythis compound, may possess superior therapeutic effects.

This technical guide consolidates the current understanding of this compound's action in the digestive system, providing a solid foundation for continued research and development of this multi-target therapeutic agent.

References

The Therapeutic Potential of Palmatine in Neurological Diseases: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmatine, a protoberberine alkaloid found in several medicinal plants, has emerged as a promising therapeutic agent for a spectrum of neurological disorders. This technical guide synthesizes the current preclinical evidence for its efficacy in Alzheimer's disease, Parkinson's disease, cerebral ischemia, and depression. We delve into the multi-target mechanisms of this compound, which include potent anti-inflammatory, antioxidant, and anti-apoptotic properties. This document provides a comprehensive overview of the key signaling pathways modulated by this compound, detailed experimental protocols from seminal studies, and a quantitative summary of its neuroprotective effects to facilitate further research and drug development.

Introduction

Neurological diseases represent a growing global health burden, with limited effective treatments for many conditions. Natural compounds are a valuable source of novel therapeutic leads. This compound, an isoquinoline (B145761) alkaloid, has a long history in traditional medicine and is now gaining significant attention for its neuroprotective activities.[1][2] Its ability to cross the blood-brain barrier makes it a particularly attractive candidate for central nervous system disorders.[2] This review aims to provide a detailed technical overview of the therapeutic potential of this compound in neurological diseases, focusing on its mechanisms of action, experimental validation, and future directions.

Mechanisms of Action in Neuroprotection

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways and cellular processes. Its multifaceted mechanism of action contributes to its efficacy across different neurological disease models.

Anti-inflammatory Effects

Neuroinflammation is a common pathological feature of many neurological diseases. This compound has been shown to suppress neuroinflammatory responses by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines.[3][4]

  • Inhibition of NF-κB Signaling: this compound can suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. By preventing the nuclear translocation of NF-κB, this compound downregulates the expression of downstream inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2][5]

  • Modulation of Microglial Polarization: this compound can promote the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[4][6] This shift helps to resolve inflammation and promote tissue repair.

  • NLRP3 Inflammasome Inhibition: this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the inflammatory response.[2][7]

Antioxidant Properties

Oxidative stress is a major contributor to neuronal damage in neurological disorders. This compound exhibits potent antioxidant effects by enhancing the endogenous antioxidant defense systems.

  • Activation of the Nrf2/HO-1 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2][8] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of various antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[8][9]

  • Scavenging of Reactive Oxygen Species (ROS): this compound can directly scavenge free radicals and reduce the levels of reactive oxygen species (ROS) in the brain.[10][11]

Anti-apoptotic Activity

Neuronal apoptosis, or programmed cell death, is a hallmark of neurodegenerative diseases. This compound protects neurons from apoptosis through various mechanisms.

  • Modulation of Bcl-2 Family Proteins: this compound can regulate the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.[8][9]

  • Inhibition of Caspase Activity: this compound can inhibit the activation of caspases, a family of proteases that execute the apoptotic program.

Other Neuroprotective Mechanisms
  • AMPK/mTOR Pathway Modulation: this compound can activate the AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2] This pathway is involved in regulating autophagy, a cellular process that removes damaged organelles and protein aggregates.

  • Mitophagy Induction: this compound has been identified as an inducer of mitophagy, the selective removal of damaged mitochondria.[12][13] This process is crucial for maintaining mitochondrial homeostasis and function.

  • Acetylcholinesterase Inhibition: this compound has been shown to inhibit acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine.[2][14] This action may contribute to its cognitive-enhancing effects in models of Alzheimer's disease.

Therapeutic Potential in Specific Neurological Diseases

Alzheimer's Disease

In preclinical models of Alzheimer's disease, this compound has demonstrated the ability to:

  • Improve cognitive function and spatial memory.[8][12]

  • Reduce the deposition of amyloid-beta (Aβ) plaques and aggregation of tau protein.[1]

  • Protect neurons from Aβ-induced toxicity.[10][15]

  • Alleviate mitochondrial dysfunction.[12][13]

Parkinson's Disease

In animal models of Parkinson's disease, this compound has been shown to:

  • Ameliorate motor deficits.[7][16]

  • Protect dopaminergic neurons from degeneration.[2][7]

  • Inhibit neuroinflammation and microglial activation.[2][3]

Cerebral Ischemia

In models of ischemic stroke, this compound has been found to:

  • Reduce infarct volume and brain edema.[1][17]

  • Improve neurological scores.[1]

  • Attenuate oxidative stress and neuronal apoptosis.[1][17]

Depression

In preclinical models of depression, this compound has exhibited antidepressant-like effects by:

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on this compound in various neurological disease models.

Table 1: this compound in Alzheimer's Disease Models

Animal ModelThis compound DoseAdministration RouteDurationKey FindingsReference
Aβ25-35-induced AD mice50 and 100 mg/kgOral-Improved learning and memory, reduced inflammatory cytokines and oxidative stress markers.[2]
Aβ1-40-induced SD rat---Upregulated AMPK, Beclin-1, and LC3 expression; suppressed mTOR and P62 levels.[2]
Aβ-transgenic C. elegans0.1 and 0.2 mMIn culture medium-Delayed paralysis and reduced ROS levels.[10]
PS2APP mouse model10 mg/kgIntranasal4 weeksImproved cognitive function and restored mitochondrial function.[12]

Table 2: this compound in Parkinson's Disease Models

Animal ModelThis compound DoseAdministration RouteDurationKey FindingsReference
MPTP-induced PD mice50, 100, 200 mg/kgOral gavage7 daysImproved motor deficits and reduced dopaminergic neuron loss.[14]
MPTP-induced PD mice---Promoted mitophagy and inhibited NLRP3 inflammasome-mediated pro-inflammatory response.[7]

Table 3: this compound in Cerebral Ischemia Models

Animal ModelThis compound DoseAdministration RouteDurationKey FindingsReference
MCAO mice50 and 100 mg/kgOral-Decreased infarct volume, neurological scores, and brain water content.[1]
pMCAO mice0.2, 2, and 20 mg/kg/dayOral3 daysReduced infarct size, neurological deficits, and memory deficits.[3]

Table 4: this compound in Depression Models

Animal ModelThis compound DoseAdministration RouteDurationKey FindingsReference
Chronic unpredictable mild stress in mice0.25, 0.5, 1 mg/kgIntraperitoneal21 daysDecreased immobility time in forced swim and tail suspension tests.[9]
LPS-induced depressive-like behavior in mice-Intragastric1 weekAttenuated depressive-like behavior by modulating microglia polarization.[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the review.

Animal Models
  • Middle Cerebral Artery Occlusion (MCAO) Model of Cerebral Ischemia:

    • Anesthetize C57BL/6J mice (9-10 weeks old).

    • Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Insert a silicone-coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 1-2 hours), withdraw the filament to allow for reperfusion.

    • Suture the incision and allow the animal to recover.[1][18]

  • MPTP-Induced Model of Parkinson's Disease:

    • Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to mice (e.g., 30 mg/kg, intraperitoneally) daily for a specified period (e.g., 7 consecutive days) to induce dopaminergic neurodegeneration.[2][5]

    • Administer this compound or vehicle control concurrently or after the MPTP challenge.

  • Aβ-Induced Model of Alzheimer's Disease:

    • Anesthetize mice and place them in a stereotaxic frame.

    • Inject amyloid-beta (Aβ) oligomers (e.g., Aβ25-35) intracerebroventricularly to induce Alzheimer's-like pathology.[9]

    • Administer this compound or vehicle control for a specified duration following the Aβ injection.

Behavioral Tests
  • Morris Water Maze (for spatial learning and memory):

    • Use a circular pool filled with opaque water.

    • Place a hidden platform in one quadrant.

    • Train mice to find the hidden platform over several days.

    • Record the escape latency (time to find the platform) and the time spent in the target quadrant during a probe trial (with the platform removed).[1][19]

Biochemical Assays
  • Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines:

    • Homogenize brain tissue or collect cell culture supernatants.

    • Use commercial ELISA kits to quantify the levels of TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.[9][20]

  • Western Blot Analysis for Protein Expression:

    • Extract proteins from brain tissue or cells and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, Bcl-2, Bax).

    • Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system.[10][15]

  • Antioxidant Enzyme Assays:

    • Prepare tissue homogenates.

    • Measure the activity of superoxide dismutase (SOD) using a colorimetric assay based on the inhibition of a superoxide-mediated reaction.

    • Determine glutathione (GSH) levels using a fluorometric assay.[21][22]

Histological Staining
  • Nissl Staining for Neuronal Viability:

    • Perfuse animals with saline followed by 4% paraformaldehyde.

    • Collect and section the brains.

    • Mount the sections on slides and stain with a cresyl violet solution to visualize Nissl bodies in neurons.

    • Dehydrate, clear, and coverslip the slides for microscopic examination.[8][12]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

Palmatine_Neuroprotection_Pathways cluster_stimuli Pathological Stimuli cluster_this compound This compound cluster_pathways Signaling Pathways cluster_outcomes Neuroprotective Outcomes Neuroinflammation Neuroinflammation This compound This compound Neuroinflammation->this compound OxidativeStress Oxidative Stress OxidativeStress->this compound Apoptosis Apoptosis Apoptosis->this compound Nrf2_HO1 Nrf2/HO-1 Pathway This compound->Nrf2_HO1 Activates NFkB NF-κB Pathway This compound->NFkB Inhibits AMPK_mTOR AMPK/mTOR Pathway This compound->AMPK_mTOR Modulates Mitophagy Mitophagy This compound->Mitophagy Induces Bcl2_Bax Bcl-2/Bax Ratio This compound->Bcl2_Bax Increases ReducedOxidativeStress Reduced Oxidative Stress Nrf2_HO1->ReducedOxidativeStress ReducedInflammation Reduced Inflammation NFkB->ReducedInflammation ImprovedNeuronalSurvival Improved Neuronal Survival AMPK_mTOR->ImprovedNeuronalSurvival Mitophagy->ImprovedNeuronalSurvival ReducedApoptosis Reduced Apoptosis Bcl2_Bax->ReducedApoptosis ReducedInflammation->ImprovedNeuronalSurvival ReducedOxidativeStress->ImprovedNeuronalSurvival ReducedApoptosis->ImprovedNeuronalSurvival

Caption: this compound's multi-target neuroprotective mechanisms.

Experimental Workflow

Experimental_Workflow cluster_model Disease Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis AnimalModel Induce Neurological Disease Model (e.g., MCAO, MPTP, Aβ injection) Treatment Administer this compound or Vehicle AnimalModel->Treatment Behavioral Behavioral Tests (e.g., Morris Water Maze) Treatment->Behavioral Biochemical Biochemical Assays (ELISA, Western Blot, Antioxidant Enzymes) Treatment->Biochemical Histological Histological Analysis (Nissl Staining) Treatment->Histological DataAnalysis Quantitative Analysis and Statistical Comparison Behavioral->DataAnalysis Biochemical->DataAnalysis Histological->DataAnalysis

References

Unveiling the Arsenal: A Technical Guide to the Anticancer and Anti-metastatic Activities of Palmatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmatine, a protoberberine alkaloid found in several medicinal plants, has garnered significant attention in oncological research for its potential as a multi-targeted therapeutic agent. This technical guide provides a comprehensive overview of the anticancer and anti-metastatic properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing in-depth experimental protocols to facilitate further investigation and drug development endeavors.

Anticancer Activity of this compound

This compound exerts its anticancer effects through a variety of mechanisms, including the induction of programmed cell death (apoptosis), halting the cell division cycle, and direct cytotoxicity against tumor cells.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. This programmed cell death is a critical mechanism for eliminating malignant cells. Studies have demonstrated that this compound treatment leads to an increase in the population of apoptotic cells, as evidenced by Annexin V/PI staining. For instance, in OVCAR-4 ovarian cancer cells, treatment with 10 µM and 20 µM of this compound for 48 hours significantly increased the percentage of apoptotic cells[1][2]. The pro-apoptotic effects are often mediated by the regulation of key signaling pathways and proteins involved in apoptosis.

Cell Cycle Arrest

A key feature of cancer is uncontrolled cell proliferation. This compound has been observed to interfere with this process by causing cell cycle arrest, thereby inhibiting the growth of cancer cells. Research indicates that this compound can induce G2/M phase arrest in colon cancer cells, a mechanism mediated by its targeting of Aurora Kinase A (AURKA)[3]. This arrest prevents the cells from proceeding through mitosis, ultimately leading to a decrease in tumor cell proliferation.

Anti-metastatic Activity of this compound

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. This compound has demonstrated promising anti-metastatic potential by inhibiting key processes involved in metastasis, namely cell migration and invasion.

Inhibition of Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. This compound has been shown to significantly inhibit the migratory and invasive capabilities of various cancer cells. For example, in canine mammary gland tumor (CMT-U27) cells, this compound treatment (50-200 µM) resulted in a dose-dependent decrease in cell migration[4]. This inhibitory effect is often linked to the downregulation of signaling pathways that promote cell motility and invasion.

Quantitative Data on this compound's Bioactivity

The following tables summarize the quantitative data on the cytotoxic and anti-metastatic effects of this compound across various cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cancer Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
OVCAR-4Ovarian Cancer5.5 - 7.9Not Specified[1]
MCF7Breast Cancer (ER+)~15.1 (5.126 µg/mL)72[5][6]
T47DBreast Cancer (ER+)~16.4 (5.805 µg/mL)72[5][6]
ZR-75-1Breast Cancer (ER+)~15.9 (5.38 µg/mL)72[5][6]

Note: IC50 values were converted from µg/mL to µM assuming a molecular weight of 352.39 g/mol for this compound.

Table 2: Anti-Migration and Anti-Invasion Effects of this compound

Cell LineAssayConcentration (µM)Incubation Time (h)% Inhibition / EffectReference
CMT-U27Migration Assay10012Significant decrease in migrated cells[4]
CMT-U27Migration Assay20012Further significant decrease[4]
CMT-U27Migration Assay5024Effective inhibition of migration[4]
CMT-U27Migration Assay10024Significant inhibition of migration[4]
CMT-U27Migration Assay20024Strong inhibition of migration[4]

Table 3: Apoptosis Induction by this compound

Cell LineConcentration (µM)Incubation Time (h)% of Apoptotic Cells (Early + Late)Reference
OVCAR-41048Significantly increased vs. control[1][2]
OVCAR-42048Further significant increase vs. control[1][2]
CMT-U2750Not SpecifiedDose-dependent increase in total cell death[4]
CMT-U27100Not SpecifiedDose-dependent increase in total cell death[4]
CMT-U27200Not SpecifiedDose-dependent increase in total cell death[4]

Key Signaling Pathways Modulated by this compound

This compound's anticancer and anti-metastatic effects are orchestrated through its modulation of several key intracellular signaling pathways.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is aberrantly activated. This compound has been shown to inhibit the PI3K/AKT pathway, leading to decreased cancer cell proliferation and survival[4][7]. Western blot analyses have confirmed that this compound treatment reduces the phosphorylation of key proteins in this pathway, such as PI3K and AKT, in a dose-dependent manner[4].

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: this compound inhibits the PI3K/AKT signaling pathway, a key regulator of cell proliferation and survival.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is a hallmark of many cancers and inflammatory diseases. This compound has been reported to suppress the NF-κB signaling pathway, contributing to its anti-inflammatory and anticancer properties.

NFkB_Pathway cluster_nucleus Nuclear Translocation This compound This compound IKK IKK This compound->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression

Caption: this compound inhibits the NF-κB signaling pathway, reducing the expression of pro-survival genes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anticancer and anti-metastatic activities of this compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Workflow Start Seed Cells (96-well plate) Treat Treat with This compound Start->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

References

Palmatine's Role in Modulating NF-κB and NLRP3 Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmatine (PAL), a protoberberine isoquinoline (B145761) alkaloid found in various medicinal plants like Coptis chinensis and Phellodendron amurense, has been a staple of traditional medicine for centuries.[1] Modern pharmacological research has identified this compound as a potent anti-inflammatory agent, drawing significant interest for its therapeutic potential in a range of inflammatory diseases.[2] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its anti-inflammatory effects, with a core focus on its modulation of two critical inflammatory signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the NOD-like Receptor Python Domain-containing 3 (NLRP3) inflammasome pathway.

This document synthesizes quantitative data from in vitro and in vivo studies, details key experimental protocols for investigating this compound's bioactivity, and provides visual representations of the signaling pathways to facilitate a comprehensive understanding for research and development applications.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit this pathway at multiple key junctures.

2.1 Mechanism of Action In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate upstream kinases that phosphorylate IκBα, leading to its degradation and the subsequent translocation of NF-κB (typically the p65 subunit) to the nucleus to initiate gene transcription.[3]

This compound intervenes in this process through several mechanisms:

  • Upstream Receptor Downregulation : this compound can significantly down-regulate the expression of Toll-like receptor 4 (TLR4), a key receptor that recognizes LPS.[4] This action reduces the initial inflammatory signal.

  • Inhibition of Adaptor Proteins : It has been shown to inhibit the TRIF-dependent pathway, a signaling branch downstream of TLR4, without altering the production of the MyD88 adaptor protein.[4]

  • Suppression of IκBα Phosphorylation : A primary mechanism of this compound is the inhibition of IκBα phosphorylation.[5] By preventing IκBα degradation, this compound effectively traps NF-κB in the cytoplasm, blocking its nuclear translocation and transcriptional activity.

  • PI3K/Akt Pathway Interaction : The anti-inflammatory effects of this compound are also linked to the PI3K/Akt pathway, which can regulate NF-κB.[6] this compound administration has been shown to ameliorate LPS-induced neuroinflammation through the PI3K/Akt/NF-κB pathway.[6][7]

NF_kappa_B_Pathway This compound's Modulation of the NF-κB Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TRIF TRIF TLR4->TRIF IKK IKK Complex TRIF->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65) (Active) IkBa_p->NFkB IκBα Degradation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Genes Binds to DNA Nucleus Nucleus This compound This compound This compound->TLR4 Inhibits Expression This compound->IKK Inhibits Phosphorylation

Caption: this compound's inhibitory action on the NF-κB signaling pathway.

Modulation of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a cytosolic multi-protein complex that detects pathogenic and sterile danger signals, leading to the activation of Caspase-1 and the subsequent maturation of IL-1β and IL-18. Its overactivation is implicated in numerous inflammatory disorders.

3.1 Mechanism of Action NLRP3 inflammasome activation is a two-step process:

  • Priming (Signal 1) : Typically initiated by NF-κB activation, this step involves the transcriptional upregulation of NLRP3 and pro-IL-1β.

  • Activation (Signal 2) : A diverse range of stimuli (e.g., ATP, nigericin, MSU crystals) triggers the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-Caspase-1. This proximity induces the auto-cleavage and activation of Caspase-1.

This compound inhibits both the priming and activation steps:

  • Inhibition of Priming : By suppressing the NF-κB pathway as described above, this compound reduces the available pool of NLRP3 and pro-IL-1β, effectively limiting the potential for inflammasome activation.[5]

  • Inhibition of Activation : this compound directly blocks the assembly and activation of the NLRP3 inflammasome complex.[5][8] This leads to a reduction in ASC oligomerization and subsequent Caspase-1 activation, ultimately decreasing the secretion of mature IL-1β.[5][9] Studies suggest this may be linked to the promotion of mitophagy, a cellular process that removes damaged mitochondria which can otherwise act as a trigger for NLRP3 activation.[8][10]

NLRP3_Pathway This compound's Modulation of the NLRP3 Inflammasome Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation LPS LPS (Priming Signal) TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB NLRP3_proIL1B_genes Upregulation of NLRP3 & pro-IL-1β NFkB->NLRP3_proIL1B_genes NLRP3_complex NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) proIL1B pro-IL-1β DAMPs DAMPs / PAMPs (Activation Signal) DAMPs->NLRP3_complex ASC ASC Oligomerization (ASC Speck) NLRP3_complex->ASC proCasp1 pro-Caspase-1 ASC->proCasp1 Recruits Casp1 Active Caspase-1 proCasp1->Casp1 Auto-cleavage Casp1->proIL1B Cleaves IL1B Mature IL-1β (Secretion) proIL1B->IL1B This compound This compound This compound->NFkB Inhibits Priming This compound->NLRP3_complex Inhibits Assembly Experimental_Workflow General Experimental Workflow for In Vitro Analysis A 1. Cell Culture (e.g., THP-1, BV2, Raw264.7) B 2. Cell Differentiation (if needed) (e.g., THP-1 monocytes to macrophages with PMA) A->B C 3. Priming (Signal 1) (e.g., LPS for 3-4 hours) B->C D 4. This compound Treatment (Pre-incubation for ~1 hour with various concentrations) C->D E 5. Activation (Signal 2) (e.g., Nigericin or ATP for 30-60 mins) D->E F 6. Sample Collection - Supernatant - Cell Lysate E->F G ELISA / qRT-PCR (Cytokine Quantification: IL-1β, TNF-α, IL-6) F->G Supernatant & Lysate H Western Blot (Protein Expression & Phosphorylation: p-p65, NLRP3, Caspase-1) F->H Lysate I Specialized Assays - Caspase-1 Activity - ASC Oligomerization - LDH (Cytotoxicity) F->I Supernatant & Lysate

References

Preliminary Safety, Toxicity, and DNA Toxicity Profile of Palmatine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palmatine is a naturally occurring protoberberine alkaloid found in various medicinal plants, including Phellodendron amurense, Coptis chinensis, and Berberis species. It has a long history of use in traditional medicine for treating a range of ailments, including inflammation, jaundice, hypertension, and dysentery. Modern pharmacological research is exploring its potential as an anti-cancer, anti-inflammatory, neuroprotective, and antimicrobial agent. As with any compound intended for therapeutic use, a thorough evaluation of its safety and toxicity profile is essential. This technical guide provides a summary of the preliminary safety, toxicity, and DNA toxicity data for this compound, intended for researchers, scientists, and drug development professionals.

Acute and Subchronic Toxicity

Acute and subchronic toxicity studies are fundamental for assessing the preliminary safety of a compound. These studies help determine the potential for toxicity after a single dose or repeated doses and are used to identify the median lethal dose (LD50) and the No-Observed-Adverse-Effect-Level (NOAEL).

Quantitative Toxicity Data

The acute toxicity of this compound has been evaluated in mice via oral and subcutaneous administration. Subchronic toxicity has been assessed in rats. The key quantitative findings are summarized below.

Table 1: Acute Toxicity of this compound in Mice

Administration RouteLD50 ValueClassificationReference
Oral1533.68 mg/kgModerately Toxic[1][2]
Subcutaneous135 mg/kg-[3]

A compound with an LD50 between 500 and 5000 mg/kg is generally considered moderately toxic[2].

Table 2: Subchronic Toxicity of this compound in Rats

DoseDurationFindingsReference
156 mg/kg/day (oral)90 daysNo irregularities in clinical signs, body/organ weight, haematological parameters, gross necropsy, or histopathology.[1]
Experimental Protocols

The following protocol is based on the OECD Test Guideline 423 (Acute Toxic Class Method), a stepwise procedure using a minimal number of animals.[1][2][4]

  • Test Animals: Healthy, young adult rodents (typically female rats) are used. Animals are acclimatized to laboratory conditions for at least five days prior to the study.[1]

  • Housing and Feeding: Animals are housed in standard cages with a 12-hour light/dark cycle. Conventional laboratory diets and an unlimited supply of drinking water are provided.[1]

  • Dose Administration: The test substance (this compound) is administered orally via gavage in a single dose. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[1]

  • Procedure:

    • A starting dose (e.g., 300 mg/kg) is administered to a group of three animals.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[5]

    • The outcome (number of animals that die or survive) determines the next step:

      • If mortality is observed, the test is repeated at a lower dose level.

      • If no mortality is observed, the test is repeated at a higher dose level.

    • This process continues until the LD50 can be estimated or the substance can be classified into a specific toxicity category.

  • Observations: Animals are observed for changes in skin, fur, eyes, and behavior. Body weight is recorded weekly. At the end of the study, a gross necropsy is performed on all animals.

G start_end start_end process process decision decision obs obs start Start: Select Healthy Young Adult Rodents acclimate Acclimatize Animals (≥5 days) start->acclimate dose Administer Single Oral Dose of this compound (Stepwise) acclimate->dose observe1 Observe for Mortality & Clinical Signs (First 24 hours intensively) dose->observe1 mortality Mortality Observed? observe1->mortality observe14 Continue Observation (Up to 14 Days) mortality->observe14 No adjust_dose Adjust Dose & Repeat (Lower if mortality, higher if none) mortality->adjust_dose Yes necropsy Perform Gross Necropsy observe14->necropsy end End: Classify Toxicity & Estimate LD50 necropsy->end adjust_dose->dose

Caption: Workflow for an Acute Oral Toxicity Study (OECD 423).

This protocol is based on the OECD Test Guideline 408 for a 90-day repeated dose study in rodents.[6][7][8]

  • Test Animals: Healthy young rodents (typically rats), 10 males and 10 females per group.[6][8]

  • Groups: At least three dose groups and one concurrent control group (vehicle only). A satellite group for observing the reversibility of toxic effects may also be included.[6]

  • Dose Administration: The test substance is administered orally (gavage, diet, or drinking water) daily for 90 consecutive days.[6][8]

  • Observations:

    • Daily: Detailed clinical observations for signs of toxicity.

    • Weekly: Measurement of body weight, food consumption, and water intake.[9]

    • Periodic: Ophthalmic examinations, hematology, and clinical biochemistry tests.

  • Pathology: At the end of the 90-day period, all animals are euthanized. A full gross necropsy is performed, and organs are weighed. Histopathological examination of major organs and tissues is conducted.

  • Endpoint: The study aims to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).[6]

G start_end start_end process process obs obs pathology pathology start Start: Select Healthy Rodents (10/sex/group) grouping Assign to Control & ≥3 Dose Groups start->grouping dosing Daily Oral Administration of this compound for 90 Days grouping->dosing observations Daily Clinical Observations Weekly Body Weight, Food/Water Intake dosing->observations tests Periodic Hematology & Clinical Biochemistry dosing->tests euthanasia Terminal Euthanasia (Day 91) dosing->euthanasia observations->euthanasia tests->euthanasia necropsy Gross Necropsy & Organ Weights euthanasia->necropsy histopathology Histopathological Examination necropsy->histopathology end End: Identify Target Organs & Determine NOAEL histopathology->end

Caption: Workflow for a 90-Day Subchronic Oral Toxicity Study (OECD 408).

DNA Toxicity (Genotoxicity)

Several reviews indicate that this compound exhibits "obvious DNA toxicity".[7][8] The mechanisms are complex and involve direct interaction with DNA and interference with essential nuclear enzymes.

Mechanisms of DNA Interaction and Damage
  • DNA Binding and Intercalation: this compound binds to DNA, particularly at AT base pairs.[9][10] It can act as a DNA intercalating agent, inserting itself between the base pairs of the DNA helix.[11][12] This interaction can distort the DNA structure, potentially interfering with replication and transcription.[11]

  • Topoisomerase Inhibition: this compound has been reported to suppress the activity of topoisomerase I and II.[13] These enzymes are crucial for managing DNA topology during cellular processes; their inhibition can lead to DNA strand breaks and cell death.[14]

  • Oxidative Damage: When interacting with DNA, this compound can generate singlet oxygen, a reactive oxygen species (ROS).[3][13] This can lead to oxidative stress and cause DNA fragmentation.[13]

Genotoxicity Testing Protocols

While literature confirms this compound's DNA-damaging potential through mechanistic studies, results from standardized regulatory genotoxicity assays like the Ames test were not available in the initial search. The following are representative protocols for such key assays.

The Ames test is a widely used in vitro assay to assess a chemical's potential to cause gene mutations.[15][16][17] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize it and require it for growth.[18] The test measures the ability of a substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[16]

  • Strains: Multiple Salmonella typhimurium strains (e.g., TA98, TA100) are used to detect different types of mutations.[17]

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction, typically from rat liver) to detect mutagens that require metabolic activation to become genotoxic.[19]

  • Procedure (Plate Incorporation Method):

    • The test substance (this compound) at various concentrations, the bacterial culture, and (if required) the S9 mix are combined in molten top agar (B569324).

    • The mixture is poured onto a minimal glucose agar plate (lacking histidine).

    • Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (His+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[15]

G start_end start_end process process decision decision obs obs start Start: Prepare His- Salmonella Strains & Test Compound (this compound) mix Combine Bacteria, this compound, & Top Agar (With & Without S9 Mix) start->mix plate Pour Mixture onto Histidine-Deficient Agar Plates mix->plate incubate Incubate at 37°C (48-72 hours) plate->incubate count Count Revertant Colonies (His+) incubate->count compare Compare to Negative Control count->compare mutagenic Dose-Dependent Increase? compare->mutagenic positive Result: Mutagenic mutagenic->positive Yes negative Result: Non-Mutagenic mutagenic->negative No

Caption: General Workflow for the Ames Test.

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[20][21]

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

  • Embedding: The cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the DNA as a "nucleoid".[22]

  • Electrophoresis: The slides undergo electrophoresis under alkaline conditions, which allows fragmented DNA to migrate away from the nucleoid.[22][23]

  • Visualization: The DNA is stained with a fluorescent dye. Under a microscope, a damaged cell has the appearance of a "comet," with a head (intact DNA) and a tail (fragmented DNA).

  • Analysis: The length and intensity of the comet tail are measured to quantify the extent of DNA damage.[23]

Signaling Pathways Associated with this compound Toxicity and Activity

This compound exerts its biological effects, including its potential toxicity, by modulating several key intracellular signaling pathways.

TRIF-Dependent NF-κB Pathway

In the context of inflammation, this compound has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, it down-regulates the expression of TLR4 and the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β), but not MyD88.[24] This leads to the inhibition of the nuclear factor-κB (NF-κB) pathway, a central regulator of inflammatory responses. By blocking this pathway, this compound reduces the production of pro-inflammatory cytokines like TNF-α and IL-6.[24]

G receptor receptor molecule molecule palmatine_node palmatine_node outcome outcome LPS LPS TLR4 TLR4 LPS->TLR4 Binds TRIF TRIF TLR4->TRIF Activates NFkB NF-κB TRIF->NFkB Activates Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Inflammation Promotes This compound This compound This compound->TLR4 Inhibits This compound->TRIF Inhibits G molecule molecule palmatine_node palmatine_node outcome_good outcome_good outcome_bad outcome_bad complex complex This compound This compound AMPK AMPK This compound->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ProteinSynthesis Protein Synthesis & Cell Growth mTORC1->ProteinSynthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

References

Pharmacokinetics and Oral Bioavailability of Palmatine in Rat Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmatine, a protoberberine alkaloid extracted from various medicinal plants such as Coptis chinensis and Phellodendron amurense, has garnered significant interest for its diverse pharmacological activities.[1] These include anti-inflammatory, antibacterial, antiviral, and neuroprotective effects.[1] Despite its therapeutic potential, the clinical application of this compound is often hindered by its low oral bioavailability.[2] This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound in rat models, summarizing key quantitative data, detailing experimental protocols, and visualizing experimental workflows to support further research and development.

Pharmacokinetic Profile of this compound in Rats

The pharmacokinetic profile of this compound in rats has been investigated in several studies, revealing rapid absorption and elimination. However, the absolute oral bioavailability remains consistently low.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in rats following oral (p.o.) and intravenous (i.v.) administration, as reported in various studies. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous (i.v.) Dose

Dose (mg/kg)AUC (0-∞) (ng/mL*h)t1/2 (h)Reference
2193.0 ± 146.1-[2]
2.5--[3]

Table 2: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral (p.o.) Dose

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng/mL*h)t1/2 (h)Oral Bioavailability (%)Reference
10--95.5 ± 15.1-15.5[2]
1086 ± 10---<10[3]
20-----[4][5]
3081 ± 39---<10[3]
60 (from total alkaloid)0.91 ± 0.06 (mg/L)35.24 ± 0.83 (min)280.30 ± 18.69 (mg·min·L⁻¹)187.03 ± 1.53 (min)10.98
60273 ± 168---<10[3]
100-----[6]

Note: Direct comparison of values should be done with caution due to variations in experimental conditions, rat strains, and analytical methods.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and reliability of pharmacokinetic studies. Below are generalized methodologies based on the cited literature for studying this compound in rat models.

Animal Models
  • Species: Sprague-Dawley or Wistar rats are commonly used.[4][6]

  • Health Status: Healthy, male rats are typically selected.

  • Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of one week prior to the experiment, with free access to standard chow and water.

  • Fasting: Rats are generally fasted overnight (approximately 12 hours) before drug administration, with continued access to water.

Drug Administration
  • Oral (p.o.) Administration: this compound is typically dissolved or suspended in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose sodium) and administered via oral gavage.

  • Intravenous (i.v.) Administration: For intravenous studies, this compound is dissolved in a sterile vehicle (e.g., saline) and administered through the tail vein.

Sample Collection
  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or retro-orbital plexus at predetermined time points into heparinized tubes. Typical time points include 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma. The resulting plasma is stored at -20°C or -80°C until analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of this compound in biological matrices.[2][7][8][9]

  • Sample Preparation: A protein precipitation method is frequently employed.[7] Acetonitrile (B52724) is added to the plasma samples to precipitate proteins.[2][7] An internal standard (IS), such as coptisine (B600270) or berberine, is added prior to precipitation to ensure accuracy.[2][7] After vortexing and centrifugation, the supernatant is collected for analysis.

  • Chromatographic Separation: A C18 reversed-phase column is typically used for chromatographic separation.[2][4][7] The mobile phase often consists of a gradient or isocratic mixture of acetonitrile and water containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.[2][7]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode.[2] Quantification is achieved through multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for both this compound and the internal standard.[7]

Metabolism of this compound

The metabolism of this compound is a key factor influencing its bioavailability and pharmacological activity. Studies in rats have identified several metabolic pathways.

  • Phase I Reactions: The primary Phase I metabolic reactions include demethylation and hydroxylation.[1][6]

  • Phase II Reactions: The main Phase II reactions are glucuronidation and sulfation.[1][6]

Metabolites of this compound have been identified in various biological samples, including plasma, urine, feces, bile, and liver tissue.[6] A study identified a total of 58 metabolites in rat biological samples, with 18 in plasma, 46 in urine, 34 in bile, 26 in liver tissue, and 10 in feces.[6]

Visualizations

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical experimental workflow for investigating the pharmacokinetics of this compound in a rat model.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment A Animal Acclimatization B Fasting (12h) A->B C Drug Administration (Oral or IV) B->C D Serial Blood Sampling C->D E Plasma Separation (Centrifugation) D->E F Sample Storage (-80°C) E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Data Analysis G->H

Pharmacokinetic Study Workflow
Logical Relationship of Factors Affecting Oral Bioavailability

The oral bioavailability of this compound is influenced by several interconnected factors. The diagram below outlines these relationships.

G cluster_absorption Absorption Phase cluster_metabolism Metabolism cluster_outcome Outcome A Oral Administration B Gastrointestinal Tract A->B C Poor Permeability B->C D First-Pass Metabolism (Gut & Liver) C->D Limited drug reaches liver E Phase I & II Reactions D->E F Low Systemic Concentration E->F G Low Oral Bioavailability F->G

Factors Influencing Oral Bioavailability

Conclusion

The pharmacokinetic profile of this compound in rat models is characterized by low oral bioavailability, primarily due to poor membrane permeability and significant first-pass metabolism. The detailed quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals. Future research should focus on strategies to enhance the oral bioavailability of this compound, such as the development of novel drug delivery systems or co-administration with absorption enhancers, to unlock its full therapeutic potential. The provided visualizations of experimental workflows and influencing factors offer a clear conceptual framework for designing and interpreting future studies in this area.

References

The Ethnomedicinal Potential and Historical Use of Palmatine in Asian Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmatine, a protoberberine alkaloid, has been a cornerstone of traditional Asian medicine for centuries, utilized for a wide spectrum of ailments.[1][2][3] This technical guide provides a comprehensive overview of its ethnomedicinal history, pharmacological activities, and the molecular mechanisms that underpin its therapeutic potential. We delve into detailed experimental protocols for its extraction, quantification, and biological evaluation, and present key quantitative data in a structured format for comparative analysis. Furthermore, this guide visualizes the primary signaling pathways modulated by this compound, offering a deeper understanding of its mode of action for researchers and drug development professionals.

Introduction: From Ancient Texts to Modern Laboratories

This compound is a naturally occurring isoquinoline (B145761) alkaloid found in various medicinal plants, including those from the Berberidaceae, Papaveraceae, Ranunculaceae, and Menispermaceae families.[4][5] Its historical use is deeply rooted in traditional Chinese medicine, where it has been prescribed for conditions such as jaundice, liver diseases, hypertension, inflammation, and dysentery.[4][6] Ancient Chinese medical texts, including the "Shennong Ben Cao Jing" and the "Compendium of Materia Medica," document the use of this compound-containing herbs for treating "heat syndromes," diarrhea, and jaundice, underscoring its long-standing therapeutic significance.[1][2]

Modern scientific investigation has not only validated these traditional applications but has also unveiled a broader range of pharmacological activities, including potent anti-cancer, neuroprotective, and metabolic-regulating properties.[4][7][8] This has propelled this compound into the spotlight as a promising candidate for the development of novel therapeutics.

Ethnomedicinal and Historical Use in Asian Medicine

The application of this compound in traditional Asian medicine is extensive and well-documented. In traditional Chinese medicine, herbs rich in this compound, such as Coptis chinensis (Huang Lian) and Phellodendron amurense (Huang Bai), are fundamental components of numerous formulations. These are traditionally used to clear "heat" and "dampness," which in modern terms can be interpreted as treating inflammatory and infectious conditions.

In Ayurvedic medicine, while not as prominently featured as in Chinese medicine, plants containing protoberberine alkaloids, including this compound, have been used for their antimicrobial and anti-inflammatory properties. The historical records highlight a consistent use pattern for ailments that are now understood to have inflammatory and infectious underpinnings.

Pharmacological Activities and Molecular Mechanisms

This compound exerts a wide array of pharmacological effects by modulating key cellular signaling pathways. Its multifaceted nature makes it a compelling subject for drug discovery.

Anti-inflammatory and Antioxidant Activity

A cornerstone of its traditional use, this compound's anti-inflammatory effects are now understood to be mediated through the inhibition of the NF-κB/NLRP3 signaling pathway .[1][3] By suppressing this pathway, this compound reduces the production of pro-inflammatory cytokines. Furthermore, it combats oxidative stress by activating the Nrf2/HO-1 pathway , a critical cellular defense mechanism against oxidative damage.[1][7]

Anticancer Activity

This compound has demonstrated significant growth-inhibitory effects on a variety of cancer cell lines.[9] Its anticancer mechanisms are multifactorial and include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis and angiogenesis.[3][10]

Neuroprotective Effects

Emerging evidence points to the neuroprotective potential of this compound. It has been shown to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease, and to protect neurons from oxidative stress-induced damage.[9][11] Its ability to cross the blood-brain barrier further enhances its therapeutic potential for neurological disorders.[3]

Metabolic Regulation

This compound has also been investigated for its role in regulating metabolism. It has been shown to improve insulin (B600854) sensitivity and regulate lipid metabolism through the activation of the AMPK/mTOR signaling pathway .[1][12]

Quantitative Data Summary

To facilitate a clear comparison of this compound's efficacy and properties, the following tables summarize key quantitative data from various studies.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µg/mL)Reference
MCF-7Breast Cancer5.126 - 5.805[13][14]
T47DBreast Cancer5.126 - 5.805[13]
ZR-75-1Breast Cancer5.126 - 5.805[13]
HTB-26Breast Cancer10 - 50 µM[15]
PC-3Pancreatic Cancer10 - 50 µM[15]
HepG2Hepatocellular Carcinoma10 - 50 µM[15]
HT-29Colorectal CancerN/A[6]
SW-480Colorectal CancerN/A[6]
HCT116Colorectal Cancer22.4 µM[15]

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats

ParameterOral (10 mg/kg)Oral (30 mg/kg)Oral (60 mg/kg)Intravenous (2.5 mg/kg)Reference
Cmax (ng/mL) 86 ± 1081 ± 39273 ± 168397 ± 140[16]
Tmax (h) 0.9 ± 0.91.3 ± 0.50.6 ± 0.40.1 ± 0.0[16]
AUC0-t (ng·h/mL) N/AN/AN/AN/A[10]
t1/2 (h) 5.7 ± 2.15.6 ± 0.823.8 ± 0.723.3 ± 14.0[16]
CL (L/h/kg) 3.2 ± 1.23.0 ± 1.13.1 ± 1.33.1 ± 1.2[16]
Vd (L/kg) N/AN/AN/AN/A[10]

Note: N/A indicates data not available in the cited sources.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

G cluster_0 This compound's Anti-inflammatory & Antioxidant Action This compound This compound nfkb_pathway NF-κB/NLRP3 Pathway This compound->nfkb_pathway Inhibits nrf2_pathway Nrf2/HO-1 Pathway This compound->nrf2_pathway Activates inflammation Inflammation (Cytokine Production) nfkb_pathway->inflammation Leads to antioxidant_response Antioxidant Response nrf2_pathway->antioxidant_response Promotes oxidative_stress Oxidative Stress inflammation->oxidative_stress G cluster_1 This compound's Metabolic Regulatory Pathway This compound This compound ampk AMPK This compound->ampk Activates mtor mTOR ampk->mtor Inhibits insulin_sensitivity Improved Insulin Sensitivity ampk->insulin_sensitivity Promotes lipid_metabolism Regulated Lipid Metabolism ampk->lipid_metabolism Promotes G cluster_2 General Experimental Workflow for this compound Research extraction Extraction & Purification of this compound quantification Quantification (HPLC) extraction->quantification invitro In Vitro Studies (Cell Culture) quantification->invitro invivo In Vivo Studies (Animal Models) quantification->invivo assays Biological Assays (e.g., MTT, Western Blot) invitro->assays invivo->assays data_analysis Data Analysis & Interpretation assays->data_analysis

References

Palmatine's effect on regulating blood lipids and cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Palmatine's Role in Regulating Blood Lipids and Cholesterol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a protoberberine alkaloid found in several medicinal plants, has emerged as a promising natural compound for the management of hyperlipidemia. Preclinical studies have consistently demonstrated its efficacy in reducing serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). The primary mechanisms of action are multi-faceted, involving the regulation of bile acid metabolism, enhancement of cholesterol clearance from the bloodstream, inhibition of endogenous cholesterol synthesis, and modulation of key metabolic signaling pathways. This document provides a comprehensive technical overview of the current research on this compound's effects on lipid and cholesterol metabolism, including quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Quantitative Analysis of this compound's Hypolipidemic Effects

Numerous in vivo studies have quantified the effects of this compound on key lipid parameters. The data consistently show a significant reduction in pro-atherogenic lipids. The following tables summarize the findings from key studies conducted in high-fat diet (HFD)-induced hyperlipidemic animal models.

Table 1: Effects of this compound on Serum Lipids in Syrian Golden Hamsters

ParameterThis compound Dosage (mg/kg/day)DurationObservationReferences
Body Weight23.35, 46.70, 70.054 weeksSignificant reduction compared to HFD group[1]
Serum TC23.35, 46.70, 70.054 weeksDose-dependent decrease[1][2]
Serum TG23.35, 46.70, 70.054 weeksDose-dependent decrease[1][2]
Serum LDL-C23.35, 46.70, 70.054 weeksDose-dependent decrease[1][2]
Fecal TC & TBA23.35, 46.70, 70.054 weeksSignificant increase in excretion[2][3]

Table 2: Effects of this compound on Serum Lipids in Rodent Models

Animal ModelThis compound Dosage (mg/kg/day)DurationKey ObservationsReferences
KK-Ay Mice25, 50, 10040 daysDecreased serum TC, TG, LDL-C; Increased HDL-C[1][4]
Sprague-Dawley RatsNot specifiedNot specifiedDecreased serum TC, TG, LDL-C[5]
STZ-induced Diabetic Rats106 weeksReduced blood glucose; Lowered triglycerides and cholesterol[1][6]

Core Mechanisms of Action

This compound regulates lipid and cholesterol homeostasis through several synergistic mechanisms that affect synthesis, absorption, and clearance.

Regulation of Bile Acid Metabolism

A primary mechanism for this compound's cholesterol-lowering effect is its modulation of bile acid metabolism. This compound enhances the conversion of cholesterol into bile acids in the liver, which is the major pathway for cholesterol catabolism.[3] It achieves this by:

  • Upregulating Cholesterol 7α-hydroxylase (CYP7A1): this compound increases the mRNA and protein expression of CYP7A1, the rate-limiting enzyme in the classic bile acid synthesis pathway.[1][2][3][5]

  • Downregulating Apical Sodium-Dependent Bile Salt Transporter (ASBT): By inhibiting ASBT expression in the intestine, this compound reduces the reabsorption of bile acids, leading to increased fecal excretion of both total bile acids (TBA) and cholesterol.[1][2]

  • Modulating FXR and PPARα: this compound has been shown to down-regulate the farnesoid X receptor (FXR), a nuclear receptor that inhibits CYP7A1 expression, while up-regulating peroxisome proliferator-activated receptor-alpha (PPARα), which promotes CYP7A1 activity.[3][5]

Enhancement of Cholesterol Clearance

This compound facilitates the removal of LDL-C from circulation by upregulating the expression of the low-density lipoprotein receptor (LDLR) in the liver.[1][2][3] Increased LDLR density on the surface of hepatocytes leads to enhanced endocytosis and subsequent degradation of LDL particles.

Inhibition of Cholesterol Synthesis

This compound also targets the endogenous cholesterol synthesis pathway. It has been shown to reduce the mRNA and protein expression of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate (B85504) pathway responsible for cholesterol production.[1][3][4] This action is analogous to that of statins.

Modulation of Adipogenesis and Energy Expenditure

Beyond cholesterol, this compound influences broader lipid metabolism. In vitro studies using 3T3-L1 pre-adipocytes show that this compound reduces lipid accumulation by downregulating key adipogenesis transcription factors, including proliferator-activated receptor-γ (PPAR-γ) and CCAAT/enhancer-binding protein-α (C/EBP-α).[1] Furthermore, it increases the expression of uncoupling protein-2 (UCP-2), a mitochondrial protein involved in energy expenditure, which may contribute to reduced body weight.[1][4]

Key Signaling Pathways Modulated by this compound

The effects of this compound on lipid metabolism are orchestrated through the modulation of several critical intracellular signaling pathways.

The PPARα-CYP7A1 Signaling Axis

This compound's regulation of bile acid synthesis is mediated, at least in part, through the PPARα-CYP7A1 pathway.[5] Activation of PPARα by this compound leads to downstream induction of CYP7A1, promoting the conversion of cholesterol to bile acids.

This compound This compound PPARa PPARα (Activation) This compound->PPARa FXR FXR (Inhibition) This compound->FXR CYP7A1 CYP7A1 Expression (Upregulation) PPARa->CYP7A1 FXR->CYP7A1 Inhibits BileAcids Bile Acids (Increased Synthesis) CYP7A1->BileAcids Cholesterol Hepatic Cholesterol Cholesterol->BileAcids Conversion Excretion Fecal Bile Acid Excretion BileAcids->Excretion

Caption: this compound's regulation of the PPARα-CYP7A1 pathway.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a central regulator of cellular energy homeostasis. This compound has been shown to activate AMPK, which in turn initiates a cascade of events that favor catabolic processes and inhibit anabolic processes like lipid synthesis.[3][7][8] Activated AMPK can phosphorylate and inactivate HMGCR and other enzymes involved in lipogenesis.

This compound This compound AMPK AMPK (Activation) This compound->AMPK HMGCR HMGCR (Cholesterol Synthesis) AMPK->HMGCR ACC ACC (Fatty Acid Synthesis) AMPK->ACC FattyAcidOxidation Fatty Acid Oxidation (Stimulation) AMPK->FattyAcidOxidation Lipogenesis Overall Lipogenesis (Inhibition) HMGCR->Lipogenesis ACC->Lipogenesis

Caption: this compound activates the AMPK signaling pathway.

Insulin (B600854) Signaling Pathway

This compound has also been reported to enhance the insulin signaling pathway, which can be impaired in metabolic syndrome.[6][9] It promotes the expression and activation of key components like IRS-1, PI3K, and AKT2, ultimately leading to increased translocation of GLUT4 for better glucose uptake.[9] Improved insulin sensitivity can indirectly contribute to better lipid homeostasis.

Experimental Protocols for Preclinical Evaluation

This section outlines standardized protocols for investigating the effects of this compound on lipid metabolism in a preclinical setting.

In Vivo High-Fat Diet (HFD) Induced Hyperlipidemia Model

This protocol describes the induction of hyperlipidemia in rodents and subsequent treatment with this compound.

  • Animal Model Selection: Male Syrian golden hamsters or Sprague-Dawley rats (6-8 weeks old) are commonly used.

  • Acclimatization: Animals are housed under standard conditions (12h light/dark cycle, 22±2°C) for one week with free access to standard chow and water.

  • Induction of Hyperlipidemia:

    • The control group continues on a standard diet.

    • The model and treatment groups are fed a high-fat diet (HFD) for 4-8 weeks to induce hyperlipidemia. A typical HFD consists of standard chow supplemented with 10-20% lard, 1-2% cholesterol, and 0.5% cholic acid.

  • Grouping and Treatment:

    • Animals are randomly divided into:

      • Normal Control (standard diet)

      • HFD Model Control (HFD + vehicle)

      • This compound Treatment Groups (HFD + various doses of this compound, e.g., 25, 50, 100 mg/kg)

      • Positive Control (HFD + a standard drug like simvastatin (B1681759) or orlistat)

    • This compound is typically dissolved in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) and administered daily via oral gavage for 4-8 weeks.

  • Monitoring: Body weight and food intake are recorded weekly.

  • Sample Collection: At the end of the treatment period, animals are fasted overnight. Blood is collected via cardiac puncture under anesthesia. The liver and intestinal tissues are harvested, snap-frozen in liquid nitrogen, and stored at -80°C.

cluster_1 cluster_2 cluster_3 cluster_4 A Phase 1: Setup B Phase 2: Induction C Phase 3: Treatment D Phase 4: Analysis Acclimation Animal Acclimation (1 week) Baseline Baseline Measurements (Weight, Blood Lipids) Acclimation->Baseline Grouping Random Grouping Baseline->Grouping HFD High-Fat Diet Induction (4-8 weeks) Grouping->HFD Admin Daily Oral Gavage (this compound / Vehicle) (4-8 weeks) HFD->Admin Monitor Weekly Monitoring (Weight, Food Intake) Admin->Monitor Collection Terminal Sample Collection (Blood, Liver, Intestine) Admin->Collection Biochem Biochemical Analysis (Serum Lipids) Collection->Biochem Expression Gene/Protein Analysis (RT-qPCR, Western Blot) Collection->Expression

Caption: General experimental workflow for in vivo studies.

Biochemical Analysis of Blood Lipids
  • Serum Preparation: Allow collected blood to clot at room temperature for 30-60 minutes. Centrifuge at 3,000 x g for 15 minutes at 4°C. Collect the supernatant (serum).[10]

  • Lipid Measurement: Use commercial enzymatic colorimetric assay kits to determine the concentrations of serum Total Cholesterol (TC), Triglycerides (TG), LDL-C, and HDL-C according to the manufacturer’s instructions.[5]

  • Fecal Sterol Analysis: Feces collected over the final 24-48 hours of the study can be dried, weighed, and subjected to lipid extraction (e.g., using a chloroform:methanol mixture). Total cholesterol and total bile acids (TBA) are then quantified using appropriate assay kits.

Gene and Protein Expression Analysis
  • RNA Extraction and RT-qPCR:

    • Extract total RNA from frozen liver or intestinal tissue using TRIzol reagent or a commercial kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform real-time quantitative PCR (RT-qPCR) using gene-specific primers for targets such as LDLR, CYP7A1, HMGCR, ASBT, PPARα, FXR, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[5]

  • Protein Extraction and Western Blot:

    • Homogenize frozen tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-50 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against target proteins (e.g., LDLR, CYP7A1, HMGCR, p-AMPK, AMPK).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band density using imaging software.[5]

Conclusion and Future Directions

The existing body of preclinical evidence strongly supports the potential of this compound as a therapeutic agent for hyperlipidemia. Its multi-target mechanism, encompassing the regulation of bile acid synthesis, cholesterol clearance, and endogenous cholesterol production, presents a compelling profile for further development. The activation of the AMPK pathway further highlights its potential in managing broader metabolic dysregulation.

Future research should focus on:

  • Clinical Trials: To date, human clinical trials validating the efficacy and safety of this compound for metabolic syndrome are lacking.[1] Well-designed randomized controlled trials are essential to bridge this gap.

  • Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to optimize dosing and formulation.

  • Interaction with Other Pathways: Investigating this compound's potential interaction with other key lipid regulators, such as Sterol Regulatory Element-Binding Proteins (SREBPs) and Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), could reveal additional mechanisms and therapeutic synergies.[11][12]

  • Combination Therapies: Evaluating the synergistic effects of this compound with existing lipid-lowering drugs, such as statins or ezetimibe, could lead to more effective treatment strategies with potentially lower side effects.

References

Methodological & Application

Application Notes & Protocols: High-Purity Palmatine Isolation from Berberis cretica Roots

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the isolation of high-purity palmatine from the roots of Berberis cretica. This compound, a protoberberine alkaloid, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[1][2][3] The protocols detailed herein cover methanolic extraction, column chromatography purification, and analytical confirmation of purity, enabling researchers to obtain high-quality this compound for further investigation. Additionally, we present a summary of key signaling pathways modulated by this compound, offering insights into its mechanism of action.

Introduction

This compound is a naturally occurring isoquinoline (B145761) alkaloid found in various medicinal plants, including those of the Berberis genus.[3] It is a major bioactive component with a wide spectrum of pharmacological and biological activities.[1][2] The demand for high-purity this compound is increasing for both in-vitro and in-vivo studies aimed at exploring its therapeutic potential. This application note details a robust and reproducible method for the isolation and purification of this compound from Berberis cretica roots, yielding a final product with a purity of 94.5%.[1][4]

Experimental Protocols

Plant Material and Extraction

A detailed protocol for the initial extraction of this compound from Berberis cretica roots is provided below.

Protocol 1: Methanolic Extraction of this compound

Step Procedure Details
1 Plant Material Preparation Collect roots of Berberis cretica. Clean the roots to remove any soil and debris. Air-dry the roots in a well-ventilated area until they are brittle. Grind the dried roots into a fine powder using a mechanical grinder.
2 Extraction Macerate the powdered root material in methanol (B129727) at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.
3 Filtration After 48-72 hours of maceration with occasional shaking, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
4 Concentration Concentrate the filtrate using a rotary evaporator at 45°C under reduced pressure to obtain a crude methanolic extract.[1]
5 Storage Store the crude extract in a desiccator over anhydrous CaCl₂ until further use.
Purification by Column Chromatography

The crude methanolic extract is subjected to column chromatography for the purification of this compound. A two-step process involving silica (B1680970) gel and Sephadex LH-20 columns is employed for effective separation.[1][2][5][6]

Protocol 2: Column Chromatography Purification of this compound

Step Procedure Details
1 Sample Preparation Redissolve 5 g of the crude methanolic extract in 10 mL of methanol. Add 5 g of normal phase silica gel 60H to the methanolic solution and dry the mixture on a rotary evaporator at 45°C to obtain a fine powder.[1]
2 Silica Gel Column Chromatography Prepare a column with normal phase silica gel. Load the prepared sample powder onto the top of the column. Elute the column with a suitable solvent system to perform an initial fractionation.
3 Sephadex LH-20 Column Chromatography Further purify the this compound-containing fractions from the silica gel column using a Sephadex LH-20 column.[1]
4 Elution Elute the Sephadex LH-20 column with a mobile phase of methanol:water (50:50 v/v).[1][2][5][6] This polar solvent system is effective for the separation of polar alkaloids like this compound.[1]
5 Fraction Collection Collect the fractions and monitor for the presence of this compound using an appropriate analytical technique (e.g., TLC with UV detection).
6 Pooling and Concentration Pool the fractions containing high-purity this compound and concentrate them using a rotary evaporator.
Purity Assessment

The purity of the isolated this compound is confirmed using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

Protocol 3: Purity Analysis by HPLC-ESI-QTOF-MS/MS

Step Procedure Details
1 Instrumentation Utilize an HPLC system equipped with a photodiode array detector and coupled to an Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometer (ESI-QTOF-MS).
2 Chromatographic Conditions Column: A reversed-phase C18 column is suitable.[7] Mobile Phase: A gradient elution with solvents such as acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid can be used.[7][8] Flow Rate: Typically 0.5-1.0 mL/min. Detection Wavelength: Monitor at the UV absorbance maximum of this compound (around 280 nm and 346 nm).[5][8]
3 Mass Spectrometry Conditions Ionization Mode: Positive Electrospray Ionization (ESI+). Analysis: Perform high-resolution mass measurement and MS/MS fragmentation analysis to confirm the identity of this compound.[1][2][5][6]
4 Purity Calculation Calculate the purity of the isolated this compound based on the peak area of the this compound peak relative to the total peak area in the chromatogram. The expected purity from this method is approximately 94.5%.[4]

Data Presentation

Table 1: Summary of Quantitative Data for this compound Isolation

Parameter Value Reference
Purity of Isolated this compound 94.5%[1][4]
Column Chromatography Stationary Phases Silica gel NP, Sephadex LH-20[1][2][5][6]
Sephadex LH-20 Mobile Phase Methanol:Water (50:50 v/v)[1][2][5][6]
Analytical Method for Purity HPLC-ESI-QTOF-MS/MS[1][2][5][6]

Visualization

Experimental Workflow

The following diagram illustrates the workflow for the isolation of high-purity this compound.

G Figure 1: Workflow for High-Purity this compound Isolation A Berberis cretica Roots B Grinding A->B C Methanolic Extraction B->C D Crude Methanolic Extract C->D E Column Chromatography (Silica Gel & Sephadex LH-20) D->E F Purified this compound (94.5%) E->F G Purity Assessment (HPLC-ESI-QTOF-MS/MS) F->G

Figure 1: Workflow for High-Purity this compound Isolation
Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating various signaling pathways. The diagram below provides a simplified overview of some key pathways.

G Figure 2: Key Signaling Pathways Modulated by this compound cluster_0 Cellular Processes cluster_1 Anti-inflammatory & Antioxidant cluster_2 Anticancer This compound This compound NFkB NF-κB/NLRP3 This compound->NFkB Inhibition Nrf2 Nrf2/HO-1 This compound->Nrf2 Activation PI3K_AKT PI3K/AKT This compound->PI3K_AKT Suppression mTOR mTOR This compound->mTOR Suppression Apoptosis Apoptosis This compound->Apoptosis Induction CellCycleArrest Cell Cycle Arrest (G0/G1) This compound->CellCycleArrest Induction PI3K_AKT->mTOR

References

Application Notes & Protocols: High-Efficiency Extraction of Palmatine from Coptis chinensis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coptis chinensis (Huangbai) is a traditional Chinese medicinal herb renowned for its rich content of protoberberine alkaloids, including berberine (B55584), coptisine, and palmatine. This compound, in particular, has garnered significant scientific interest due to its diverse pharmacological activities. This document provides detailed protocols for the efficient extraction of this compound from Coptis chinensis, with a focus on modern, high-yield techniques such as Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvents (DES) and conventional solvent methods. Additionally, a standardized High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound is described.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies on the extraction of this compound and other alkaloids from Coptis chinensis, offering a comparative overview of different methodologies.

Table 1: Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvents (DES)

Extraction ParameterOptimal ConditionThis compound Yield (mg/g)Berberine Yield (mg/g)Reference
DES System Choline (B1196258) chloride:Phenol (B47542) (1:3 molar ratio)16.7157.40[1][2]
Water Content in DES 30%16.7157.40[1][2]
Solid-to-Liquid Ratio 1:30 g/mL16.7157.40[1][2][3]
Ultrasonic Power 200 W16.7157.40[1][2]
Ultrasonic Temperature 60°C16.7157.40[1][2]
Ultrasonic Time 30 min16.7157.40[1][2]
DES System Choline chloride:Urea (1:2 molar ratio) with 50% water15.63 (µg/mL)79.23 (µg/mL)[4]
Ultrasonic Power 150 W12.87 (µg/mL)75.87 (µg/mL)[4]
Ultrasonic Temperature 60°C15.63 (µg/mL)79.23 (µg/mL)[4]
Ultrasonic Time 15 min15.63 (µg/mL)79.23 (µg/mL)[4]

Table 2: Ultrasound-Assisted Extraction with Organic Acids and Other Solvents

Solvent SystemSolid-to-Liquid Ratio (mL/g)Temperature (°C)Total Alkaloid Yield (mg/g)This compound Yield (mg/g)Reference
96% Lactic Acid 3060139.6Not specified[5][6]
40% Malic Acid 3080133.0Not specified[5][6]
88% Pyruvic Acid 3075146.3Not specified[5][6]
75% Methanol (B129727) Not specifiedNot specified108.23.7 - 7.8[5]
75% Ethanol Not specifiedNot specified107.93.7 - 7.8[5]
50% Ethanol Not specifiedNot specified109.13.7 - 7.8[5]

Table 3: Microwave-Assisted Extraction (MAE)

Extraction ParameterOptimal ConditionThis compound Yield (mg/g)Total Alkaloid Yield (mg/g)Reference
Microwave Power 180 W15.58333.94[7]
Irradiation Time 5 min15.58333.94[7]
Ethanol Concentration 50%15.58333.94[7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction with Deep Eutectic Solvent (DES)

This protocol is based on the highly efficient extraction of this compound and berberine using a choline chloride and phenol-based DES.[1][2][3]

1. Materials and Reagents:

  • Coptis chinensis rhizome powder (passed through a 100-mesh sieve)

  • Choline chloride (analytical grade)

  • Phenol (analytical grade)

  • Deionized water

  • Methanol (HPLC grade)

  • This compound hydrochloride standard (≥85.7%)[3]

  • Berberine hydrochloride standard (≥85.9%)[3]

2. Preparation of Deep Eutectic Solvent (DES):

  • Prepare the DES by mixing choline chloride (hydrogen bond acceptor) and phenol (hydrogen bond donor) in a molar ratio of 1:3.[1][2][3]

  • Heat the mixture at 60°C while stirring until a clear, homogeneous liquid is formed.

  • Prepare a 70% DES solution by adding 30% (v/v) deionized water.[1][2]

3. Extraction Procedure:

  • Accurately weigh 50 mg of Coptis chinensis powder and place it in a suitable extraction vessel.[3]

  • Add the 70% DES solution at a solid-to-liquid ratio of 1:30 (g/mL).[1][2][3]

  • Place the vessel in an ultrasonic bath set to the following conditions:

    • Ultrasonic Power: 200 W[1][2]

    • Temperature: 60°C[1][2]

    • Time: 30 minutes[1][2]

  • After sonication, centrifuge the mixture at 3000 rpm for 5 minutes.[3]

  • Collect the supernatant and filter it through a 0.45 µm filter membrane prior to HPLC analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol provides a reliable method for the simultaneous determination of multiple alkaloids in Coptis chinensis extracts.[4][8]

1. Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., Waters Xbridge C18, 4.6 × 150 mm, 5 µm or Xtimate C18, 4.6 mm x 250 mm, 5 µm).[4][8]

  • Mobile Phase A: Acetonitrile.[4]

  • Mobile Phase B: Water containing 0.10% formic acid or 30 mmol L-1 ammonium (B1175870) bicarbonate solution (including 0.7% ammonia (B1221849) and 0.1% triethylamine).[4][8]

  • Gradient Elution:

    • 0–2 min, 5% A

    • 2–4 min, 5% A → 95% A

    • 4–30 min, 95% A[4]

  • Flow Rate: 1.0 - 1.2 mL/min.[4][8]

  • Column Temperature: 30 - 40°C.[4][8]

  • Detection Wavelength: 270 nm or 345 nm.[2][8]

  • Injection Volume: 5 - 20 µL.[2][4]

2. Preparation of Standard and Sample Solutions:

  • Standard Solutions: Accurately weigh this compound hydrochloride standard and dissolve it in methanol to prepare a stock solution. Further dilute to create a series of standard solutions for the calibration curve.

  • Sample Solutions: Use the filtered supernatant from the extraction procedure.

3. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

Visualizations

Palmatine_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis Coptis Coptis chinensis Rhizome Grinding Grinding and Sieving Coptis->Grinding Powder Fine Powder Grinding->Powder Solvent Solvent Addition (e.g., DES, Ethanol) Powder->Solvent Extraction Extraction (UAE/MAE) Centrifugation Centrifugation Extraction->Centrifugation Solvent->Extraction Filtration Filtration (0.45 µm) Centrifugation->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract HPLC HPLC Analysis CrudeExtract->HPLC Quantification Quantification HPLC->Quantification

Caption: General workflow for the extraction and quantification of this compound from Coptis chinensis.

UAE_DES_Workflow cluster_DES DES Preparation cluster_Extraction Ultrasound-Assisted Extraction cluster_PostExtraction Post-Extraction Processing HBA Hydrogen Bond Acceptor (e.g., Choline Chloride) Mixing Mixing & Heating (e.g., 1:3 ratio, 60°C) HBA->Mixing HBD Hydrogen Bond Donor (e.g., Phenol) HBD->Mixing DES Deep Eutectic Solvent Mixing->DES AddDES Add DES & Water (1:30 g/mL, 30% Water) DES->AddDES CoptisPowder Coptis chinensis Powder CoptisPowder->AddDES Sonication Ultrasonication (200W, 60°C, 30 min) AddDES->Sonication Centrifuge Centrifugation Sonication->Centrifuge Filter Filtration Centrifuge->Filter FinalExtract This compound-Rich Extract Filter->FinalExtract

Caption: Detailed workflow for Ultrasound-Assisted Extraction (UAE) of this compound using a Deep Eutectic Solvent (DES).

References

Application Note: Quantification of Palmatine in Plant Extracts by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmatine is a protoberberine alkaloid found in various medicinal plants, including those from the Phellodendron and Coptis genera. It exhibits a wide range of pharmacological activities, making its accurate quantification in plant extracts crucial for quality control, pharmacokinetic studies, and drug development. This application note provides a detailed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of this compound in plant extracts.

Experimental Protocols

This section details the recommended methodology for the quantification of this compound.

Sample Preparation

The extraction of this compound from plant material is a critical first step. A common and effective method involves ultrasonic-assisted extraction with methanol.

  • Plant Material: Dried and powdered plant material (e.g., bark, rhizome).

  • Extraction Solvent: Methanol is a widely used solvent for extracting this compound.

  • Procedure:

    • Weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of methanol.

    • Vortex the mixture for 1 minute.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

For plasma samples, protein precipitation is a common preparation method.[1] Typically, acetonitrile (B52724) is added to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant for injection.[1] Solid-phase extraction (SPE) with Oasis HLB cartridges is another effective method for cleaning up plasma samples before analysis.[2]

HPLC-MS Instrumentation and Conditions

A standard HPLC system coupled with a tandem mass spectrometer is required for this analysis.

  • HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent.

  • Mass Spectrometer: An Agilent 6460 Triple Quadrupole LC/MS system or equivalent.

  • Chromatographic Column: A C18 reversed-phase column is typically used for separation (e.g., Agilent Zorbax SB-C18, Waters XTerra MS C18).[2][3]

  • Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing an additive such as 0.1% formic acid or 0.1% trifluoroacetic acid, is commonly employed.[4][5]

    • Example Gradient: Start with a lower percentage of acetonitrile (e.g., 20%) and gradually increase to a higher percentage over the course of the run to elute this compound.[4][5]

  • Flow Rate: A typical flow rate is between 0.25 mL/min and 1.0 mL/min.[2][4]

  • Injection Volume: 5-10 µL.[4]

  • Column Temperature: Maintained at around 30°C.[2]

Mass Spectrometry Detection
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is used for the detection of this compound.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • Precursor and Product Ions: The precursor ion for this compound is m/z 352. The most common product ion for quantification is m/z 336.[2][3][6]

  • Gas Temperature and Flow: These parameters should be optimized for the specific instrument but are typically in the range of 300-350°C for gas temperature and 8-12 L/min for gas flow.

  • Nebulizer Pressure: Typically 35-45 psi.

  • Capillary Voltage: Around 3500-4000 V.

Data Presentation

The following tables summarize the quantitative data from various studies on this compound quantification.

Table 1: Chromatographic and Mass Spectrometric Parameters
ParameterTypical Value/ConditionReference(s)
Chromatographic Column C18 Reversed-Phase[2][3]
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid or Trifluoroacetic Acid[4][5]
Elution Mode Gradient[4][5]
Ionization Mode ESI Positive[2]
Detection Mode MRM[2][6]
Precursor Ion (m/z) 352[2][3][6]
Product Ion (m/z) 336[2][3][6]
Table 2: Method Validation Parameters for this compound Quantification
ParameterReported ValueSample MatrixReference(s)
Linearity Range 0.1 - 500 ng/mLCanine Plasma[2]
2.19 - 140 µg/mLPlant Extract[5]
0.2 - 100 ng/mLRat Plasma[6]
0.31 - 20 ng/mLRat Plasma[7]
Limit of Detection (LOD) 0.782 µg/mLPlant Extract[5]
Limit of Quantification (LOQ) 0.1 ng/mLCanine Plasma[2]
2.369 µg/mLPlant Extract[5]
0.1 ng/mLRabbit Plasma[1]
0.31 ng/mLRat Plasma[7]
Recovery 87.3 - 100.9%Canine Plasma[2]
>72%Rabbit Plasma[1]
64.2%Rat Plasma[7]
Intra-day Precision (RSD) < 9.9%Canine Plasma[2]
< 7.10%Rabbit Plasma[1]
Inter-day Precision (RSD) < 9.9%Canine Plasma[2]
< 7.10%Rabbit Plasma[1]

Mandatory Visualization

The following diagram illustrates the general workflow for the quantification of this compound in plant extracts.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing plant_material Plant Material (e.g., Cortex Phellodendri) extraction Methanol Extraction & Ultrasonic Treatment plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection Sample Extract c18_column C18 Column Separation hplc_injection->c18_column ms_detection MS/MS Detection (ESI+, MRM) c18_column->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification Raw Data reporting Result Reporting quantification->reporting

References

Application Notes and Protocols: In Vitro Experimental Design for Palmatine Cytotoxicity in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the cytotoxic effects of palmatine on the human breast cancer cell line, MCF-7. This document outlines detailed protocols for key in vitro assays to assess cell viability, apoptosis, cell cycle progression, and oxidative stress. Furthermore, it delineates the putative signaling pathways involved in this compound-induced cytotoxicity, offering a robust experimental design for researchers in oncology and drug discovery.

Introduction

This compound, a protoberberine alkaloid found in several medicinal plants, has demonstrated anti-cancer properties in various cancer cell lines. In the context of breast cancer, particularly the estrogen receptor-positive MCF-7 cell line, this compound has been shown to inhibit cell growth and induce programmed cell death. The underlying mechanisms of its cytotoxic action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). This document provides a detailed guide for the in vitro experimental design to elucidate the cytotoxic mechanisms of this compound in MCF-7 cells.

Key Experimental Assays

A thorough investigation of this compound's cytotoxicity in MCF-7 cells necessitates a panel of assays to quantify its effects on cell viability, apoptosis, cell cycle, and oxidative stress.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

Annexin V-FITC and propidium iodide (PI) double staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by FITC-conjugated Annexin V. Propidium iodide, a fluorescent nucleic acid stain, can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of the cell population in each phase by flow cytometry, revealing any cell cycle arrest induced by this compound.

Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Staining)

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be detected by flow cytometry or fluorescence microscopy.

Data Presentation

Quantitative data from the aforementioned assays should be summarized for clarity and comparative analysis.

AssayParameter MeasuredThis compound Concentration (µM)Vehicle Control24h Treatment48h Treatment72h Treatment
MTT Assay Cell Viability (%)IC50100%Value ± SDValue ± SDValue ± SD
10Value ± SDValue ± SDValue ± SD
50Value ± SDValue ± SDValue ± SD
100Value ± SDValue ± SDValue ± SD
Annexin V/PI Early Apoptotic Cells (%)50Value ± SDValue ± SDValue ± SD
Late Apoptotic Cells (%)50Value ± SDValue ± SDValue ± SD
Necrotic Cells (%)50Value ± SDValue ± SDValue ± SD
Viable Cells (%)50Value ± SDValue ± SDValue ± SD
Cell Cycle Analysis G0/G1 Phase (%)50Value ± SDValue ± SD
S Phase (%)50Value ± SDValue ± SD
G2/M Phase (%)50Value ± SDValue ± SD
ROS Assay Mean Fluorescence Intensity50Value ± SDValue ± SD

Note: The IC50 value for this compound in MCF-7 cells has been reported to be approximately 186µM after 48 hours of treatment[1]. The suggested concentrations in the table are for illustrative purposes and should be optimized based on preliminary experiments.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the cytotoxic effects of this compound on MCF-7 cells.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_mechanism Mechanism of Action MCF7 MCF-7 Cell Culture This compound This compound Treatment (Dose- and Time-response) MCF7->this compound MTT Cell Viability (MTT Assay) This compound->MTT Apoptosis Apoptosis Analysis (Annexin V/PI) This compound->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) This compound->CellCycle ROS ROS Measurement (DCFH-DA) This compound->ROS WesternBlot Western Blot Analysis (Signaling Proteins) Apoptosis->WesternBlot ROS->WesternBlot G This compound This compound ROS ↑ ROS This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_p53 p53 Pathway This compound This compound PI3K PI3K This compound->PI3K Ras Ras This compound->Ras p53 ↑ p53 This compound->p53 Akt Akt PI3K->Akt Proliferation ↓ Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation p21 ↑ p21 p53->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

References

Palmatine Administration Protocol for In Vivo Mouse Seizure Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmatine, a protoberberine alkaloid found in various medicinal plants, has demonstrated a range of pharmacological activities, including neuroprotective and anti-inflammatory effects. Recent studies have highlighted its potential as an anticonvulsant agent, showing efficacy in various preclinical seizure models.[1] This document provides detailed application notes and protocols for the administration of this compound in in vivo mouse seizure models, specifically focusing on the 6 Hz psychomotor seizure test and the timed intravenous pentylenetetrazole (PTZ) infusion test. The information is intended to guide researchers in designing and executing experiments to evaluate the anticonvulsant properties of this compound.

The proposed mechanisms for this compound's anticonvulsant activity include non-competitive antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and modulation of glutamate (B1630785) decarboxylase (GAD) activity, the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter GABA.[1] These mechanisms suggest that this compound may be effective against a broad spectrum of seizures, including those that are resistant to currently available therapies.

Data Presentation

Table 1: Anticonvulsant Activity of this compound in the 6 Hz Psychomotor Seizure Model in Mice

Treatment GroupDose (mg/kg, i.p.)Number of Animals Protected / Total Number% ProtectionSeizure Duration (seconds)
Vehicle Control-
This compounde.g., 10
This compounde.g., 20
This compounde.g., 40
Positive Control (e.g., Levetiracetam)Specify Dose

Table 2: Anticonvulsant Activity of this compound in the Timed Intravenous Pentylenetetrazole (PTZ) Infusion Seizure Model in Mice

Treatment GroupDose (mg/kg, i.p.)Latency to First Myoclonic Jerk (seconds)Latency to Generalized Clonus (seconds)Latency to Tonic Hindlimb Extension (seconds)
Vehicle Control-
This compounde.g., 10
This compounde.g., 20
This compounde.g., 40
Positive Control (e.g., Diazepam)Specify Dose

Experimental Protocols

The following are detailed methodologies for two key experiments to assess the anticonvulsant potential of this compound in mice.

Protocol 1: 6 Hz-Induced Psychomotor Seizure Threshold Test

This model is used to evaluate the efficacy of drugs against psychomotor seizures, which are often resistant to treatment.[2][3]

Materials:

  • Male albino mice (e.g., Swiss or C57BL/6, 20-25 g)

  • This compound

  • Vehicle (e.g., 0.9% saline with 1% Tween 80)

  • Positive control: Levetiracetam (e.g., 17.6 mg/kg)[4]

  • Corneal electroconvulsometer (e.g., Ugo Basile ECT Unit)

  • Corneal electrodes

  • 0.9% saline solution

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment, with free access to food and water.

  • Drug Preparation and Administration:

    • Dissolve this compound in the vehicle to the desired concentrations.

    • Administer this compound or vehicle intraperitoneally (i.p.) at a volume of 10 mL/kg.

    • Administer the positive control (Levetiracetam) i.p. to a separate group of animals.

    • The test is typically conducted 30-60 minutes after drug administration.

  • Seizure Induction:

    • Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.

    • Gently restrain the mouse and place the corneal electrodes over the corneas.

    • Deliver a constant current electrical stimulus (e.g., 32 mA or 44 mA for therapy-resistant models) at a frequency of 6 Hz for a duration of 3 seconds.[3]

  • Observation:

    • Immediately after the stimulus, place the mouse in an observation chamber.

    • Observe the animal for a period of 2 minutes for the presence of seizure activity.

    • The characteristic seizure phenotype includes stun position, minimal clonic phase, and stereotyped behaviors such as head nodding, jaw clonus, and forelimb clonus.[2]

    • An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulus.[2]

  • Data Analysis:

    • Record the number of animals protected in each treatment group.

    • Calculate the percentage of protection for each group.

    • If a dose-response study is conducted, the median effective dose (ED50) can be calculated using probit analysis.

Protocol 2: Timed Intravenous Pentylenetetrazole (PTZ) Infusion Seizure Model

This model is used to determine the threshold for seizure induction and is sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels.[3][5]

Materials:

  • Male albino mice (e.g., Swiss or C57BL/6, 20-25 g)

  • This compound

  • Vehicle (e.g., 0.9% saline with 1% Tween 80)

  • Positive control: Diazepam (e.g., 1-5 mg/kg)[6]

  • Pentylenetetrazole (PTZ) solution (e.g., 5 mg/mL in 0.9% saline)

  • Infusion pump

  • Tail vein catheter or 27-30 gauge needle

Procedure:

  • Animal Acclimatization: Acclimatize mice as described in Protocol 1.

  • Drug Preparation and Administration:

    • Prepare and administer this compound, vehicle, or positive control i.p. as described in Protocol 1.

    • The test is typically conducted 30-60 minutes after drug administration.

  • PTZ Infusion:

    • Gently restrain the mouse in a suitable restrainer that allows for tail vein access.

    • Insert the catheter or needle into the lateral tail vein.

    • Infuse the PTZ solution at a constant rate (e.g., 0.5 mL/min).[5]

  • Observation:

    • Observe the mouse continuously from the start of the infusion.

    • Record the time (in seconds) to the onset of three distinct seizure endpoints:

      • First myoclonic jerk

      • Generalized clonic seizure

      • Tonic hindlimb extension

  • Data Analysis:

    • Calculate the latency to each seizure endpoint for each animal.

    • Compare the mean latencies between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • An increase in the latency to seizure endpoints indicates an anticonvulsant effect.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action of this compound.

palmatine_ampa_antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to agonist site Na_channel Na+ Channel (Closed) AMPA_R->Na_channel Prevents Opening Excitation Neuronal Excitation Na_channel->Excitation Inhibited This compound This compound This compound->AMPA_R Non-competitive Antagonism

Caption: this compound's non-competitive antagonism of the AMPA receptor.

palmatine_gad_modulation cluster_neuron GABAergic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA Synthesis Inhibition Increased Neuronal Inhibition GABA->Inhibition This compound This compound This compound->GAD Positive Modulation

Caption: Proposed modulation of Glutamate Decarboxylase (GAD) by this compound.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_seizure_models Seizure Induction (30-60 min post-injection) cluster_data Data Collection & Analysis acclimatization Animal Acclimatization (1 week) grouping Randomize into Treatment Groups (Vehicle, this compound, Positive Control) acclimatization->grouping drug_admin Drug Administration (i.p.) grouping->drug_admin hz_model 6 Hz Model (Corneal Stimulation) drug_admin->hz_model ptz_model Timed PTZ Infusion Model (i.v. Infusion) drug_admin->ptz_model hz_data Observe for Seizure Behavior (% Protection, Seizure Duration) hz_model->hz_data ptz_data Record Latency to Seizure Milestones ptz_model->ptz_data analysis Statistical Analysis (e.g., ANOVA, Probit) hz_data->analysis ptz_data->analysis

Caption: General experimental workflow for assessing this compound's anticonvulsant activity.

References

Application Notes and Protocols for the Use of Palmatine in Animal Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of palmatine, a natural isoquinoline (B145761) alkaloid, in preclinical animal models of Alzheimer's disease (AD). The following sections detail the compound's neuroprotective effects, mechanisms of action, and protocols for its application in a research setting.

This compound has demonstrated significant potential in ameliorating key pathological features of AD in various animal models.[1][2][3][4] Its therapeutic effects are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties, as well as its ability to modulate critical cellular pathways involved in neurodegeneration.[1][2][3][5]

Summary of Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in animal models of Alzheimer's disease.

Table 1: Effects of this compound on Cognitive Function in the Morris Water Maze Test
Animal ModelTreatment GroupEscape Latency (s)Time in Target Quadrant (s)Number of Platform Crossings
Aβ25-35-induced AD MiceControl~20~35~5
Model~45~15~2
This compound-L~30~25~3*
This compound-H~25 ~30~4**
PS2APP MiceVehicleData not specifiedDecreasedDecreased
This compound (10 mg/kg)Significantly decreasedSignificantly increasedSignificantly increased
Aβ1-40-induced AD RatsControlData not specifiedData not specifiedData not specified
ModelIncreasedDecreasedDecreased
This compoundSignificantly decreasedSignificantly increasedSignificantly increased

*p < 0.05, **p < 0.01 vs. model group. Data is approximated from graphical representations in the cited literature.[1][2][3][6]

Table 2: Effects of this compound on Neuroinflammation and Oxidative Stress Markers
Animal ModelTreatment GroupTNF-αIL-1βIL-6GSHSODMDAROS
Aβ25-35-induced AD MiceControlLowLowLowHighHighLowLow
ModelHighHighHighLowLowHighHigh
This compound-L & HDecreased DecreasedDecreased**IncreasedIncreasedDecreasedDecreased
PS2APP MiceVehicleElevatedElevatedElevatedData not specifiedData not specifiedData not specifiedData not specified
This compound (10 mg/kg)Significantly decreasedSignificantly decreasedSignificantly decreasedData not specifiedData not specifiedData not specifiedData not specified

**p < 0.01 vs. model group.[1][2]

Table 3: Effects of this compound on Key Signaling Proteins
Animal ModelTreatment GroupKeap-1Nrf2HO-1BaxBcl-2
Aβ25-35-induced AD MiceControlLowHighHighLowHigh
ModelHighLowLowHighLow
This compound-L & HDecreasedIncreasedIncreasedDecreasedIncreased*

*p < 0.05 vs. model group.[1]

Animal ModelTreatment GroupAMPKmTORP62LC3Beclin 1
Aβ1-40-induced AD RatsControlHighLowLowHighHigh
ModelLowHighHighLowLow
This compoundIncreasedDecreasedDecreasedIncreasedIncreased

Data derived from studies showing this compound activates the AMPK/mTOR autophagy signaling system.[3]

Key Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in the pathogenesis of Alzheimer's disease.

Nrf2/HO-1 Signaling Pathway

This compound has been shown to activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.[1] By promoting the nuclear translocation of Nrf2, this compound upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), glutathione (B108866) (GSH), and superoxide (B77818) dismutase (SOD), thereby mitigating oxidative damage induced by amyloid-beta (Aβ).[1]

Nrf2_HO1_Pathway cluster_stress Oxidative Stress cluster_this compound Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome Abeta Amyloid-β Keap1_Nrf2 Keap1-Nrf2 Complex Abeta->Keap1_Nrf2 Induces Stress This compound This compound This compound->Keap1_Nrf2 Inhibits Keap1 Keap1 Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to HO1 HO-1 ARE->HO1 Promotes Transcription Antioxidants Other Antioxidant Enzymes (GSH, SOD) ARE->Antioxidants Promotes Transcription Neuroprotection Neuroprotection HO1->Neuroprotection Antioxidants->Neuroprotection

Nrf2/HO-1 signaling pathway activated by this compound.
AMPK/mTOR Signaling Pathway and Autophagy

This compound has also been found to modulate the AMPK/mTOR signaling pathway, a key regulator of autophagy.[3] By activating AMPK and inhibiting mTOR, this compound promotes autophagy, which enhances the clearance of aggregated proteins such as Aβ and hyperphosphorylated tau, thereby reducing their neurotoxic effects.[3]

AMPK_mTOR_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Clearance Clearance of Aβ and hyperphosphorylated Tau Autophagy->Clearance Promotes Neuroprotection Neuroprotection Clearance->Neuroprotection

AMPK/mTOR signaling pathway and autophagy induction by this compound.
Mitophagy and Mitochondrial Function

Recent studies have highlighted the role of this compound in inducing mitophagy, the selective removal of damaged mitochondria.[2][7] This process is crucial for maintaining mitochondrial homeostasis and preventing the accumulation of dysfunctional mitochondria, which contribute to oxidative stress and neuronal cell death in AD. This compound's ability to restore mitochondrial function represents a promising therapeutic avenue.[2][7]

Experimental Protocols

The following are detailed protocols for key experiments used to assess the efficacy of this compound in animal models of Alzheimer's disease.

Experimental Workflow

Experimental_Workflow start Start: AD Animal Model (e.g., Aβ-induced, Transgenic) treatment This compound Administration (e.g., oral gavage, intranasal) start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral sacrifice Euthanasia and Tissue Collection behavioral->sacrifice biochemical Biochemical Analysis (ELISA, Western Blot) sacrifice->biochemical histological Histological Analysis (HE, Nissl Staining) sacrifice->histological end End: Data Analysis and Interpretation biochemical->end histological->end

General experimental workflow for evaluating this compound in AD animal models.
Alzheimer's Disease Animal Model Induction

  • Aβ25-35-Induced Mouse Model:

    • Anesthetize mice (e.g., with pentobarbital (B6593769) sodium).

    • Secure the mouse in a stereotaxic apparatus.

    • Perform a midline sagittal incision on the scalp to expose the skull.

    • Drill a small hole over the lateral ventricle.

    • Slowly inject aggregated Aβ25-35 peptide into the lateral ventricle.

    • Suture the incision and allow the animal to recover.

    • Administer post-operative care, including analgesics and antibiotics.[1]

  • PS2APP Transgenic Mouse Model:

    • These mice express a mutant human presenilin 2 (PSEN2-N141I) and a mutant human amyloid precursor protein (APP-K670N/M671L).

    • Mice develop age-dependent Aβ pathology and cognitive deficits.

    • No induction procedure is required. Treatment with this compound can be initiated at a specific age (e.g., 10 months).[2]

  • Aβ1-40-Induced Rat Model:

    • Similar to the Aβ25-35 model, but using Aβ1-40 peptide.

    • Bilateral intracranial hippocampal injections are performed.[3]

This compound Administration
  • Dosage: Effective doses in mice have ranged from low doses to high doses. In some studies, intranasal administration of 10 mg/kg has been used.[2] Oral gavage has also been employed.[8]

  • Vehicle: this compound can be dissolved in a solution such as 5% DMSO and 10% Tween 80 in saline.[2]

  • Frequency and Duration: Daily administration for a period of several weeks (e.g., 4 weeks) is a common protocol.[2]

Morris Water Maze (MWM) for Cognitive Assessment

This task assesses spatial learning and memory.[9][10][11]

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase (e.g., 5 days):

    • Mice are subjected to several trials per day to find the hidden platform.

    • The time taken to find the platform (escape latency) is recorded.

    • If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

  • Probe Trial (e.g., on day 6):

    • The platform is removed from the pool.

    • The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.[1]

Histological Analysis
  • Tissue Preparation:

    • Anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Dissect the brain and post-fix in 4% paraformaldehyde.

    • Cryoprotect the brain in graded sucrose (B13894) solutions.

    • Section the brain using a cryostat.

  • Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:

    • Stain sections with hematoxylin and eosin to visualize general brain morphology and identify neuronal damage.[1][3]

  • Nissl Staining:

    • Use cresyl violet to stain Nissl bodies in the cytoplasm of neurons.

    • This method is used to assess neuronal loss and damage.[1][3]

Biochemical Assays
  • Tissue Homogenization:

    • Homogenize brain tissue (e.g., hippocampus and cortex) in appropriate lysis buffers.

    • Centrifuge to collect the supernatant for analysis.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Use commercially available ELISA kits to quantify the levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and oxidative stress markers in brain homogenates.[1]

  • Western Blotting:

    • Separate proteins from brain homogenates by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Incubate with primary antibodies against target proteins (e.g., Keap-1, Nrf2, HO-1, Bax, Bcl-2, AMPK, mTOR, p62, LC3, Beclin 1).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using a chemiluminescence detection system.

    • Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).[1][3]

Conclusion

This compound demonstrates significant therapeutic potential in preclinical models of Alzheimer's disease by targeting multiple pathological mechanisms, including oxidative stress, neuroinflammation, and impaired autophagy. The protocols outlined above provide a framework for researchers to further investigate the neuroprotective effects of this compound and its derivatives for the development of novel AD therapies.

References

Application Notes and Protocols: Molecular Docking Simulation of Palmatine with Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmatine, a protoberberine alkaloid, has garnered significant interest for its potential therapeutic properties, including its activity as an acetylcholinesterase (AChE) inhibitor.[1] Acetylcholinesterase is a critical enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing neurodegenerative conditions such as Alzheimer's disease. Computational methods, particularly molecular docking simulations, provide valuable insights into the binding interactions between small molecules like this compound and their protein targets. These simulations predict the binding affinity and identify key amino acid residues involved in the interaction, guiding further drug development and optimization. This document provides detailed application notes and protocols for the molecular docking simulation of this compound with acetylcholinesterase, alongside protocols for in vitro validation.

Data Presentation

The following tables summarize the quantitative data from computational and experimental studies on the interaction of this compound with acetylcholinesterase.

Parameter Value Method
Binding Affinity -10.1 kcal/molMolecular Docking Simulation
Inhibition Type Mixed InhibitionEnzyme Kinetics

Table 1: Summary of In Silico and In Vitro Data for this compound and Acetylcholinesterase Interaction

Amino Acid Residue Interaction Type
TYR337Pi-Alkyl
TRP86Pi-Alkyl

Table 2: Key Amino Acid Residues of Acetylcholinesterase Interacting with this compound in Molecular Docking Simulation

Experimental and Computational Protocols

Molecular Docking Simulation Protocol

This protocol outlines the steps for performing a molecular docking simulation of this compound with human acetylcholinesterase using AutoDock Vina.

1. Preparation of the Receptor (Acetylcholinesterase):

  • Obtain the Protein Structure: Download the 3D crystal structure of human acetylcholinesterase (e.g., PDB ID: 4EY7) from the Protein Data Bank (PDB).

  • Prepare the Protein: Remove water molecules and any co-crystallized ligands from the PDB file. Add polar hydrogen atoms and assign Kollman charges to the protein using software such as AutoDock Tools. Save the prepared protein structure in PDBQT format.

2. Preparation of the Ligand (this compound):

  • Obtain the Ligand Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem or ZINC.

  • Prepare the Ligand: Optimize the ligand's geometry and assign Gasteiger charges. Define the rotatable bonds to allow for conformational flexibility during docking. Save the prepared ligand structure in PDBQT format.

3. Grid Box Generation:

  • Define the Binding Site: Identify the active site of acetylcholinesterase. This is typically a deep gorge containing a catalytic triad (B1167595) (Ser203, His447, Glu334) and a peripheral anionic site.

  • Set Grid Parameters: Define a grid box that encompasses the entire active site gorge. The grid box dimensions should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

4. Docking Simulation:

  • Configure Docking Parameters: In the AutoDock Vina configuration file, specify the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and the dimensions of the grid. The Lamarckian Genetic Algorithm is a commonly used search algorithm.[2]

  • Run the Simulation: Execute the docking simulation. Vina will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

5. Analysis of Results:

  • Binding Affinity: The most negative binding affinity value represents the most favorable binding pose.

  • Interaction Analysis: Visualize the best-ranked binding pose using molecular visualization software (e.g., PyMOL, Discovery Studio). Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of acetylcholinesterase.

In Vitro Acetylcholinesterase Inhibition Assay Protocol (Ellman's Method)

This protocol describes an in vitro assay to determine the inhibitory activity of this compound against acetylcholinesterase.

1. Reagents and Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • This compound

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized.

  • This compound Solutions: Prepare a series of dilutions of this compound in phosphate buffer (with a small amount of DMSO if necessary to dissolve the compound).

  • ATCI Solution: Prepare a fresh solution of ATCI in deionized water.

  • DTNB Solution: Prepare a solution of DTNB in phosphate buffer.

3. Assay Procedure:

  • Plate Setup: In a 96-well plate, add the following to respective wells:

    • Blank: Phosphate buffer

    • Control: AChE solution and phosphate buffer

    • Test: AChE solution and this compound solution at different concentrations

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Reaction Initiation: Add the substrate (ATCI) and DTNB to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The yellow color develops as a result of the reaction of thiocholine (B1204863) (product of ATCI hydrolysis) with DTNB.

4. Data Analysis:

  • Calculate the Rate of Reaction: Determine the rate of the enzymatic reaction by monitoring the change in absorbance over time.

  • Calculate Percentage Inhibition:

    • % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

  • Determine IC50: Plot the percentage inhibition against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50).

Visualizations

Molecular_Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor_PDB Download AChE PDB Prepare_Receptor Remove Water, Add Hydrogens, Assign Charges Receptor_PDB->Prepare_Receptor Receptor_PDBQT Save as PDBQT Prepare_Receptor->Receptor_PDBQT Grid_Box Define Grid Box around Active Site Receptor_PDBQT->Grid_Box Ligand_Structure Obtain this compound Structure Prepare_Ligand Optimize Geometry, Assign Charges Ligand_Structure->Prepare_Ligand Ligand_PDBQT Save as PDBQT Prepare_Ligand->Ligand_PDBQT Ligand_PDBQT->Grid_Box Run_Docking Execute AutoDock Vina Grid_Box->Run_Docking Analyze_Results Analyze Binding Affinity and Interactions Run_Docking->Analyze_Results Visualize Visualize Complex Analyze_Results->Visualize

Caption: Workflow for Molecular Docking Simulation.

AChE_Inhibition_Pathway Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE Inhibition

Caption: this compound's Inhibition of Acetylcholinesterase.

References

Application Note: Cell Cycle Analysis of Cancer Cells Treated with Palmatine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Palmatine (PLT) is a protoberberine alkaloid naturally found in various medicinal plants. It has garnered significant interest in oncology research due to its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and notably, anti-cancer properties.[1] Emerging evidence suggests that this compound exerts its anti-tumor effects through multiple mechanisms, such as inducing programmed cell death (apoptosis), inhibiting cell proliferation and invasion, and disrupting tumor vascularization.[2][3] A key mechanism of its anti-proliferative action is the induction of cell cycle arrest, making it a compelling candidate for further investigation in cancer therapy.

This application note provides a comprehensive overview of the effects of this compound on the cell cycle of various cancer cells, summarizes key quantitative findings, and offers detailed protocols for assessing these effects experimentally.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

This compound has been demonstrated to inhibit the growth of a wide range of cancer cell lines, including colon, breast, prostate, and oral cancers.[1][2][4] Its primary modes of action are the induction of cell cycle arrest and the activation of apoptosis.

Cell Cycle Regulation:

The cell cycle is a tightly regulated process that governs cell division. Cancer cells are characterized by dysregulated cell cycle control, leading to uncontrolled proliferation. This compound has been shown to interfere with this process by causing cell cycle arrest at specific checkpoints.

  • G2/M Phase Arrest: In colorectal cancer cell lines such as HCT-116 and HT-29, this compound treatment leads to an accumulation of cells in the G2/M phase.[4][5] This arrest is primarily mediated by its ability to target and inhibit Aurora Kinase A (AURKA), a key regulator of mitotic entry and progression.[4][5] By inhibiting AURKA, this compound disrupts the formation of the mitotic spindle, preventing cells from completing mitosis and leading to cell cycle arrest.

  • G0/G1 Phase Arrest: In oral squamous cell carcinoma (OSCC), this compound hydrochloride (PaH) combined with photodynamic therapy has been shown to increase the percentage of cells in the G0/G1 phase.[6] This arrest is associated with a decrease in the protein levels of Cyclin-dependent kinase 2 (CDK2) and Cyclin E1, which are crucial for the G1/S transition.[6]

Induction of Apoptosis:

Beyond halting the cell cycle, this compound is a potent inducer of apoptosis. In colon cancer cells, this compound-induced G2/M arrest is followed by apoptosis through the mitochondrial-associated pathway.[4] This involves:

  • Increased production of Reactive Oxygen Species (ROS).[4]

  • Upregulation of pro-apoptotic proteins like p53, Caspase-3, and Caspase-9.[4]

  • Downregulation of anti-apoptotic proteins such as Bcl-2.[4]

In breast and ovarian cancer cells, the growth-inhibitory effects of this compound are also strongly linked to the induction of apoptosis, as confirmed by Annexin V/PI staining.

Data Presentation: Effects of this compound on Cancer Cells

The following tables summarize the observed effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Human Breast Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL) after 72h
MCF-7ER+/HER2- Breast Cancer5.126
T47DER+/HER2- Breast Cancer5.805
ZR-75-1ER+/HER2- Breast CancerNot specified, but similar

Data derived from studies on human estrogen receptor-positive breast cancer cell lines.[1]

Table 2: Summary of this compound's Effect on Cell Cycle Distribution

Cell LineCancer TypeThis compound Cone.Treatment DurationObserved EffectKey Proteins Modulated
HCT-116, HT-29Colorectal CancerVaries24-48hIncreased cell population in G2/M phase.AURKA (down), p53 (up), p21 (up)
Oral Squamous Carcinoma CellsOral CancerVaries (with PDT)24hIncreased cell population in G0/G1 phase.CDK2 (down), Cyclin E1 (down), p53 (up)

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Acquisition & Analysis Culture 1. Culture Cancer Cells (e.g., HCT-116, MCF-7) Treat 2. Treat with this compound (Varying concentrations and durations) Culture->Treat Control 3. Prepare Vehicle Control (e.g., DMSO) Treat->Control Harvest 4. Harvest Cells Control->Harvest PI_Stain 5a. Cell Cycle Analysis (Fixation & PI Staining) Harvest->PI_Stain Annexin_Stain 5b. Apoptosis Assay (Annexin V/PI Staining) Harvest->Annexin_Stain FCM 6. Flow Cytometry PI_Stain->FCM Annexin_Stain->FCM Data_Analysis 7. Analyze Data (Cell cycle distribution, Apoptosis rate) FCM->Data_Analysis

Caption: Experimental workflow for analyzing the effects of this compound.

palmatine_pathway cluster_pi3k PI3K/AKT Pathway cluster_aurka AURKA Pathway cluster_p53 p53 Pathway cluster_apoptosis Mitochondrial Apoptosis cluster_cellcycle Cell Cycle Arrest This compound This compound PI3K PI3K This compound->PI3K AURKA Aurora Kinase A This compound->AURKA p53 p53 This compound->p53 Bcl2 Bcl-2 This compound->Bcl2 ROS ROS This compound->ROS G2M_Arrest G2/M Arrest This compound->G2M_Arrest inhibits AURKA AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis inhibits AURKA->G2M_Arrest p21 p21 p53->p21 G1_Arrest G0/G1 Arrest p21->G1_Arrest Casp9 Caspase-9 Bcl2->Casp9 ROS->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis

Caption: this compound's signaling pathways in cancer cells.

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol outlines the procedure for analyzing DNA content and cell cycle distribution by flow cytometry after staining with Propidium Iodide (PI).

Materials:

  • Phosphate-Buffered Saline (PBS), sterile-filtered

  • 70% Ethanol (B145695), ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes (5 mL)

  • Refrigerated centrifuge

  • Vortex mixer

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with desired concentrations of this compound for the appropriate duration. Include an untreated or vehicle-treated control group.

  • Harvesting: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsin and wash with serum-containing media to neutralize. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 3 mL of cold PBS. Centrifuge again.[7]

  • Fixation: Discard the supernatant and resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[7] This minimizes clumping.

  • Incubate the cells on ice for at least 30 minutes for fixation. (Note: Cells can be stored in 70% ethanol at 4°C for several weeks).[7]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Discard the supernatant carefully, as the pellet may be loose. Wash the cell pellet twice with 3 mL of cold PBS.[6][7]

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS. Add 50 µL of RNase A solution (100 µg/mL) to the cell suspension to ensure only DNA is stained.[7]

  • PI Staining: Add 400 µL of PI staining solution (50 µg/mL) to the cells.[7] Mix well.

  • Incubation: Incubate the cells at room temperature for 15-30 minutes, protected from light.[6]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for PI fluorescence and collect at least 10,000 events. Use gating strategies to exclude doublets and debris.[7] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: Apoptosis Detection using Annexin V-FITC and PI Staining

This protocol enables the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometry tubes

  • Refrigerated centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time and concentration. Include appropriate negative (untreated) and positive controls.

  • Harvesting: Collect 1-5 x 10^5 cells by centrifugation (300 x g for 5 minutes).[2] For adherent cells, gently detach using trypsin or a cell scraper.

  • Washing: Wash the cells twice with cold PBS.[8] Carefully remove the supernatant after each wash.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[2] Gently vortex the tube.

  • Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.[9]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[8]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

References

Application Note: In Vitro Assay for Palmatine Inhibition of Acetylcholinesterase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic transmission.[1] The inhibition of AChE is a key therapeutic strategy for managing neurodegenerative diseases such as Alzheimer's disease, where there is a deficit in cholinergic transmission.[2] Palmatine, a protoberberine alkaloid found in several medicinal plants, has demonstrated various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[3][4] Notably, studies have shown that this compound acts as an inhibitor of acetylcholinesterase, suggesting its potential as a therapeutic agent for neurological disorders.[2][3] This application note provides a detailed protocol for an in vitro assay to determine the inhibitory effect of this compound on acetylcholinesterase activity using the well-established Ellman's method.[5]

Principle of the Assay

The assay for measuring acetylcholinesterase activity is based on the spectrophotometric method developed by Ellman.[5] This colorimetric assay involves the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCI) by AChE to produce thiocholine (B1204863). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[1][5] The rate of TNB formation is directly proportional to the AChE activity. The inhibitory effect of this compound is determined by measuring the reduction in AChE activity in the presence of the compound.

Data Presentation

The inhibitory activity of this compound against acetylcholinesterase is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

This compound Concentration (µM)% Inhibition (Hypothetical)
110.2
525.5
1040.1
2048.2
36.6 50.0
5065.8
10085.3
Note: The % inhibition values are hypothetical and serve as an illustrative example of a dose-response relationship. The IC50 value of 36.6 µM is based on reported literature.[5]

Experimental Protocols

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • This compound

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions
  • 0.1 M Sodium Phosphate Buffer (pH 8.0): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve a pH of 8.0.

  • AChE Solution: Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). The final concentration in the assay well should be optimized to yield a linear reaction rate for at least 10 minutes. A typical final concentration is 0.025 U/mL.

  • ATCI Solution (10 mM): Dissolve ATCI in deionized water. Prepare this solution fresh daily.

  • DTNB Solution (10 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 8.0). Store protected from light.

  • This compound Stock Solution (e.g., 10 mM): Dissolve this compound powder in DMSO. Due to the potential for limited aqueous solubility, a DMSO stock solution is recommended.[6]

  • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in 0.1 M phosphate buffer (pH 8.0) to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay well does not exceed 1% to avoid solvent effects on enzyme activity.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank: 180 µL of 0.1 M Phosphate Buffer (pH 8.0) + 10 µL of DTNB solution + 10 µL of ATCI solution.

    • Control (100% Activity): 160 µL of 0.1 M Phosphate Buffer (pH 8.0) + 10 µL of AChE solution + 10 µL of DTNB solution + 10 µL of buffer/DMSO (vehicle control).

    • Test Sample (Inhibitor): 150 µL of 0.1 M Phosphate Buffer (pH 8.0) + 10 µL of AChE solution + 10 µL of DTNB solution + 10 µL of this compound working solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound working solutions (or vehicle) to the respective wells of the 96-well plate. Mix gently and incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of the ATCI solution to all wells.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm every minute for a total of 10-15 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Correct for the blank: Subtract the rate of the blank from the rates of the control and test samples.

  • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:

    • V_control is the rate of reaction of the control (enzyme without inhibitor).

    • V_inhibitor is the rate of reaction in the presence of this compound.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value can be determined by non-linear regression analysis of the resulting dose-response curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Phosphate Buffer add_reagents Add Buffer, AChE, DTNB, and this compound to Plate prep_buffer->add_reagents prep_ache AChE Solution prep_ache->add_reagents prep_dtnb DTNB Solution prep_dtnb->add_reagents prep_atci ATCI Solution add_atci Add ATCI to Initiate Reaction prep_atci->add_atci prep_pal This compound Solutions prep_pal->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->add_atci measure_abs Measure Absorbance at 412 nm (Kinetic Reading) add_atci->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Experimental workflow for the AChE inhibition assay.

signaling_pathway cluster_normal Normal AChE Activity cluster_inhibition AChE Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) (Active Site) ACh->AChE Binds to Active Site Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis AChE_inhibited Acetylcholinesterase (AChE) (Inhibited) This compound This compound This compound->AChE_inhibited Binds to Active Site ACh_no_hydrolysis Acetylcholine (ACh) (Accumulates) AChE_inhibited->ACh_no_hydrolysis Hydrolysis Prevented ACh_inhibited Acetylcholine (ACh) ACh_inhibited->AChE_inhibited Binding Blocked

Caption: Mechanism of AChE action and its inhibition by this compound.

References

Application Note: High-Throughput LC-MS/MS Method for the Identification and Quantification of Palmatine and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of palmatine and its major metabolites in human plasma. The protocol provides a comprehensive workflow, including two common sample preparation techniques: protein precipitation and solid-phase extraction. This method is suitable for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.

Introduction

This compound is a protoberberine alkaloid found in various medicinal plants and is known for its wide range of pharmacological activities. Understanding its metabolic fate is crucial for drug development and clinical application. The primary metabolic pathways for this compound include demethylation, hydroxylation, glucuronidation, and sulfation. This application note provides a detailed protocol for the simultaneous analysis of this compound and its key metabolites in plasma using LC-MS/MS, a highly selective and sensitive analytical technique.

Data Presentation

The following table summarizes the quantitative analysis of this compound and its metabolites in rat plasma, providing a reference for expected concentration ranges.

AnalyteConcentration Range (ng/mL)LLOQ (ng/mL)Reference
This compound0.2 - 1000.2[1]
Jatrorrhizine (B191652) (demethylated)0.2 - 1000.2[1]
This compound GlucuronideNot specifiedNot specified
Hydroxylated this compoundNot specifiedNot specified
Sulfated this compoundNot specifiedNot specified

Note: Quantitative data for all major metabolites in a single study is limited. The provided data for this compound and jatrorrhizine is from a study in rat plasma and serves as an example. Further studies are needed to establish comprehensive quantitative profiles of all metabolites in human plasma.

Experimental Protocols

Sample Preparation

Two common and effective methods for plasma sample preparation are protein precipitation and solid-phase extraction.

1.1. Protein Precipitation (PPT) Protocol [2][3]

This method is rapid and suitable for high-throughput analysis.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) (containing the internal standard, if used).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject a 5-10 µL aliquot into the LC-MS/MS system.

1.2. Solid-Phase Extraction (SPE) Protocol [4][5]

This method provides a cleaner extract by removing more matrix interferences.

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Vortex briefly and inject a 5-10 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

2.1. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2.2. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound352.2336.1
Columbamine (demethylated)338.1322.1
Jatrorrhizine (demethylated)338.1322.1
This compound Glucuronide528.2352.2
Hydroxylated this compound368.2352.2
Sulfated this compound432.1352.2

Note: The specific MRM transitions for hydroxylated and sulfated metabolites may vary depending on the position of the modification. These are predicted transitions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt spe Solid-Phase Extraction (C18 Cartridge) plasma->spe extract Clean Extract ppt->extract spe->extract lc UPLC Separation (C18 Column) extract->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition and Processing ms->data palmatine_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (m/z 352.2) Demethylation Demethylation (e.g., Columbamine, Jatrorrhizine) (m/z 338.1) This compound->Demethylation CYP450 Hydroxylation Hydroxylation (m/z 368.2) This compound->Hydroxylation CYP450 Glucuronidation Glucuronidation (m/z 528.2) Demethylation->Glucuronidation UGTs Sulfation Sulfation (m/z 432.1) Demethylation->Sulfation SULTs Hydroxylation->Glucuronidation UGTs Hydroxylation->Sulfation SULTs

References

Application Note: Establishing a Dose-Response Curve for Palmatine's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Palmatine, a protoberberine alkaloid found in medicinal plants like Coptis chinensis and Phellodendron amurense, has a long history in traditional medicine for treating inflammatory conditions.[1] Modern pharmacological research confirms its potent anti-inflammatory properties, which are attributed to its ability to modulate multiple key signaling pathways.[1][2] This document provides a comprehensive guide to establishing a dose-response curve for this compound's anti-inflammatory effects, offering detailed protocols for in vitro studies using lipopolysaccharide (LPS)-stimulated macrophages as a model system. The primary mechanism of action involves the inhibition of pro-inflammatory mediators by targeting critical signaling cascades like NF-κB and MAPK.[3][4][5]

Core Mechanisms of Anti-inflammatory Action: this compound exerts its anti-inflammatory effects by intervening in several key signaling pathways that are central to the inflammatory response.

  • Inhibition of NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of inflammation.[1] this compound has been shown to suppress the phosphorylation and degradation of IκBα, which is the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of downstream pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[1][4]

  • Modulation of MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2 and p38, is also crucial in the inflammatory process. This compound significantly inhibits the phosphorylation of ERK1/2 and p38 in LPS-stimulated cells, contributing to the downregulation of inflammatory mediators.[1][4]

  • Attenuation of NLRP3 Inflammasome: this compound can inhibit the activation of the NLRP3 inflammasome, a protein complex that triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18.[1][3]

  • Activation of Nrf2/HO-1 Antioxidant Pathway: this compound also combats the oxidative stress linked to inflammation by activating the Nrf2/HO-1 pathway, which upregulates the expression of protective antioxidant enzymes.[3][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF MAPK MAPK (p38, ERK1/2) MyD88->MAPK IKK IKK MyD88->IKK TRIF->MAPK TRIF->IKK IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα IkBa p-IκBα IkBa_NFkB->IkBa Degradation NFkB p65/p50 IkBa_NFkB->NFkB Releases NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription LPS LPS LPS->TLR4 Binds

Caption: this compound's inhibition of LPS-induced inflammatory signaling pathways.

Quantitative Data Summary

The following tables summarize the dose-dependent anti-inflammatory effects of this compound from various in vitro and in vivo studies.

Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound

Cell Line Inflammatory Stimulus This compound Concentration Observed Effect Citation
RAW 264.7 Macrophages LPS 0.025 - 0.5 mg/mL Dose-dependent downregulation of IL-6 and IL-1β secretion. [3][6]
Goat Endometrial Epithelial Cells LPS Not specified Inhibition of TNF-α, IL-1β, IL-6, and NO release. [7]
Mouse Mammary Epithelial Cells (EpH4-Ev) LPS Not specified Significant reduction in the expression of IL-6, TNF-α, and IL-1β. [4]
BV2 Microglial Cells LPS (20 ng/mL) 0.15625 - 10 µmol/L Dose-dependent inhibition of iNOS, TNF-α, and IL-1β expression. [8]

| PC12 Cells | Aβ25-35 | Not specified | Effective reduction in the expression of TNF-α, IL-1β, and IL-6. |[9] |

Table 2: Summary of In Vivo Anti-inflammatory Effects of this compound

Animal Model Inflammatory Stimulus This compound Dosage Observed Effect Citation
Mice Zymosan-induced arthritis 1 and 3 mg/kg (oral) Inhibition of joint inflammation and mechanical hyperalgesia. [10]
Sprague-Dawley Rats CCl4-induced liver fibrosis 54 and 108 mg/kg Significant reduction in serum levels of inflammatory markers (ALT, AST). [6]
Mice LPS-induced neuroinflammation Not specified Improved levels of serum inflammatory factors TNF-α, IL-6, and IL-1β. [11][12]

| Mice | Cerebral I/R Injury | Not specified | Decreased expression of inflammatory cytokines IL-1β, IL-6, and TNF-α. |[13] |

Experimental Protocols

This section provides detailed protocols to determine the dose-response curve of this compound's anti-inflammatory effects in vitro.

G cluster_prep Phase 1: Preparation & Cytotoxicity cluster_main_exp Phase 2: Anti-inflammatory Assay cluster_analysis Phase 3: Data Analysis A1 Culture RAW 264.7 Macrophages A2 Seed Cells in 96-well Plates A1->A2 A3 Prepare this compound Serial Dilutions A2->A3 A4 Treat Cells with this compound (24h) A3->A4 A5 Perform MTT Assay A4->A5 A6 Determine Non-Toxic Concentration Range A5->A6 B1 Seed Cells in 24-well Plates B2 Pre-treat with Non-Toxic this compound Doses (2h) B1->B2 B3 Stimulate with LPS (e.g., 1 µg/mL) for 24h B2->B3 B4 Collect Supernatants B3->B4 C4 Optional: Lyse Cells for Western Blot (p-p65, p-ERK) B3->C4 C1 Measure Cytokine Levels (TNF-α, IL-6) via ELISA B4->C1 C2 Plot Dose-Response Curve C1->C2 C3 Calculate IC50 Value C2->C3

Caption: Experimental workflow for determining this compound's dose-response curve.

Protocol 1: Determination of this compound Cytotoxicity (MTT Assay)

Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • This compound Treatment: Prepare serial dilutions of this compound in culture media (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be <0.1%. Remove the old media from the cells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (media with DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% cell viability for subsequent anti-inflammatory experiments.

Protocol 2: LPS-Induced Inflammation and Cytokine Measurement

Objective: To quantify the dose-dependent inhibition of pro-inflammatory cytokine production by this compound.

Materials:

  • RAW 264.7 cells and culture medium

  • 24-well cell culture plates

  • This compound (non-toxic concentrations determined from Protocol 1)

  • Lipopolysaccharide (LPS) from E. coli (stock solution of 1 mg/mL)

  • ELISA kits for mouse TNF-α and IL-6

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Remove the medium and pre-treat the cells for 2 hours with varying non-toxic concentrations of this compound. Include the following controls:

    • Control: Cells with media only.

    • LPS Only: Cells with media + vehicle, to be stimulated with LPS.

    • This compound Only: Cells with the highest concentration of this compound to ensure it doesn't induce inflammation on its own.

  • LPS Stimulation: After pre-treatment, add LPS to the designated wells to a final concentration of 1 µg/mL (do not add to the Control or this compound Only wells).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at low speed to pellet any detached cells and carefully collect the supernatant for cytokine analysis. Store at -80°C if not used immediately.

  • ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.[7][9]

  • Data Analysis:

    • Normalize the cytokine concentrations by subtracting the values from the unstimulated control.

    • Calculate the percentage inhibition for each this compound concentration relative to the "LPS Only" group.

    • Plot the percentage inhibition against the logarithm of this compound concentration to generate a dose-response curve.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) value from the curve.

Protocol 3: Western Blot Analysis of Signaling Pathways (Optional)

Objective: To confirm that this compound's anti-inflammatory effect is mediated through the inhibition of NF-κB or MAPK pathways.

Materials:

  • Cells treated as in Protocol 2 (but in 6-well plates for higher protein yield)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer system

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate and imaging system

Methodology:

  • Cell Lysis: After a shorter incubation period with LPS (e.g., 30-60 minutes, as pathway activation is rapid), wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the electrophoresis, and transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Densitometrically quantify the bands corresponding to the phosphorylated proteins and normalize them to their total protein or a loading control (β-actin). Compare the levels of phosphorylated proteins in this compound-treated groups to the "LPS Only" group to demonstrate inhibition.[4]

References

Application of Palmatine in 3D Tumorsphere Culture Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palmatine, a protoberberine alkaloid found in several medicinal plants, has garnered significant attention for its potential anti-cancer properties. Research has demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis across a variety of cancer types. Three-dimensional (3D) tumorsphere culture models, which mimic the complex microenvironment of in vivo tumors and enrich for cancer stem cells (CSCs), are increasingly utilized to assess the efficacy of novel therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in 3D tumorsphere models.

Application Notes

This compound has been shown to exert its anti-tumor effects through multiple mechanisms, making it a compelling candidate for investigation in 3D tumor models. Notably, it has been found to strongly inhibit the growth of rhabdomyosarcoma (RMS) tumorspheres in three-dimensional cultures.[1][2] Its primary mechanisms of action involve the modulation of key signaling pathways, particularly the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3][4][5]

The use of 3D tumorsphere models provides a more physiologically relevant context to study this compound's effects on cancer stem-like cells, which are often resistant to conventional therapies. These models allow for the assessment of this compound's ability to penetrate tumor tissues and target the CSC niche.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines. While specific data for 3D tumorsphere models is emerging, the provided IC50 values from 2D cultures offer a valuable reference for designing 3D experiments.

Table 1: Inhibitory Concentration (IC50) of this compound in 2D Cancer Cell Cultures

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Exposure Time (h)AssayReference
MCF-7Breast Cancer5.805~16.572MTT[6][7]
T47DBreast Cancer5.126~14.672MTT[6][7]
ZR-75-1Breast Cancer5.432~15.572MTT[6][7]
CMT-U27Canine Mammary Gland TumorNot specified50-200 (effective range)Not specifiedNot specified[3]

Table 2: Effect of this compound on Protein Expression in the PI3K/AKT/mTOR Pathway (CMT-U27 Canine Mammary Gland Tumor Cells)

ProteinThis compound Concentration (µM)ResultReference
p-PI3K200Sharply reduced (~20-22% of control)[4]
p-AKT50, 100, 200Dose-dependent decrease[3][4]
p-mTOR50, 100, 200Dose-dependent decrease[3][4]
p-PTEN50, 100, 200No significant change[4]

Experimental Protocols

This section provides detailed protocols for utilizing this compound in 3D tumorsphere culture models.

Protocol 1: Tumorsphere Formation Assay

This protocol outlines the steps to assess the effect of this compound on the formation of tumorspheres from a single-cell suspension.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Serum-free tumorsphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Ultra-low attachment plates (e.g., Corning® Costar®)

  • Hemocytometer or automated cell counter

  • Trypan Blue

  • 40 µm cell strainer

Procedure:

  • Cell Preparation:

    • Culture cancer cells in standard 2D culture flasks until they reach 80-90% confluency.

    • Wash cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and collect the cell suspension.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in serum-free tumorsphere medium.

    • Perform a viable cell count using Trypan Blue.

    • Pass the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.

  • Seeding:

    • Dilute the single-cell suspension in tumorsphere medium to a final concentration of 1,000 - 5,000 cells/mL.

    • Prepare serial dilutions of this compound in the tumorsphere medium. A vehicle control (e.g., DMSO) should be included.

    • Seed 100 µL of the cell suspension per well in an ultra-low attachment 96-well plate.

    • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-14 days. Do not disturb the plate for the first 4 days to allow for sphere formation.

  • Analysis:

    • After the incubation period, count the number of tumorspheres per well using an inverted microscope. A tumorsphere is typically defined as a spherical colony with a diameter >50 µm.

    • Calculate the Tumorsphere Formation Efficiency (TFE) using the following formula:

      • TFE (%) = (Number of tumorspheres / Number of cells seeded) x 100

    • Compare the TFE of this compound-treated wells to the vehicle control.

Protocol 2: Analysis of Pre-formed Tumorspheres

This protocol is designed to evaluate the effect of this compound on established tumorspheres.

Materials:

  • Same as Protocol 1

  • Pre-formed tumorspheres (cultured for 7-10 days as per Protocol 1, step 1-3, without this compound treatment)

  • Cell viability assay reagents (e.g., CellTiter-Glo® 3D)

Procedure:

  • Treatment:

    • Prepare serial dilutions of this compound in fresh tumorsphere medium.

    • Carefully remove 50% of the medium from each well containing pre-formed tumorspheres and replace it with the this compound dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 48-96 hours).

  • Analysis:

    • Size Measurement: Capture images of the tumorspheres using an inverted microscope and measure their diameter using image analysis software (e.g., ImageJ). Compare the size of treated spheres to the control.

    • Viability Assay: Assess the viability of the tumorspheres using a 3D-compatible cell viability assay according to the manufacturer's instructions.

    • Dissociation and Re-plating (Self-Renewal Assay):

      • Collect tumorspheres from each treatment group.

      • Dissociate them into single cells using Trypsin-EDTA.

      • Re-plate the single cells in fresh tumorsphere medium without this compound and assess secondary tumorsphere formation as described in Protocol 1. This will evaluate the effect of this compound on the self-renewal capacity of CSCs.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a general experimental workflow for its application in 3D tumorsphere models.

Palmatine_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Tumorsphere_Workflow A 1. Single Cell Suspension B 2. Seeding in Ultra-Low Attachment Plate A->B C 3. This compound Treatment B->C D 4. Tumorsphere Formation C->D E 5. Analysis (Size, Number, Viability) D->E

Caption: Experimental workflow for this compound in tumorsphere assays.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Palmatine Peak Resolution in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during the chromatographic analysis of Palmatine using reverse-phase High-Performance Liquid Chromatography (HPLC). The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue when analyzing basic compounds like this compound. The primary cause is often secondary interactions between the analyte and the stationary phase.

  • Interaction with Residual Silanols: this compound is a quaternary ammonium (B1175870) alkaloid, meaning it carries a permanent positive charge. This positive charge can interact with ionized residual silanol (B1196071) groups (Si-O⁻) on the surface of silica-based C18 columns, especially at mid-range pH.[1][2] This secondary ionic interaction slows down the elution of a portion of the analyte molecules, resulting in a tailing peak.[1]

  • Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can also lead to peak distortion.

  • Low Buffer Concentration: An inadequately buffered mobile phase may not be effective at masking the silanol interactions, leading to inconsistent interactions and peak tailing.

Q2: My this compound peak is fronting. What could be the cause?

Peak fronting, where the front of the peak is sloped, is typically less common than tailing for basic compounds but can occur under certain conditions.

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to a distorted, fronting peak. This can be either concentration overload or volume overload.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in peak fronting. It is always best to dissolve the sample in the initial mobile phase if possible.

  • Column Collapse or Voids: A physical degradation of the column packing, such as a void at the inlet, can lead to an uneven flow path and cause peak fronting.

Q3: I am seeing poor resolution between this compound and other components in my sample. How can I improve it?

Poor resolution can be addressed by optimizing several chromatographic parameters to increase the separation between peaks.

  • Mobile Phase Composition: Adjusting the organic solvent-to-aqueous buffer ratio is the first step. Decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase the retention time of this compound and may improve its separation from less retained impurities.

  • Mobile Phase pH: While this compound has a permanent positive charge, the retention of other ionizable compounds in the sample will be highly dependent on the mobile phase pH. Adjusting the pH can alter the retention of co-eluting peaks, thereby improving resolution. For silica-based columns, it is advisable to operate within a pH range of 2 to 8 to ensure column stability.

  • Gradient Optimization: If isocratic elution is not providing adequate separation, switching to a gradient method can be effective. A shallower gradient often improves the resolution of closely eluting peaks.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

If you are experiencing peak tailing for this compound, follow this step-by-step guide.

Experimental Protocol: Mobile Phase Modification to Reduce Tailing

  • Lower Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to a lower value (e.g., pH 2.5-3.5) using an acidifier like formic acid or trifluoroacetic acid (TFA). At low pH, the ionization of residual silanol groups on the stationary phase is suppressed, minimizing the secondary ionic interactions with the positively charged this compound.[1]

  • Add a Competing Base: Introduce a small concentration (e.g., 10-25 mM) of a competing base, like triethylamine (B128534) (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from the this compound analyte. Note: TEA can suppress ionization in mass spectrometry detection.

  • Increase Buffer Strength: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25 or 50 mM) can improve its capacity to maintain a consistent pH at the column surface and reduce silanol interactions.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_pH Is Mobile Phase pH < 3.5? start->check_pH adjust_pH Adjust pH to 2.5-3.5 with 0.1% Formic Acid check_pH->adjust_pH No check_additive Is a competing base (e.g., TEA) present? check_pH->check_additive Yes adjust_pH->check_additive end_good Peak Shape Improved adjust_pH->end_good add_additive Add 10-25 mM Triethylamine to mobile phase check_additive->add_additive No check_column Evaluate Column Condition check_additive->check_column Yes add_additive->check_column add_additive->end_good flush_column Flush with strong solvent or replace column check_column->flush_column Poor Condition check_column->end_good Good Condition end_bad Issue Persists: Consider new column chemistry flush_column->end_bad

Caption: Troubleshooting workflow for this compound peak tailing.

Guide 2: Correcting Peak Fronting

If your this compound peak is fronting, use the following protocol to diagnose and solve the issue.

Experimental Protocol: Optimizing Sample and Injection Conditions

  • Reduce Sample Concentration: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If peak shape improves with lower concentration, the original issue was column overload.

  • Reduce Injection Volume: If diluting the sample is not feasible, try reducing the injection volume (e.g., from 10 µL to 5 µL or 2 µL).

  • Match Sample Solvent to Mobile Phase: Evaporate the sample solvent and reconstitute the sample in the initial mobile phase composition. For example, if your gradient starts at 90% aqueous / 10% organic, use this mixture as your sample solvent. This prevents solvent mismatch effects at the column inlet.

Quantitative Data Summary: Impact of Sample Concentration on Peak Asymmetry

Sample Concentration (µg/mL)Peak Asymmetry (As)Observation
1000.8Severe Fronting
500.9Moderate Fronting
201.05Symmetrical Peak
101.1Symmetrical Peak

Note: Asymmetry factor (As) is calculated at 10% of the peak height. A value of 1.0 is ideal. Values < 1 indicate fronting.

Guide 3: Improving Resolution

For separations where the this compound peak is co-eluting with other analytes, an optimization of the mobile phase is required.

Experimental Protocol: Mobile Phase Optimization for Enhanced Resolution

  • Select Organic Modifier: Evaluate both acetonitrile and methanol (B129727) as the organic modifier. Acetonitrile often provides sharper peaks and different selectivity compared to methanol. Run identical gradients with each solvent to compare the separation.

  • Optimize Gradient Slope: If resolution is still insufficient, modify the gradient. A common starting point is a linear gradient from 5% to 95% organic solvent over 20 minutes. To improve resolution, make the gradient shallower, for example, by extending the gradient time to 30 or 40 minutes.

  • Adjust pH for Selectivity: Perform runs at different pH values (e.g., pH 3, pH 5, pH 7) to assess the impact on the retention and selectivity of interfering peaks. Since this compound's retention is stable across this pH range, any changes in the chromatogram will be due to the altered ionization state of the other compounds.

Mobile Phase Comparison for this compound Analysis

ParameterMethod AMethod B
ColumnC18, 4.6 x 250 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Acetate in Water (pH 5.0)
Mobile Phase BAcetonitrileMethanol
Gradient10-50% B in 20 min15-60% B in 20 min
Flow Rate1.0 mL/min1.0 mL/min
Temperature30 °C30 °C

Relationship between Mobile Phase pH and Analyte Charge

The following diagram illustrates how mobile phase pH affects the charge state of acidic and basic impurities, which can be leveraged to improve separation from the permanently cationic this compound.

palmatine_low This compound (Cationic, R-N+) palmatine_high This compound (Cationic, R-N+) basic_low Basic Impurity (Cationic, B-H+) basic_high Basic Impurity (Neutral, B) basic_low->basic_high pH Increases less Less Retained basic_low->less acidic_low Acidic Impurity (Neutral, A-H) acidic_high Acidic Impurity (Anionic, A-) more More Retained acidic_low->more basic_high->more acidic_high->less retention Retention on C18 Column

Caption: Effect of mobile phase pH on analyte charge and retention.

References

How to improve the aqueous solubility of Palmatine for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of Palmatine for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is sparingly soluble in water but is freely soluble in hot water.[1][2] Its solubility in aqueous buffers is limited, which can pose a challenge for in vitro studies.

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used to prepare concentrated stock solutions.[3][4] It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[1]

Q3: How can I prepare a working solution of this compound in an aqueous medium for cell culture?

The most common method is to first dissolve this compound in a minimal amount of an organic solvent like DMSO to create a high-concentration stock solution.[3][4] This stock solution is then diluted with the cell culture medium to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the cells' viability.[5]

Q4: I am observing precipitation when I dilute my this compound stock solution in the cell culture medium. What can I do?

Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Increase the dilution factor: Prepare a more diluted stock solution in the organic solvent before adding it to the medium.

  • Use a co-solvent system: A mixture of an organic solvent and water can increase solubility. Ethanol/water mixtures have been shown to be effective for this compound.[4][6]

  • Warm the medium: this compound is more soluble in hot water.[1] Gently warming the cell culture medium before adding the this compound stock solution might help, but be mindful of the temperature sensitivity of your cells and media components.

  • Consider alternative formulation strategies: For long-term experiments or if organic solvents are a concern, techniques like using cyclodextrins or liposomal formulations can be explored.[7][8]

Q5: What are the alternative methods to improve the aqueous solubility of this compound without using organic solvents?

Several advanced formulation strategies can enhance the aqueous solubility of poorly soluble compounds like this compound. These methods are particularly useful when the use of organic solvents is a concern for cellular toxicity.[5] These strategies include:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in water.[7][8]

  • Lipid-Based Formulations: Incorporating this compound into liposomes or nanoemulsions can improve its delivery to cells in an aqueous environment.[9]

  • Solid Dispersions: Creating a solid dispersion of this compound in a water-soluble polymer can enhance its dissolution rate.[7]

  • Particle Size Reduction: Techniques like micronization or nanocrystal formation increase the surface area of the drug, which can lead to improved solubility and dissolution rates.[10][11][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder will not dissolve in aqueous buffer. This compound has poor aqueous solubility.Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol first, then dilute with the aqueous buffer.[3][4]
Precipitation occurs upon dilution of the organic stock solution into the cell culture medium. The compound is crashing out of solution due to the change in solvent polarity.Try serial dilutions, gently warm the medium, or use a co-solvent system. Consider vortexing during dilution. Be aware that isopropyl alcohol and propylene (B89431) glycol may act as anti-solvents.[4][6]
High cell toxicity is observed at the desired this compound concentration. The solvent (e.g., DMSO) may be toxic to the cells at the final concentration.[5]Ensure the final concentration of the organic solvent is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Run a vehicle control (medium with the solvent only) to assess solvent toxicity.
Inconsistent experimental results. The this compound solution may not be stable or homogenous.Prepare fresh working solutions for each experiment. Ensure the stock solution is clear and free of precipitates before use. Aqueous solutions of this compound are not recommended for storage for more than one day.[3]

Quantitative Data Summary

The solubility of this compound and its chloride salt in various solvents is summarized below.

Compound Solvent Solubility Temperature (°C)
This compound chlorideDMSO77 mg/mL25
This compound chlorideEthanol14 mg/mL25
This compound (chloride)Ethanol~5 mg/mLNot Specified
This compound (chloride)DMSO~30 mg/mLNot Specified
This compound (chloride)Dimethyl formamide (B127407) (DMF)~30 mg/mLNot Specified
This compound (chloride)1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLNot Specified
This compound chlorideEthanol (neat)0.01339 (mole fraction)55

Data sourced from Benchchem and Cayman Chemical product information.[3][4][6]

Experimental Protocols

Protocol 1: Preparation of this compound using DMSO

This protocol describes the standard method for preparing a this compound working solution for cell culture using DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM DMSO Stock Solution:

    • Weigh out an appropriate amount of this compound powder. The molecular weight of this compound is 352.4 g/mol . For this compound chloride, the formula weight is 387.9 g/mol . Use the appropriate molecular/formula weight for your calculations.

    • Dissolve the this compound powder in sterile DMSO to achieve a 10 mM stock solution. For example, to make 1 mL of a 10 mM solution of this compound chloride, dissolve 3.88 mg in 1 mL of DMSO.

    • Ensure the powder is completely dissolved by vortexing. If necessary, gentle warming in a 37°C water bath can be applied.

  • Prepare the Working Solution:

    • Serially dilute the 10 mM stock solution with your sterile cell culture medium to your desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Mix thoroughly by gentle pipetting or inversion.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution.

Protocol 2: Preparation of this compound using an Ethanol/Water Co-solvent System

This protocol is an alternative for cells that are sensitive to DMSO or when higher concentrations of this compound are required.

Materials:

  • This compound powder

  • Ethanol (200 proof, sterile)

  • Sterile deionized water

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM Ethanol Stock Solution:

    • Dissolve the this compound powder in 100% sterile ethanol to achieve a 10 mM stock solution.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • If high concentrations of ethanol are toxic to your cells, prepare an intermediate dilution of the stock solution in a sterile ethanol/water mixture (e.g., 50% ethanol).

  • Prepare the Working Solution:

    • Dilute the ethanol stock solution or the intermediate dilution into your pre-warmed sterile cell culture medium to the final desired concentration.

    • Ensure the final ethanol concentration is not toxic to your cells (typically <0.5%).

  • Vehicle Control:

    • Prepare a vehicle control with the same final concentration of ethanol (and water if used) as in your experimental samples.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation weigh Weigh this compound Powder dissolve_dmso Dissolve in DMSO (e.g., 10 mM) weigh->dissolve_dmso dissolve_etoh Dissolve in Ethanol (e.g., 10 mM) weigh->dissolve_etoh dilute_medium Dilute in Cell Culture Medium dissolve_dmso->dilute_medium dissolve_etoh->dilute_medium Method 2 treat_cells Treat Cells dilute_medium->treat_cells vehicle_control Prepare Vehicle Control (Solvent + Medium) treat_control Treat Control Cells vehicle_control->treat_control

Caption: Workflow for preparing this compound solutions for cell culture.

This compound's Effect on the PI3K/Akt Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation This compound This compound This compound->PI3K This compound->Akt This compound->mTOR

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

References

Reducing Palmatine-induced cytotoxicity in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address palmatine-induced cytotoxicity in non-cancerous cell lines during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-induced cytotoxicity in non-cancerous cells?

This compound, a protoberberine alkaloid, can induce cytotoxicity through several mechanisms, which may not be exclusive to cancer cells. Key pathways include the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS) leading to oxidative stress, and cell cycle arrest.[1][2] Some studies suggest that at therapeutic concentrations, this compound shows a degree of selectivity for cancer cells, with minimal effects on normal cells.[3][4] However, at higher concentrations, off-target effects can lead to cytotoxicity in non-cancerous lines. One identified mechanism involves the inhibition of crucial survival pathways like the PI3K/AKT signaling pathway, which is essential for the health of both cancerous and non-cancerous cells.[5]

Q2: My non-cancerous control cells are showing high levels of cytotoxicity. What are the first troubleshooting steps?

If you observe high toxicity at low this compound concentrations, consider the following:

  • Verify Cell Health: Ensure your cell cultures are healthy, free from contamination, and within a low passage number. Sub-optimal culture conditions can sensitize cells to drug-induced stress.[5]

  • Optimize Seeding Density: Both too low and too high cell densities can affect viability and response to treatment. Perform a seeding density optimization experiment for your specific cell line.[5]

  • Confirm Drug Concentration: Double-check all calculations for your this compound dilutions and ensure the final concentration in the wells is accurate.

  • Use an Orthogonal Assay: Some assays, like those based on metabolic activity (e.g., MTT, CCK-8), can be misinterpreted if the compound interferes with mitochondrial function without causing cell death.[5][6] Consider using an assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release or Trypan Blue exclusion), to confirm the cytotoxic effect.[4][5]

Q3: How can I mechanistically counteract this compound's toxicity in my non-cancerous cells while treating cancer cells?

A targeted strategy is to counteract the specific mechanism driving toxicity in normal cells. Since this compound's effects can involve the inhibition of the PI3K/AKT signaling pathway, a potential rescue strategy is the co-treatment with a PI3K/AKT pathway agonist.[5] For instance, the AKT-specific agonist SC79 has been shown to partially mitigate the pro-apoptotic effects of related compounds by restoring pro-survival signaling in non-cancerous cells.[5] This approach may allow for the use of a higher, more effective concentration of this compound against cancer cells while protecting the non-cancerous control line.[5]

Q4: Could oxidative stress be the cause of cytotoxicity, and would antioxidants help?

Yes, this compound has been shown to induce ROS production in some contexts.[1][7] While this is a mechanism of its anti-cancer effect, excessive oxidative stress can harm non-cancerous cells.[8] You can investigate this by:

  • Measuring ROS levels: Use a fluorescent probe like DCFH-DA to quantify intracellular ROS generation after this compound treatment.

  • Co-treatment with an antioxidant: Co-administering an antioxidant like N-acetylcysteine (NAC) with this compound.[9] A significant increase in cell viability in the presence of the antioxidant would suggest that oxidative stress is a major contributor to the observed cytotoxicity. This compound itself has also been noted for its antioxidant properties, which can be dose- and cell-type dependent.[3][10][11]

Q5: Is this compound always more cytotoxic to cancer cells than non-cancerous cells?

Many studies report that this compound exhibits selective cytotoxicity, showing higher potency against various cancer cell lines while being less toxic to their non-cancerous counterparts.[2][4][12][13][14] For example, studies have shown significantly higher IC50 values in non-tumorigenic cell lines compared to breast and ovarian cancer cell lines.[4][13] However, this therapeutic window can vary depending on the specific cell lines being compared and the experimental conditions.[5] It is crucial to determine the IC50 values for both your cancer and non-cancerous cell lines to establish the therapeutic window in your specific model system.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
High toxicity at low this compound concentrations. 1. Sub-optimal cell health or culture conditions.2. Inappropriate cell seeding density.3. High sensitivity of the specific cell line.1. Verify cell health, check for contamination, and use low-passage cells.2. Optimize seeding density for your cell line.3. Perform a detailed dose-response curve to accurately determine the IC50.[5]
Non-cancerous cells die before cancer cells. 1. Lack of a therapeutic window in the chosen model.2. On-target toxicity via a shared essential pathway (e.g., PI3K/AKT).1. Re-evaluate if the chosen non-cancerous cell line is the appropriate control for the cancer cell line.2. Implement a mechanistic rescue using a pathway agonist like SC79 (See Protocol 2).[5]
Inconsistent results between experiments. 1. Variation in cell passage number.2. Inconsistent incubation times.3. Instability of this compound in solution.1. Use cells within a consistent, narrow passage range for all experiments.2. Ensure precise timing for drug treatment and assay steps.3. Prepare fresh this compound dilutions for each experiment from a frozen stock.
Assay signal is low or absorbance values are weak. 1. Low cell number.2. Insufficient incubation time with the assay reagent (e.g., MTT, CCK-8).1. Increase the initial cell seeding density.2. Optimize the incubation time for the specific assay reagent with your cell line.[15]

Quantitative Data on this compound Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines from published studies.

Table 1: this compound IC50 in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueCitation
OVCAR-4Ovarian Cancer5.5 - 7.9 µM[12][13]
OVCAR-8Ovarian Cancer5.5 - 7.9 µM[13]
A2780Ovarian Cancer5.5 - 7.9 µM[12][13]
A2780cis (Cisplatin-resistant)Ovarian Cancer5.5 - 7.9 µM[12][13]
MCF7Breast Cancer~5.13 µg/mL[4][16]
T47DBreast Cancer~5.81 µg/mL[4][16]
ZR-75-1Breast Cancer~5.26 µg/mL[4][16]
HCT-116Colon Cancer~100 nM[1]
HT-29Colon Cancer~500 nM[1]
SW480Colon Cancer~500 nM[1]

Table 2: this compound IC50 in Non-Cancerous Cell Lines

Cell LineCell TypeIC50 ValueCitation
HOEHuman Ovarian EpithelialLess cytotoxic than in cancer cells[12][13]
MCF10AHuman Breast EpithelialNot significantly affected at concentrations toxic to cancer cells[4][16]
3T3-L1Mouse Embryo Fibroblast84.32 µg/mL[8]
HepG2Human Liver Cells112.80 µg/mL[8]
L-02Human Liver Cells> 100 mg/mL (viability >70%)[3]

Experimental Protocols

Protocol 1: Standard Cell Viability Assay (CCK-8/MTT)

This protocol outlines the steps for determining cell viability using a colorimetric assay like Cell Counting Kit-8 (CCK-8) or MTT.

Materials:

  • Non-cancerous and cancer cell lines of interest

  • This compound stock solution (typically dissolved in DMSO)

  • Complete culture medium

  • 96-well plates

  • CCK-8 or MTT reagent

  • Solubilizing agent (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete culture medium to a concentration of approximately 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (approx. 5,000 cells/well) into a 96-well plate.

    • Include wells for blanks (medium only) and untreated controls (cells with vehicle, e.g., 0.1% DMSO).

    • Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[5]

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the appropriate this compound dilution or control medium to the corresponding wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • Assay:

    • For CCK-8: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours at 37°C.

    • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. Afterwards, carefully remove the medium and add 100 µL of a solubilizing agent to dissolve the formazan (B1609692) crystals.[9]

  • Data Acquisition:

    • Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[9][17]

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells: (Absorbance of Treated / Absorbance of Control) * 100.

    • Plot the viability percentage against the this compound concentration to determine the IC50 value.

Protocol 2: Mechanistic Rescue with a PI3K/AKT Agonist

This protocol describes how to test if activating the AKT pathway can rescue non-cancerous cells from this compound-induced cytotoxicity.[5]

Materials:

  • Non-cancerous cell line of interest

  • This compound (PAL) stock solution

  • AKT Agonist (e.g., SC79) stock solution

  • Materials from Protocol 1

Procedure:

  • Preliminary Dose-Response (Agonist):

    • First, determine a non-toxic concentration of the AKT agonist.

    • Seed cells as in Protocol 1 and treat with a range of agonist concentrations (e.g., 0.1 µM to 20 µM) for your desired experimental duration.

    • Perform a CCK-8/MTT assay to identify the highest concentration of the agonist that does not significantly affect cell viability on its own.[5]

  • Co-Treatment Experiment:

    • Seed cells as described in Protocol 1.

    • Prepare treatment groups:

      • Vehicle Control

      • This compound only (a range of concentrations around the IC50)

      • Agonist only (the pre-determined non-toxic concentration)

      • This compound + Agonist (co-treatment)

    • Add the respective drug solutions to the wells. For the co-treatment group, you can pre-mix the this compound and agonist in the medium before adding it to the cells.

    • Incubate for the desired duration (e.g., 48 hours).[5]

  • Analysis:

    • Perform a CCK-8/MTT assay as described in Protocol 1.

    • Compare the IC50 value of this compound in the "PAL only" group to the IC50 value in the "PAL + Agonist" group. A significant increase in the IC50 value in the presence of the agonist indicates a successful rescue effect.[5]

Visualizations

Palmatine_Cytotoxicity_Pathway This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces Survival Cell Survival & Proliferation PI3K_AKT->Survival Promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits ROS->Apoptosis Induces Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS Neutralizes Agonist AKT Agonist (e.g., SC79) Agonist->PI3K_AKT Activates

Caption: Potential signaling pathways of this compound-induced cytotoxicity and points of intervention.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay A 1. Seed Cells (96-well plate) B 2. Incubate 24h (Cell Attachment) A->B C 3. Add this compound (Serial Dilutions) B->C D 4. Incubate (24-72h) C->D E 5. Add Reagent (e.g., CCK-8/MTT) D->E F 6. Read Absorbance (Plate Reader) E->F G 7. Analyze Data (% Viability, IC50) F->G

Caption: Standard experimental workflow for an in vitro cytotoxicity assay.

Troubleshooting_Logic Start High Cytotoxicity in Non-Cancerous Cells Check_Culture Check Cell Health, Passage #, & Density Start->Check_Culture Confirm_Conc Verify this compound Concentrations Start->Confirm_Conc Issue_Found Optimize & Repeat Check_Culture->Issue_Found Issue Found No_Issue No Obvious Issues Check_Culture->No_Issue No Issue Confirm_Conc->Issue_Found Error Found Confirm_Conc->No_Issue No Error Run_Ortho Run Orthogonal Assay (e.g., LDH Release) No_Issue->Run_Ortho Still_Toxic Cytotoxicity Confirmed? Run_Ortho->Still_Toxic Not_Toxic Metabolic Interference. Report both results. Still_Toxic->Not_Toxic No Mech_Rescue Test Mechanistic Rescue (e.g., AKT Agonist) Still_Toxic->Mech_Rescue Yes Antioxidant Test Antioxidant Co-treatment Still_Toxic->Antioxidant Yes

Caption: Logical workflow for troubleshooting unexpected cytotoxicity in non-cancerous cells.

References

Strategies to enhance the oral bioavailability of Palmatine for clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Palmatine for clinical studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound inherently low?

A1: The low oral bioavailability of this compound, an isoquinoline (B145761) alkaloid, is attributed to several factors. Its quaternary ammonium (B1175870) structure leads to poor intestinal absorption.[1] Additionally, this compound undergoes significant first-pass metabolism in the liver and is subject to efflux by the P-glycoprotein (P-gp) transporter in the intestines, which pumps the compound back into the intestinal lumen, thereby limiting its systemic absorption.[1] Animal studies in rats have shown that the absolute oral bioavailability of this compound does not exceed 10%.[1]

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies have shown promise in improving the oral bioavailability of this compound. These include:

  • Nanoformulations: Encapsulating this compound into nanoparticles can protect it from degradation, improve its solubility, and enhance its absorption. Common nanoformulations include:

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic and hydrophilic drugs, offering controlled release and improved stability.

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water microemulsions in the gastrointestinal tract, enhancing the solubility and absorption of poorly water-soluble drugs.

    • Phytosomes: These are complexes of the natural active ingredient and phospholipids (B1166683) (like phosphatidylcholine) that improve the absorption and bioavailability of phytoconstituents.

  • Chemical Modification: Altering the chemical structure of this compound can improve its pharmacokinetic properties.

  • Co-administration with Bioenhancers: Certain compounds, like piperine, can inhibit metabolic enzymes and efflux pumps, thereby increasing the absorption of co-administered drugs.

Q3: Are there any clinical studies on the enhanced oral delivery of this compound?

A3: While extensive preclinical research is ongoing, large-scale clinical trials validating the safety and efficacy of enhanced oral formulations of this compound in humans are still limited.[1] Current research primarily focuses on animal models to demonstrate the feasibility of these advanced drug delivery systems.

Troubleshooting Guides

Issue 1: Low encapsulation efficiency of this compound in Solid Lipid Nanoparticles (SLNs).
Potential Cause Troubleshooting Step
Poor solubility of this compound in the lipid matrix. Screen various solid lipids to find one with higher solubilizing capacity for this compound. Consider using a combination of lipids.
Drug expulsion during lipid recrystallization. Optimize the homogenization and cooling process. A rapid cooling rate can sometimes lead to less ordered crystals and better drug entrapment.
Inappropriate surfactant concentration. Adjust the surfactant concentration. Too little may lead to particle aggregation, while too much can decrease encapsulation efficiency.
Issue 2: Instability of this compound-loaded Self-Microemulsifying Drug Delivery System (SMEDDS) upon dilution.
Potential Cause Troubleshooting Step
Drug precipitation upon dilution in aqueous media. Increase the concentration of the surfactant and/or co-surfactant in the formulation. Screen for surfactants with a higher hydrophilic-lipophilic balance (HLB) value.
Phase separation of the formulation. Re-evaluate the ratio of oil, surfactant, and co-surfactant. Construct a pseudo-ternary phase diagram to identify the optimal stable microemulsion region.
Incorrect choice of excipients. Ensure the selected oil, surfactant, and co-surfactant are compatible and can form a stable microemulsion with this compound.
Issue 3: High variability in in vivo pharmacokinetic data.
Potential Cause Troubleshooting Step
Inconsistent dosing. Ensure accurate and consistent administration of the formulation to the animals. For oral gavage, ensure the formulation is homogenous and the volume is precise.
Physiological variability in animals. Use a sufficient number of animals per group to account for biological variation. Ensure animals are of similar age and weight and are properly fasted before the study.
Issues with the analytical method. Validate the bioanalytical method for accuracy, precision, linearity, and stability of this compound in the biological matrix (e.g., plasma).

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral and Intravenous Administration.

ParameterOral Administration (10 mg/kg)Oral Administration (30 mg/kg)Oral Administration (60 mg/kg)Intravenous Administration (2.5 mg/kg)
Cmax (ng/mL) 86 ± 1081 ± 39273 ± 168397 ± 140
Tmax (h) 0.9 ± 0.91.3 ± 0.50.6 ± 0.40.1 ± 0.0
t1/2 (h) 5.7 ± 2.15.6 ± 0.823.8 ± 0.723.3 ± 14.0
Absolute Bioavailability <10%<10%<10%N/A
Data sourced from a study in Sprague-Dawley rats.[1]

Table 2: Example of Bioavailability Enhancement of a Similar Alkaloid using SMEDDS.

FormulationRelative Bioavailability (%)
l-tetrahydrothis compound Suspension100
l-tetrahydrothis compound SMEDDS198.63
This data is for l-tetrahydrothis compound, a structurally related compound, and suggests the potential for SMEDDS to improve the bioavailability of this compound.

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Protocol:

  • Melt the solid lipid by heating it to 5-10°C above its melting point.

  • Disperse or dissolve the accurately weighed amount of this compound in the molten lipid under continuous stirring to form a homogenous lipid phase.

  • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase to form the aqueous phase.

  • Add the hot aqueous phase to the hot lipid phase and homogenize the mixture using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.

  • Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles) at a pressure above 500 bar.

  • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid nanoparticles.

In Vitro Permeability Assessment using Caco-2 Cell Monolayers

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound formulation and control solution

  • Lucifer yellow (for monolayer integrity testing)

Protocol:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the this compound formulation (dissolved in HBSS) to the apical (donor) side of the Transwell insert. Add fresh HBSS to the basolateral (receiver) side.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with an equal volume of fresh HBSS.

  • To assess efflux, perform the transport study in the reverse direction (basolateral to apical).

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Mandatory Visualization

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies prep Preparation of This compound Nanoformulation (SLN, SMEDDS, Phytosome) char Physicochemical Characterization (Size, Zeta, EE%) prep->char Analysis diss In Vitro Dissolution Study char->diss perm Caco-2 Cell Permeability Assay diss->perm pk Pharmacokinetic Study in Rats (Oral Administration) perm->pk bio Bioavailability Calculation pk->bio Data Analysis

Caption: Experimental workflow for developing and evaluating this compound nanoformulations.

p_glycoprotein_efflux cluster_membrane Intestinal Epithelial Cell lumen Intestinal Lumen membrane Apical Membrane P-glycoprotein (P-gp) Basolateral Membrane blood Bloodstream palmatine_lumen This compound membrane:f1->palmatine_lumen ATP-dependent transport palmatine_cell This compound palmatine_lumen->membrane:f0 Passive Diffusion palmatine_cell->membrane:f1 Efflux palmatine_cell->membrane:f2 Absorption

Caption: P-glycoprotein mediated efflux of this compound in intestinal cells.

in_vivo_study_workflow start Animal Acclimatization & Fasting dosing Oral Administration of This compound Formulation start->dosing sampling Serial Blood Sampling (e.g., via tail vein) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis of This compound Concentration processing->analysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis->pk_analysis end Bioavailability Determination pk_analysis->end

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

References

Palmatine Stability and Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability of Palmatine in solution. It covers common issues, preventative measures, and analytical protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in solution?

A1: The primary factors leading to the degradation of this compound, a protoberberine alkaloid, are exposure to alkaline pH conditions, light, and oxidizing agents.[1] Temperature can also accelerate degradation.[2][3][4][5][6] Therefore, careful control of these environmental variables is critical during storage and handling.

Q2: My this compound solution has changed color. What does this indicate?

A2: A color change in your this compound solution, which is typically yellow, often indicates chemical degradation. This can be caused by shifts in pH, oxidation, or photodegradation. It is recommended to prepare fresh solutions and verify the integrity of the compound using an analytical method like HPLC.

Q3: What is the recommended way to store solid this compound?

A3: Solid this compound (or its salt form, this compound chloride) should be stored in a tightly sealed, light-resistant container in a cool, dry place.[1] For long-term stability, storage at -20°C is recommended, which can keep the compound stable for at least four years.[7]

Q4: How should I prepare and store stock solutions of this compound?

A4: For maximum stability, prepare stock solutions in high-purity organic solvents such as DMSO or methanol (B129727).[1][7] Use fresh DMSO, as it can absorb moisture, which may affect solubility and long-term stability.[8][9] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored protected from light at -20°C or, for enhanced stability, at -80°C.[1][8][9] Aqueous solutions are less stable and it is advised not to store them for more than one day.[7]

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: Protoberberine alkaloids like this compound are generally more stable in acidic to neutral conditions.[1] Alkaline environments (high pH) can lead to significant and rapid degradation. For aqueous experiments, it is crucial to use buffers within an acidic to neutral pH range to maintain the compound's integrity.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Observed Issue Potential Cause Recommended Solution
Precipitation in aqueous buffer Low aqueous solubility of this compound chloride.This compound chloride is sparingly soluble in aqueous buffers.[7] For maximum solubility, first dissolve the compound in DMSO to create a concentrated stock, then dilute it with your aqueous buffer. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[7]
Reduced biological activity Degradation of the compound due to improper storage or handling.Verify the purity of your stock solution using HPLC. Prepare fresh solutions from solid compound stored under recommended conditions (-20°C, protected from light). Ensure experimental conditions (e.g., pH of media) are not alkaline.
Inconsistent results between experiments Degradation during the experiment; freeze-thaw cycles.Aliquot stock solutions to minimize freeze-thaw cycles.[1][8][9] Protect the solution from direct light exposure during experimental procedures. Prepare fresh dilutions for each experiment from a stable, frozen stock.
Appearance of new peaks in HPLC chromatogram Chemical degradation has occurred, forming new products.This confirms degradation. Review your solution preparation, storage, and experimental conditions (pH, light, temperature) to identify the cause. Use the provided HPLC protocol to monitor stability.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

A forced degradation study is essential for developing a stability-indicating analytical method and understanding the degradation pathways of a drug substance.[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound (or this compound chloride)

  • Methanol or DMSO (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 M to 1.0 M[11]

  • Sodium Hydroxide (NaOH), 0.1 M to 1.0 M[11]

  • Hydrogen Peroxide (H₂O₂), 3%

  • HPLC system with UV or DAD detector

  • C18 analytical column

  • pH meter

  • Water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.

  • Working Solution: Dilute the stock solution with the relevant stress medium to a final concentration of approximately 100 µg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at timed intervals (e.g., 2, 4, 6, 8 hours). Neutralize with NaOH before HPLC analysis.

    • Base Hydrolysis: Mix the working solution with an equal volume of 0.1 M NaOH. Keep at room temperature. Withdraw samples at timed intervals (e.g., 30 min, 1, 2, 4 hours). Neutralize with HCl before analysis.

    • Oxidative Degradation: Mix the working solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at timed intervals.

    • Thermal Degradation: Store the working solution (in a neutral buffer or organic solvent) at an elevated temperature (e.g., 60-80°C). Withdraw samples at timed intervals.

    • Photodegradation: Expose the working solution to a light source providing both UV and visible light, as specified by ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: Analyze the stressed samples against a non-stressed control using a stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile and an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate (B1210297) with 0.2% triethylamine, pH adjusted to 3.5) in a gradient or isocratic elution.[12] A common mobile phase composition is a mixture of an acidified aqueous solution and an organic solvent like methanol or acetonitrile.[13]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: this compound has several absorption maxima; 346-350 nm is often used for quantification.[7][14]

  • Injection Volume: 10-20 µL

  • Analysis: Calculate the percentage of this compound remaining and the relative percentage of each degradation product.

Visual Guides

Palmatine_Stability_Factors cluster_factors Primary Degradation Factors cluster_outcomes Degradation Outcomes cluster_mitigation Mitigation Strategies pH Alkaline pH This compound This compound in Solution pH->this compound attack Light Light Exposure Light->this compound attack Oxidants Oxidizing Agents Oxidants->this compound attack Temp High Temperature Temp->this compound attack Degradation Chemical Degradation (Loss of Potency) Color_Change Color Change Degradation->Color_Change Storage Store at -20°C in Dark Storage->this compound stabilize Solvent Use DMSO/Methanol for Stock Solvent->this compound stabilize Buffer Use Acidic/Neutral Aqueous Buffer Buffer->this compound stabilize

Troubleshooting_Workflow cluster_analysis Analytical Verification cluster_investigation Investigate Cause start Issue Observed: Inconsistent Results or Suspected Degradation check_solution 1. Check Solution Appearance (Color change, Precipitate?) start->check_solution run_hplc 2. Run HPLC Analysis on Current Solution check_solution->run_hplc compare_hplc Compare to Reference Standard or Previous Batch run_hplc->compare_hplc degradation_confirmed Degradation Confirmed? (New peaks, lower area %) compare_hplc->degradation_confirmed check_storage 3a. Review Storage Conditions (Temp, Light, Container) degradation_confirmed->check_storage Yes check_prep 3b. Review Solution Prep (Solvent, pH, Age) degradation_confirmed->check_prep Yes check_exp 3c. Review Experimental Setup (Buffer pH, Light Exposure) degradation_confirmed->check_exp Yes resolve 4. Prepare Fresh Solution Using Best Practices degradation_confirmed->resolve No, but issue persists check_storage->resolve check_prep->resolve check_exp->resolve retest 5. Re-run Experiment & HPLC resolve->retest

References

Technical Support Center: Optimizing Palmatine Dosage and Mitigating Liver Enzyme Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of palmatine, with a focus on minimizing its effects on liver enzymes. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known relationship between this compound and liver enzymes?

A1: this compound, a protoberberine alkaloid, has a complex relationship with the liver. While it has been traditionally used for liver-related ailments, studies indicate that it can have a complex effect on metabolic enzymes in the liver and that long-term administration may lead to hepatotoxicity.[1][2][3] Therefore, monitoring liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) is crucial during this compound research.

Q2: What are the primary metabolic pathways for this compound in the liver?

A2: Pharmacokinetic studies have shown that the primary metabolic pathways for this compound in the liver are glucuronidation and sulfation.[1][2][3] These Phase II metabolic reactions are facilitated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Understanding these pathways is important for assessing potential drug-drug interactions and genetic polymorphisms that may affect this compound metabolism and toxicity.

Q3: What are the potential mechanisms of this compound-induced hepatotoxicity?

A3: The exact mechanisms of this compound-induced hepatotoxicity are not fully elucidated, but research suggests several contributing factors. This compound has been noted to have DNA toxicity, which could contribute to cellular damage in the liver.[1][2][3] Additionally, its complex interaction with liver metabolic enzymes could lead to the formation of reactive metabolites or disrupt normal cellular function.[1][2][3]

Q4: Can this compound also have protective effects on the liver?

A4: Yes, paradoxically, several studies have demonstrated the hepatoprotective effects of this compound against liver injury induced by other toxins. For example, this compound has been shown to ameliorate hepatotoxicity induced by gentamicin (B1671437) in rats by inhibiting oxidative stress and apoptosis.[4] It also showed protective effects against D-galactosamine/lipopolysaccharide (GalN/LPS)-induced fulminant hepatic failure in mice by modulating cytokine responses and inhibiting apoptosis.[5]

Troubleshooting Guide

Issue 1: Elevated Liver Enzymes (ALT/AST) Observed in Preclinical Models

  • Question: We are observing a significant increase in serum ALT and AST levels in our animal models following this compound administration. What steps can we take to mitigate this?

  • Answer:

    • Dosage Optimization: The concentration of this compound can significantly affect its pharmacological and toxicological outcomes.[1][3] Review your current dosage and consider a dose-response study to identify the minimum effective dose with the lowest impact on liver enzymes.

    • Route of Administration: The bioavailability and first-pass metabolism of this compound can vary with the route of administration. Oral administration may lead to significant hepatic metabolism. Consider alternative routes if your experimental design allows, though this may alter the compound's efficacy.

    • Duration of Treatment: Long-term administration of this compound has been associated with a higher risk of hepatotoxicity.[2] Evaluate if a shorter treatment duration can achieve the desired therapeutic effect while minimizing liver enzyme elevation.

    • Co-administration with Hepatoprotective Agents: While not ideal for studying this compound in isolation, for certain therapeutic applications, co-administration with known hepatoprotective agents could be explored. However, this would require extensive validation to rule out confounding effects.

Issue 2: High Variability in Liver Enzyme Levels Across Subjects

  • Question: There is a high degree of variability in ALT and AST responses to this compound in our study animals. What could be the cause?

  • Answer:

    • Genetic Differences: Individual differences in the expression and activity of metabolic enzymes, such as UGTs and SULTs, can lead to variations in this compound metabolism and, consequently, its hepatotoxic potential.

    • Underlying Health Status: Pre-existing subclinical liver conditions or differences in the gut microbiota can influence an individual's response to this compound. Ensure that all study animals are healthy and have a consistent baseline before starting the experiment.

    • Diet and Environmental Factors: Diet can influence liver enzyme levels and the activity of metabolic enzymes. Standardize the diet and housing conditions for all animals in the study to minimize environmental variability.

Data on this compound Dosage and Liver Enzyme Effects

The following table summarizes data from preclinical studies investigating the effects of this compound on liver enzymes. This information can be used as a starting point for designing experiments.

Model Inducing Agent This compound Dosage Effect on Liver Enzymes Reference
RatsGentamicin50 & 100 mg/kgReduction in plasma AST and ALT[4]
MiceD-galactosamine/LPS25, 50, 100, & 200 mg/kgAttenuated the increase in serum aminotransferase activities[5]
RatsAcetaminophen400 & 800 mg/kg (oral)Prevented changes in SGOT and SGPT[6]
STZ-induced diabetic rats-2 mg/kg (oral) for 90 daysNormalized blood parameters (specific liver enzymes not detailed)[7]

Note: SGOT (Serum Glutamic-Oxaloacetic Transaminase) is another term for AST, and SGPT (Serum Glutamic-Pyruvic Transaminase) is another term for ALT.

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on Liver Enzymes in a Rodent Model

  • Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice) of a specific age and weight range.

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to standard chow and water).

  • Grouping: Randomly divide animals into groups (n=8-10 per group):

    • Vehicle control (e.g., saline or appropriate solvent)

    • This compound (multiple dose levels, e.g., 25, 50, 100 mg/kg)

  • Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) for the specified duration.

  • Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture or another appropriate method.

  • Liver Enzyme Analysis: Separate serum and measure ALT and AST levels using a commercially available assay kit and a spectrophotometer or an automated clinical chemistry analyzer.

  • Histopathology (Optional): Perfuse and collect liver tissue for histopathological analysis (e.g., H&E staining) to assess for signs of liver injury.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.

Visualizations

Palmatine_Metabolism_and_Toxicity_Pathway This compound This compound PhaseI Phase I Metabolism (Minor) This compound->PhaseI CYP450s PhaseII Phase II Metabolism (Major) This compound->PhaseII Hepatocyte Hepatocyte This compound->Hepatocyte PhaseI->PhaseII Glucuronidation Glucuronidation (UGTs) PhaseII->Glucuronidation Sulfation Sulfation (SULTs) PhaseII->Sulfation Metabolites This compound Metabolites Glucuronidation->Metabolites Sulfation->Metabolites Excretion Biliary/Renal Excretion Metabolites->Excretion DNA_Toxicity Potential DNA Toxicity Hepatocyte->DNA_Toxicity Enzyme_Interaction Complex Enzyme Interaction Hepatocyte->Enzyme_Interaction Hepatotoxicity Hepatotoxicity (Elevated ALT/AST) DNA_Toxicity->Hepatotoxicity Enzyme_Interaction->Hepatotoxicity

Caption: this compound's metabolic pathway and potential for hepatotoxicity.

Experimental_Workflow_Dosage_Optimization Start Start: Define Therapeutic Goal DoseRange Select Preliminary Dose Range (Based on Literature) Start->DoseRange InVivoStudy In Vivo Dose-Response Study DoseRange->InVivoStudy Monitor Monitor Therapeutic Efficacy and Liver Enzymes (ALT/AST) InVivoStudy->Monitor DataAnalysis Analyze Dose-Response and Dose-Toxicity Curves Monitor->DataAnalysis OptimalDose Identify Optimal Dose (Max Efficacy, Min Toxicity) DataAnalysis->OptimalDose Refine Refine Dosage or Consider Alternative Strategies OptimalDose->Refine Unsuccessful End End: Optimized Dosage Protocol OptimalDose->End Successful Refine->DoseRange

Caption: Workflow for optimizing this compound dosage in preclinical studies.

Troubleshooting_Logic_Tree Problem Elevated Liver Enzymes (ALT/AST) CheckDosage Is Dosage in Therapeutic Range? Problem->CheckDosage CheckDuration Is Treatment Long-Term? Problem->CheckDuration CheckVariability Is There High Inter-Individual Variability? Problem->CheckVariability ReduceDosage Action: Reduce Dosage CheckDosage->ReduceDosage No ShortenDuration Action: Shorten Duration CheckDuration->ShortenDuration Yes Standardize Action: Standardize Genetics, Diet, and Environment CheckVariability->Standardize Yes ReEvaluate Re-evaluate Liver Enzymes ReduceDosage->ReEvaluate ShortenDuration->ReEvaluate Standardize->ReEvaluate

Caption: Troubleshooting logic for elevated liver enzymes with this compound.

References

Technical Support Center: Managing Palmatine Interference in Fluorescence-Based Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage interference from Palmatine in fluorescence-based cell assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with fluorescence assays?

This compound is a protoberberine alkaloid found in various medicinal plants. It is an intrinsically fluorescent molecule, meaning it naturally emits light upon excitation. This inherent fluorescence, often referred to as autofluorescence, can be a significant source of interference in fluorescence-based cell assays, leading to high background signals and inaccurate data.

Q2: What are the spectral properties of this compound?

Understanding the excitation and emission spectra of this compound is crucial for predicting and managing its interference. While the exact spectral properties can vary slightly depending on the solvent and local environment, the following provides a general guide:

ParameterWavelength RangeReference
Excitation Maximum~347 nm[1]
Emission Maximum~497 nm[2]

This indicates that this compound's fluorescence is most prominent in the blue-green region of the spectrum.

Q3: Which common laboratory fluorophores are most likely to be affected by this compound interference?

Given its spectral properties, this compound is most likely to interfere with blue and green emitting fluorophores. The table below provides a qualitative comparison of potential spectral overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Interference
DAPI358461High
Hoechst 33342350461High
Alexa Fluor 488495519Moderate to High
FITC494518Moderate to High
GFP488507Moderate to High
Rhodamine552575Low
Texas Red589615Low
Alexa Fluor 647650668Very Low

Q4: Can this compound's fluorescence be quenched?

Yes, this compound's fluorescence can be quenched through various mechanisms, including interactions with molecules in its environment. For instance, its fluorescence is known to be quenched by water.[3] However, within a cellular context, its interactions with macromolecules like DNA and proteins can sometimes enhance its fluorescence.[4]

Troubleshooting Guides

This section provides specific troubleshooting advice for common fluorescence-based assays when working with this compound.

Issue 1: High Background in Fluorescence Microscopy/Immunofluorescence

Symptoms:

  • Unstained control cells exhibit significant fluorescence in the blue or green channels.

  • The signal from your target fluorophore is obscured by a diffuse background signal.

  • Poor signal-to-noise ratio.

Troubleshooting Workflow:

start High Background Observed control Image Unstained this compound-Treated Cells start->control spectral Determine this compound's Emission Spectrum control->spectral far_red Switch to Far-Red Fluorophores (e.g., Alexa Fluor 647) spectral->far_red If overlap is high spectral_unmix Use Spectral Unmixing spectral->spectral_unmix If microscope supports it photobleach Photobleach this compound spectral->photobleach If other options are not feasible result Reduced Background Signal far_red->result spectral_unmix->result chemical_quench Use Chemical Quenching Agents photobleach->chemical_quench If photobleaching is insufficient chemical_quench->result

Caption: Troubleshooting workflow for high background in fluorescence microscopy.

Solutions:

  • Choose Fluorophores with Minimal Spectral Overlap: The most effective strategy is to use fluorophores that are spectrally distinct from this compound. Red and far-red dyes, such as Alexa Fluor 647, are often good choices as autofluorescence is rarely seen at these longer wavelengths.[5]

  • Spectral Unmixing: If your microscope is equipped with a spectral detector, you can use spectral unmixing algorithms. This involves acquiring the emission spectrum of this compound alone and then using software to subtract this "autofluorescence signature" from your experimental images.[6]

  • Photobleaching: Before staining, you can try to photobleach the this compound-induced autofluorescence by exposing the sample to the excitation light for an extended period.[7] However, be cautious as this can also photobleach your target fluorophore if not done carefully.

  • Chemical Quenching: Certain chemical reagents can be used to reduce autofluorescence. These include Sudan Black B, Trypan Blue, and sodium borohydride.[5] It is important to test these on your specific sample type as they can sometimes reduce the specific fluorescent signal as well.

Issue 2: Inaccurate Results in Flow Cytometry

Symptoms:

  • High fluorescence signal in the unstained or single-color control for blue or green channels in this compound-treated cells.

  • Poor separation between positive and negative populations.

  • Difficulty with compensation.

Troubleshooting Workflow:

start Inaccurate Flow Cytometry Data control Run Unstained this compound-Treated Control start->control autofluorescence_channel Include an 'Autofluorescence' Channel control->autofluorescence_channel spectral_unmixing Use Spectral Flow Cytometry and Unmixing autofluorescence_channel->spectral_unmixing If available far_red_dyes Switch to Dyes in Red/Far-Red Channels autofluorescence_channel->far_red_dyes viability_dye Use a Viability Dye to Exclude Dead Cells spectral_unmixing->viability_dye far_red_dyes->viability_dye result Improved Data Accuracy viability_dye->result

Caption: Troubleshooting workflow for this compound interference in flow cytometry.

Solutions:

  • Use a Dedicated "Dump" or "Autofluorescence" Channel: When setting up your experiment, dedicate a channel (often in the blue or green spectrum) to measure the autofluorescence from this compound. You can then subtract this signal from your other channels during analysis.

  • Spectral Flow Cytometry: If you have access to a spectral flow cytometer, you can leverage its capabilities to unmix the spectral signature of this compound from your other fluorophores.[8][9]

  • Utilize Red and Far-Red Fluorophores: Similar to microscopy, shifting to fluorophores with longer excitation and emission wavelengths will minimize interference from this compound.

  • Include a Viability Dye: Dead cells are a common source of autofluorescence.[5] Using a viability dye allows you to gate out dead cells and reduce this source of background noise.

Issue 3: High Background in Fluorescence Plate Reader Assays

Symptoms:

  • Wells containing this compound but no fluorescent reporter show a high signal.

  • Reduced dynamic range of the assay.

  • False positives in high-throughput screening.

Solutions:

  • Subtract Background from this compound-only Wells: For every experiment, include control wells that contain cells and this compound but lack the fluorescent reporter. The average signal from these wells can be subtracted from the experimental wells.

  • Use a Different Reporter System: If possible, switch to a reporter system with a different detection method, such as a luciferase-based reporter which produces light through a chemical reaction (bioluminescence) rather than fluorescence.

  • Optimize Filter Sets: Ensure that the excitation and emission filters on your plate reader are as specific as possible for your chosen fluorophore to minimize the collection of this compound's emission.

Experimental Protocols

Protocol 1: Spectral Unmixing for this compound Interference in Fluorescence Microscopy

This protocol assumes access to a confocal microscope with a spectral detector and corresponding analysis software.

  • Prepare Samples:

    • Experimental Sample: Cells treated with this compound and stained with your fluorescent probe(s).

    • This compound Autofluorescence Control: Cells treated with this compound but not stained with any fluorescent probes.

    • Unstained Control: Untreated and unstained cells.

  • Image Acquisition:

    • Acquire a Lambda Stack for the Autofluorescence Control:

      • Excite the this compound-only sample with the laser line that causes the most significant autofluorescence (e.g., 405 nm or 488 nm).

      • Acquire a series of images at different emission wavelengths (a lambda stack) to capture the full emission spectrum of this compound's autofluorescence.

    • Acquire a Lambda Stack for the Experimental Sample:

      • Using the same settings, acquire a lambda stack of your fully stained experimental sample.

  • Spectral Unmixing Analysis:

    • Define the Autofluorescence Signature: In the analysis software, use the lambda stack from the this compound autofluorescence control to define the spectral signature of this compound.

    • Define the Fluorophore Signature(s): Use single-stained control samples to define the spectral signatures of your target fluorophores.

    • Apply Linear Unmixing: Use the software's linear unmixing algorithm to separate the different spectral components (this compound autofluorescence and your target fluorophores) in the experimental sample's lambda stack.

    • Generate Unmixed Images: The software will generate separate images for each component, providing an image of your target's fluorescence with the this compound background removed.

Protocol 2: Non-Fluorescent Cell Viability Assay (MTT Assay)

This is a colorimetric assay that can be used as an alternative to fluorescence-based viability assays when this compound is present.[10][11]

  • Cell Plating: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Treatment: Treat cells with this compound and/or other compounds for the desired duration.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight at 37°C in a humidified incubator to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

Protocol 3: Luciferase Reporter Assay

This is a luminescence-based assay that is not affected by fluorescent compounds and is a good alternative for reporter gene studies.[12][13]

  • Cell Transfection and Plating: Co-transfect cells with your reporter plasmid (containing a luciferase gene driven by your promoter of interest) and a control plasmid (e.g., Renilla luciferase for normalization). Plate the transfected cells in a white, opaque 96-well plate.

  • Treatment: Treat cells with this compound and/or other compounds for the desired duration.

  • Cell Lysis:

    • Remove the culture medium and wash the cells with PBS.

    • Add passive lysis buffer to each well and incubate at room temperature with gentle shaking for 15-20 minutes.

  • Luminescence Measurement:

    • Use a dual-luciferase assay kit according to the manufacturer's instructions.

    • Add the firefly luciferase substrate to each well and measure the luminescence using a plate reader.

    • Add the Stop & Glo® reagent (which quenches the firefly luciferase reaction and activates the Renilla luciferase) and measure the Renilla luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Signaling Pathway Diagrams

This compound has been shown to modulate several key cellular signaling pathways. The following diagrams illustrate these interactions.

This compound This compound trif TRIF This compound->trif lps LPS tlr4 TLR4 lps->tlr4 tlr4->trif nfkb NF-κB trif->nfkb inflammation Pro-inflammatory Cytokines nfkb->inflammation

Caption: this compound inhibits the TRIF-dependent NF-κB pathway.[14][15]

This compound This compound ampk AMPK This compound->ampk nrf2 Nrf2 ampk->nrf2 antioxidant Antioxidant Response nrf2->antioxidant

Caption: this compound activates the AMPK/Nrf2 signaling pathway.[16]

This compound This compound keap1 Keap1 This compound->keap1 nrf2 Nrf2 keap1->nrf2 nucleus Nucleus nrf2->nucleus translocation are ARE nucleus->are ho1 HO-1 are->ho1

Caption: this compound activates the Nrf2/HO-1 pathway by inhibiting Keap1.[17][18]

References

How to prevent Palmatine precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of Palmatine precipitation in stock solutions, ensuring the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound stock solution precipitating?

A1: Precipitation of this compound, often supplied as this compound chloride, can occur for several reasons. The primary factors include exceeding its solubility limit in a given solvent, its inherently low solubility in aqueous solutions, and changes in temperature.[1][2][3] When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[2][3][4] Additionally, a decrease in temperature during refrigeration or freezing can lower its solubility, leading to the formation of a precipitate.[3][5] The pH of the solution and the presence of certain "anti-solvents" like isopropyl alcohol can also negatively impact its stability in solution.[6][7][8]

Q2: What is the best solvent for preparing this compound stock solutions?

A2: The choice of solvent is critical for maintaining this compound in solution. Organic solvents are highly recommended for primary stock solutions.[1]

  • Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice, with reported solubilities ranging from 10 mg/mL to 77 mg/mL.[1][8][9][10][11] It is advisable to use fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce solubility.[7][10][11]

  • Ethanol (B145695) (EtOH) is another suitable solvent.[1] Studies have shown that the highest solubility is achieved in neat ethanol, and binary mixtures of ethanol and water are also very effective.[6][12][13][14]

  • Dimethylformamide (DMF) is also an option, with a solubility profile similar to DMSO.[1]

Q3: How can I improve the solubility of this compound in aqueous solutions for my experiments?

A3: Due to its poor aqueous solubility, a multi-step approach is recommended.[1] The most effective method is to first dissolve the this compound chloride in DMSO to create a concentrated stock solution.[1][2][8] This stock can then be serially or stepwise diluted into your aqueous buffer or cell culture medium to achieve the final working concentration.[4] This gradual dilution helps prevent the compound from precipitating. Ensure the final concentration of DMSO in cell-based assays is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2][4] Maintaining a neutral to acidic pH can also help, as alkaline conditions may promote degradation of related alkaloids.[7]

Q4: What is the recommended protocol for preparing a this compound stock solution?

A4: A detailed protocol for preparing a concentrated stock solution is provided in the "Experimental Protocols" section below. The key steps involve accurately weighing the compound, dissolving it in a minimal amount of an appropriate organic solvent like DMSO, and using sonication or gentle warming (e.g., 37°C) to aid complete dissolution.[4][9] It is crucial to visually inspect the solution to ensure no solid particles remain.

Q5: How should I properly store my this compound stock solutions to prevent precipitation?

A5: Proper storage is essential for the long-term stability of your stock solution.

  • Temperature: For long-term storage (up to a year), -80°C is recommended.[4][9] For shorter-term storage (up to one month), -20°C is suitable.[4][9]

  • Aliquoting: To prevent issues related to repeated freeze-thaw cycles, which can cause precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before the initial freezing.[4][7]

  • Light Protection: Store solutions protected from light.[7]

  • Aqueous Solutions: Aqueous working solutions are less stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1]

Q6: I see a precipitate in my stock solution after thawing. What should I do?

A6: If a precipitate is observed after thawing a frozen stock, do not assume the solution is unusable. This is often reversible. Gently warm the solution in a 37°C water bath and vortex or sonicate the vial until the precipitate is completely redissolved.[3][4] Always visually inspect the solution to ensure it is clear before making your working dilutions.

Data Summary

Table 1: Solubility of this compound Chloride in Common Solvents

SolventReported SolubilityNotesSource(s)
DMSO10 - 77 mg/mLUse of fresh, anhydrous DMSO is recommended. Sonication can aid dissolution.[1][8][9][10][11]
Ethanol5 - 14 mg/mLA mixture of ethanol and water is also highly effective.[1][6][8][9]
DMF~30 mg/mL[1]
Water~5 mg/mLSparingly soluble. Sonication is recommended.[1][9]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLPrepared by diluting a DMSO stock into PBS.[1]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationKey ConsiderationsSource(s)
Crystalline Solid-20°C≥ 4 yearsStore in a tightly sealed, light-resistant container.[1]
Organic Stock Solution-80°CUp to 1 yearAliquot into single-use volumes to avoid freeze-thaw cycles.[4][9]
Organic Stock Solution-20°CUp to 1 monthAliquot into single-use volumes.[4][9]
Aqueous Working Solution2-8°C≤ 1 dayPrepare fresh before use. Not recommended for storage.[1]

Troubleshooting Guide

Issue: Precipitate forms immediately upon adding solvent to the solid compound.

  • Possible Cause: The concentration exceeds the solubility limit of the chosen solvent.

  • Recommended Solution:

    • Increase the volume of the solvent to lower the final concentration.

    • Apply sonication or gently warm the solution in a 37°C water bath to facilitate dissolution.[4][9]

    • Consult the solubility data in Table 1 to ensure you are working within the known solubility range.

Issue: Precipitate forms after diluting the organic stock solution into an aqueous buffer.

  • Possible Cause: The compound is "crashing out" due to a rapid change in solvent polarity.

  • Recommended Solution:

    • Perform a stepwise or serial dilution rather than a single large dilution.[4]

    • Ensure the final concentration of the organic co-solvent (e.g., DMSO) is as low as possible while maintaining solubility.

    • Vortex the aqueous solution while adding the this compound stock to ensure rapid mixing.

Issue: Precipitate forms after storing the solution at a low temperature (4°C or -20°C).

  • Possible Cause: The solubility of this compound has decreased at the lower temperature.

  • Recommended Solution:

    • Before use, gently warm the vial to 37°C and vortex or sonicate until the solid is fully redissolved.[3]

    • Ensure you are aliquoting your main stock to minimize the number of freeze-thaw cycles.[4][7]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution (10 mg/mL in DMSO)

  • Preparation: Work in a chemical fume hood. Use personal protective equipment (PPE) including gloves, lab coat, and safety glasses.

  • Weighing: Accurately weigh 10 mg of this compound chloride powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge or glass vial.

  • Dissolving: Add 1 mL of fresh, anhydrous DMSO to the vial.[7][10]

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes or in a 37°C water bath for 5 minutes, vortexing intermittently until the solution is clear.[4][9]

  • Inspection: Visually inspect the solution against a light source to ensure that all particulate matter has dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use, light-protected vials. Store at -20°C for short-term use or -80°C for long-term storage.[4][9]

Protocol 2: Preparation of Aqueous Working Solutions from a Concentrated Stock

  • Thawing: Thaw a single aliquot of the concentrated this compound stock solution at room temperature. If any precipitate has formed during storage, warm and vortex the vial until the solution is clear.

  • Serial Dilution: Perform serial dilutions of the stock solution in a sterile cell culture medium or aqueous buffer to achieve the desired final concentrations. It is critical to perform dilutions in a stepwise manner to prevent precipitation.[4]

    • Example for a 10 µM working solution from a 10 mg/mL (~25.8 mM) stock: First, create an intermediate dilution by adding 10 µL of the stock to 2570 µL of medium (yields ~100 µM). Vortex gently. Then, add 100 µL of this intermediate solution to 900 µL of medium to achieve the final 10 µM concentration.

  • Final Solvent Concentration: Calculate the final percentage of the organic solvent in your working solution to ensure it remains below cytotoxic levels (e.g., <0.5% DMSO for most cell lines).[2]

  • Use Immediately: Use the freshly prepared aqueous working solutions promptly, as they are not recommended for storage.[1]

Visual Guides

G start_end start_end process process decision decision action action start Start: Weigh This compound Powder add_solvent Add Anhydrous Solvent (e.g., DMSO, Ethanol) start->add_solvent check_dissolved Completely Dissolved? add_solvent->check_dissolved aid_dissolution Apply Gentle Warming (37°C) and/or Sonication check_dissolved->aid_dissolution No aliquot Aliquot into Single-Use, Light-Protected Vials check_dissolved->aliquot Yes aid_dissolution->check_dissolved store Store at -20°C (short-term) or -80°C (long-term) aliquot->store end End: Stable Stock Solution Ready store->end

Caption: Workflow for Preparing a Stable this compound Stock Solution.

G issue issue decision decision cause cause solution solution start Precipitation Observed when When did precipitation occur? start->when during_prep During Initial Preparation when->during_prep Initial Prep on_dilution Upon Dilution in Aqueous Buffer when->on_dilution Dilution after_thaw After Freeze-Thaw Cycle when->after_thaw Thawing sol_prep Lower concentration OR Apply sonication/warming during_prep->sol_prep sol_dilution Use stepwise/serial dilution & ensure rapid mixing on_dilution->sol_dilution sol_thaw Gently warm to 37°C & vortex to redissolve after_thaw->sol_thaw

Caption: Troubleshooting Flowchart for this compound Precipitation.

References

Validation & Comparative

Palmatine vs. Berberine: A Comparative Analysis of Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of two structurally related protoberberine alkaloids: palmatine and berberine (B55584). Both compounds, isolated from various medicinal plants like Coptis chinensis and Phellodendron amurense, have a long history of use in traditional medicine for treating inflammatory conditions.[1][2] Modern pharmacological studies are elucidating their mechanisms of action, revealing them as potent modulators of key inflammatory signaling pathways. This analysis synthesizes experimental data to compare their efficacy and mechanisms.

Comparative Efficacy and Mechanistic Insights

Both this compound and berberine exert their anti-inflammatory effects by targeting central inflammatory cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4][5][6] They have been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[4][7][8]

While both alkaloids are effective, their potency can differ depending on the specific molecular target. A machine learning-based prediction estimated berberine to have a slightly higher inhibitory activity against SRC kinase (a key signaling protein) with an IC50 of approximately 1.38 μM, compared to 1.70 μM for this compound.[3] Conversely, in studies on Alzheimer's disease, this compound showed more potent inhibition of acetylcholinesterase (AChE), an enzyme linked to neuroinflammation, with an IC50 of 36.6 μM, surpassing berberine in this aspect.[2] Some studies also point to synergistic anti-inflammatory effects when the two compounds are used in combination, particularly in microglial cells.[9][10]

Data Presentation: this compound vs. Berberine

The following table summarizes quantitative and qualitative data on the anti-inflammatory effects of this compound and berberine from various experimental models.

ParameterThis compoundBerberineReferences
Primary Signaling Pathways NF-κB, MAPK (ERK1/2, p38), Nrf2/HO-1, PI3K/Akt, AMPK/mTOR.[2][5][7]NF-κB, MAPK (p38, JNK, ERK), JAK/STAT, AMPK.[4][6][8][11][2][4][5][6][7][8][11]
Effect on NF-κB Pathway Inhibits phosphorylation of p65 and IκBα, reducing transcriptional activity.[5][12]Inhibits IκBα phosphorylation and degradation, preventing p65 nuclear translocation.[4][8][13][4][5][8][12][13]
Effect on Pro-inflammatory Cytokines Dose-dependently downregulates LPS-induced IL-6, IL-1β, and TNF-α secretion.[2][7]Reduces the expression of IL-1β, IL-6, and TNF-α in LPS-stimulated cells and in animal models of inflammation.[4][8][2][4][7][8]
Predicted IC50 (SRC Kinase) ≈1.70 μM≈1.38 μM[3]
Other Notable Mechanisms Activates the AMPK/Nrf2 pathway to exert antioxidant and anti-inflammatory effects.[7] Induces autophagy via the AMPK/mTOR pathway.[2]Modulates gut microbiota, which contributes to its anti-inflammatory effects.[3] Promotes M2 macrophage polarization to resolve inflammation.[14][2][3][7][14]

Key Signaling Pathway Inhibition

Both this compound and berberine are well-documented inhibitors of the NF-κB signaling pathway, a cornerstone of the inflammatory response. The diagram below illustrates the canonical NF-κB activation cascade and highlights the inhibitory actions of these alkaloids. Upon stimulation by agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees the NF-κB p65/p50 dimer to translocate to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory proteins. This compound and berberine disrupt this process, primarily by inhibiting the phosphorylation and degradation of IκBα.[5][8]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 phosphorylates p_IkBa p-IκBα (Phosphorylated) IkBa_p65_p50->p_IkBa p65_p50 p65/p50 Dimer (Active) IkBa_p65_p50->p65_p50 degradation Proteasomal Degradation p_IkBa->degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation degradation->p65_p50 releases Berberine Berberine Berberine->IKK inhibits This compound This compound This compound->IKK inhibits DNA DNA p65_p50_nuc->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcribes Experimental_Workflow cluster_assays Downstream Assays start Seed RAW 264.7 Macrophage Cells pretreat Pre-treat with this compound or Berberine (1-4 hours) start->pretreat induce Induce Inflammation with LPS (6-24 hours) pretreat->induce collect Collect Supernatant & Lyse Cells induce->collect griess Nitric Oxide Measurement (Griess Assay) collect->griess Supernatant elisa Cytokine Quantification (ELISA) collect->elisa Supernatant qpcr Gene Expression Analysis (qRT-PCR) collect->qpcr Cell Lysate wb Protein Expression Analysis (Western Blot) collect->wb Cell Lysate

References

Palmatine in Combination with Doxorubicin: A Promising Strategy in Breast Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical data reveals that the natural alkaloid Palmatine enhances the anticancer effects of the conventional chemotherapeutic agent doxorubicin (B1662922) in breast cancer. This combination therapy demonstrates synergistic and additive effects, suggesting its potential to improve treatment efficacy and overcome drug resistance.

Researchers in oncology are continually exploring novel therapeutic strategies to enhance the efficacy of existing cancer treatments and mitigate adverse effects. A growing body of evidence from preclinical studies highlights the potential of combining natural compounds with standard chemotherapeutic agents. One such promising combination is that of this compound, a protoberberine alkaloid, with doxorubicin, a widely used drug in breast cancer chemotherapy. This guide provides a detailed comparison of the effects of this compound and doxorubicin, both individually and in combination, supported by experimental data from in vitro and in vivo studies.

Enhanced Cytotoxicity and Favorable Interactions

In vitro studies on various breast cancer cell lines have consistently demonstrated that this compound potentiates the cytotoxic effects of doxorubicin. The combination of these two agents leads to a greater reduction in cell viability compared to treatment with either drug alone.[1]

Isobolographic analysis, a method used to characterize the nature of drug interactions, has revealed that the combination of this compound and doxorubicin results in synergistic and additive effects in different breast cancer cell lines.[1] Specifically, a synergistic interaction, where the combined effect is greater than the sum of the individual effects, was observed in ZR-75-1 human breast cancer cells.[1] In MCF-7 and T47D breast cancer cell lines, the interaction was found to be additive, indicating that the combined effect is equal to the sum of the individual effects.[1]

Cell LineThis compound IC50 (µg/mL)Doxorubicin IC50 (µg/mL)Interaction with Doxorubicin
MCF-7 5.1260.080Additive[1]
T47D 5.8050.104Additive[1]
ZR-75-1 Not ReportedNot ReportedSynergistic[1]
4T1 (Doxorubicin-Resistant) Not Reported72.40Sensitization[2]

Table 1: In Vitro Efficacy of this compound and Doxorubicin in Breast Cancer Cell Lines. IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells.

Overcoming Doxorubicin Resistance

A significant challenge in doxorubicin chemotherapy is the development of drug resistance. This compound has shown promise in overcoming this resistance, particularly in triple-negative breast cancer (TNBC). Studies on doxorubicin-resistant 4T1 TNBC cells have shown that this compound can sensitize these cells to doxorubicin.[2] The proposed mechanism for this chemosensitization is the inhibition of the Multidrug Resistance Protein 1 (MDR1), an efflux pump that actively removes doxorubicin from cancer cells.[2] By inhibiting MDR1, this compound increases the intracellular accumulation of doxorubicin, thereby enhancing its cytotoxic effect.[2]

Induction of Apoptosis and Modulation of Signaling Pathways

The anticancer activity of the this compound and doxorubicin combination is also attributed to the induction of apoptosis, or programmed cell death. Treatment with this compound has been shown to increase the population of apoptotic cells in breast cancer cell lines.[1]

Furthermore, this compound has been found to modulate key signaling pathways involved in cancer cell survival and proliferation. In a study on 4T1 mammary carcinoma, this compound treatment was associated with an increased expression of the tumor suppressor protein p53.[3] The p53 pathway plays a crucial role in regulating cell cycle arrest and apoptosis in response to DNA damage, a primary mechanism of doxorubicin's action.

cluster_0 Mechanism of this compound and Doxorubicin Synergy Doxorubicin Doxorubicin Intracellular_Dox Increased Intracellular Doxorubicin This compound This compound MDR1 MDR1 Efflux Pump This compound->MDR1 Inhibits p53 p53 Activation This compound->p53 Upregulates MDR1->Doxorubicin Effluxes DNA_Damage DNA Damage Intracellular_Dox->DNA_Damage Apoptosis Apoptosis Intracellular_Dox->Apoptosis DNA_Damage->p53 Activates p53->Apoptosis

Figure 1: Proposed Signaling Pathway. This diagram illustrates the synergistic mechanisms of this compound and doxorubicin in breast cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Breast cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound, doxorubicin, or their combination for 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by flow cytometry. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Cell Treatment: Cells are treated with the compounds of interest for the desired time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of PI are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

cluster_workflow Experimental Workflow for In Vitro Synergy Start Breast Cancer Cell Lines Treatment Treat with this compound, Doxorubicin, or Combination Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis_Assay Western_Blot Western Blot (MDR1, p53) Treatment->Western_Blot IC50 Determine IC50 Values MTT->IC50 Mechanism Elucidate Mechanism Apoptosis_Assay->Mechanism Western_Blot->Mechanism Synergy Isobolographic Analysis IC50->Synergy

Figure 2: In Vitro Experimental Workflow. This diagram outlines the key steps to evaluate the synergy of this compound and doxorubicin.

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound, in combination with doxorubicin, represents a viable and promising therapeutic strategy for breast cancer. The synergistic and additive interactions, the ability to overcome doxorubicin resistance, and the favorable modulation of key signaling pathways underscore the potential of this combination. Further in-depth in vivo studies are warranted to validate these findings and to establish optimal dosing and treatment schedules. The development of this combination therapy could lead to improved clinical outcomes for breast cancer patients, potentially allowing for reduced doses of doxorubicin and thereby minimizing its associated toxicities.

References

Palmatine's Potency: A Comparative Analysis of IC50 Values Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of the half-maximal inhibitory concentration (IC50) values of Palmatine, a protoberberine alkaloid, across a spectrum of cancer cell lines. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's cytotoxic potential and to inform future research directions.

Summary of this compound's Anticancer Activity

This compound has demonstrated a broad range of pharmacological activities, including anticancer effects. Its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation. This guide synthesizes publicly available data to provide a clear comparison of its efficacy in various cancer models.

Data Presentation: this compound IC50 Values

The following table summarizes the IC50 values of this compound in different human cancer cell lines. These values, primarily determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, indicate the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

Cancer TypeCell LineIC50 (µM)Incubation Time (h)Assay MethodReference
Breast Cancer MCF-75.126 (µg/mL)72MTT[1]
T47D5.805 (µg/mL)72MTT[1]
ZR-75-15.562 (µg/mL)72MTT[1]
Colon Cancer HCT-116100Not SpecifiedNot Specified[2]
HT-29Not SpecifiedNot SpecifiedNot Specified[1]
SW480Not SpecifiedNot SpecifiedNot Specified[2]
Prostate Cancer DU145~28 (10 µg/mL)Not SpecifiedCellTiter 96[3]
PC-3>28 (10 µg/mL)Not SpecifiedCellTiter 96[3]
C4-2BNot SpecifiedNot SpecifiedNot Specified[3]
Lung Cancer A549Not SpecifiedNot SpecifiedNot Specified[4][5][6]
Liver Cancer HepG2Not SpecifiedNot SpecifiedNot Specified[7][8][9][10]
Leukemia K562Not SpecifiedNot SpecifiedNot Specified[1][11][12][13][14]
Glioblastoma U87Not SpecifiedNot SpecifiedNot Specified[15][16][17][18]

Note: Some IC50 values were reported in µg/mL and have been converted to µM for consistency, assuming a molecular weight of 352.4 g/mol for this compound. Direct comparisons should be made with caution due to variations in experimental conditions.

Experimental Protocols

The most frequently cited method for determining the IC50 values in the reviewed literature is the MTT assay.

MTT Assay Protocol for IC50 Determination

This protocol is a generalized representation based on common laboratory practices.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with no this compound treatment is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, the medium is removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium or PBS) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The cell viability is calculated as a percentage of the control group. The IC50 value is then determined by plotting a dose-response curve and identifying the concentration of this compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

This compound's Impact on the PI3K/AKT Signaling Pathway

Palmatine_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates This compound This compound This compound->PI3K Inhibits AKT AKT This compound->AKT Inhibits PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits (leading to apoptosis) Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound inhibits the PI3K/AKT pathway, leading to decreased cell proliferation and induced apoptosis.

Experimental Workflow for IC50 Determination

IC50_Workflow A 1. Cell Seeding (96-well plate) B 2. This compound Treatment (Varying Concentrations) A->B C 3. Incubation (24-72 hours) B->C D 4. MTT Addition & Incubation C->D E 5. Formazan Solubilization (DMSO) D->E F 6. Absorbance Reading (570 nm) E->F G 7. Data Analysis (IC50 Calculation) F->G

Caption: A typical experimental workflow for determining the IC50 value of a compound using the MTT assay.

Conclusion

The compiled data indicates that this compound exhibits cytotoxic effects against a variety of cancer cell lines, with IC50 values often in the micromolar range. Its ability to inhibit critical survival pathways such as the PI3K/AKT pathway underscores its potential as an anticancer agent.[19][20] The provided experimental protocol for the MTT assay offers a foundational method for researchers to independently verify and expand upon these findings. The variations in IC50 values across different cell lines suggest that the efficacy of this compound may be context-dependent, highlighting the need for further investigation into the specific molecular determinants of sensitivity.

References

Palmatine's Anticonvulsant Efficacy in a Psychomotor Seizure Model: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant effects of Palmatine, a naturally occurring isoquinoline (B145761) alkaloid, in a preclinical psychomotor seizure model. Its performance is evaluated alongside standard anticonvulsant drugs, supported by experimental data and detailed protocols to aid in research and development.

Executive Summary

This compound has demonstrated notable anticonvulsant properties in the 6 Hz-induced psychomotor seizure model in mice, a well-established paradigm for screening compounds effective against therapy-resistant partial seizures. While quantitative data for a precise median effective dose (ED50) of this compound in this model is not yet available in the public literature, its activity is confirmed. This guide presents the available data for this compound and compares it with the known efficacy of standard anticonvulsants, offering a valuable resource for researchers investigating novel therapeutic agents for epilepsy.

Data Presentation: Comparative Efficacy of Anticonvulsants in the 6 Hz Seizure Model

The following table summarizes the median effective dose (ED50) of several standard anticonvulsant drugs in the 6 Hz psychomotor seizure model in mice. This data provides a benchmark for evaluating the potential potency of novel compounds like this compound.

CompoundED50 (mg/kg, i.p.) in MiceSeizure ModelReference
This compound Not Reported6 Hz Psychomotor Seizure Threshold Test[1]
Valproic Acid 92.896 Hz Corneal Stimulation[2]
Carbamazepine ~86 Hz Seizure Model[3]
Levetiracetam 19.376 Hz Corneal Stimulation[2]
Phenytoin Ineffective at non-toxic doses6 Hz Assay[4]
Berberine Not ReportedNot specified for 6 Hz model

Note: The efficacy of anticonvulsants in the 6 Hz model can be influenced by the stimulus intensity (e.g., 32 mA vs. 44 mA). The data presented here is for the standard 32 mA stimulus unless otherwise specified. Phenytoin's lack of efficacy in this model is a key characteristic used to identify compounds with novel mechanisms of action.[4]

Experimental Protocols

Detailed methodologies for the key experimental models are crucial for reproducibility and comparative analysis.

Hz-Induced Psychomotor Seizure Model in Mice

This model is utilized to evaluate the anticonvulsant efficacy of a test compound against partial seizures.

Apparatus:

  • A constant current stimulator (e.g., ECT Unit 57800, Ugo Basile, Italy).

  • Corneal electrodes.

  • Saline solution with a local anesthetic (e.g., 0.5% tetracaine) for the eyes.

Procedure:

  • Administer the test compound (e.g., this compound) or vehicle to the mice, typically via intraperitoneal (i.p.) injection, at a predetermined time before the seizure induction.

  • Apply a drop of the local anesthetic saline solution to the eyes of the mouse to ensure good electrical contact and minimize discomfort.

  • Position the corneal electrodes on the corneas of the mouse.

  • Deliver a constant current electrical stimulus (typically 32 mA at a frequency of 6 Hz for a duration of 3 seconds).

  • Immediately after the stimulation, observe the mouse for a period of 2 minutes for the presence of seizure activity.

  • Seizure endpoints include behaviors such as stun, forelimb clonus, jaw and facial clonus, and stereotyped movements like rearing and exploring.[5]

  • The animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulation.

Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This model is used to assess the ability of a compound to prevent generalized seizures induced by a chemical convulsant.

Materials:

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg dissolved in saline).

  • Syringes and needles for injection.

  • Observation chambers.

Procedure:

  • Administer the test compound or vehicle to the mice at a specific time before PTZ administration.

  • Inject a convulsive dose of PTZ (typically 85 mg/kg) subcutaneously (s.c.) or intraperitoneally (i.p.).

  • Immediately place the mouse in an individual observation chamber.

  • Observe the animal for a period of 30 minutes for the onset and severity of seizures.

  • Seizure activity is typically scored using a standardized scale (e.g., Racine scale), which includes stages from facial clonus to generalized tonic-clonic seizures.

  • The latency to the first seizure and the seizure severity are recorded as primary endpoints.

Proposed Mechanism of Action of this compound

In silico molecular modeling and experimental data suggest that this compound's anticonvulsant effects may be mediated through a dual mechanism of action.[1]

  • Interaction with Glutamic Acid Decarboxylase (GAD): GAD is the primary enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA from glutamate (B1630785).[6] By potentially enhancing the activity of GAD, this compound may increase the levels of GABA in the brain, thereby enhancing inhibitory neurotransmission and raising the seizure threshold.

  • Non-competitive Antagonism of AMPA Receptors: AMPA receptors are a major type of ionotropic glutamate receptor that mediate fast excitatory neurotransmission.[7] Excessive activation of AMPA receptors is a key factor in the initiation and spread of seizure activity.[8] As a non-competitive antagonist, this compound may bind to a site on the AMPA receptor different from the glutamate binding site, altering the receptor's conformation and reducing its response to glutamate. This would dampen excitatory signaling and contribute to its anticonvulsant effect.

Visualizing the Anticonvulsant Pathways

The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow for evaluating its anticonvulsant properties.

Palmatine_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Conversion GABA GABA GAD->GABA Synthesis Neuron_Excitation Neuronal Excitation GABA->Neuron_Excitation Inhibition AMPAR AMPA Receptor AMPAR->Neuron_Excitation Activation Seizure_Activity Seizure Activity Neuron_Excitation->Seizure_Activity Leads to This compound This compound This compound->GAD Enhances (?) This compound->AMPAR Non-competitive Antagonism

Caption: Proposed dual mechanism of this compound's anticonvulsant action.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_seizure_induction Seizure Induction cluster_data_collection Data Collection & Analysis Animal_Selection Select Mice Grouping Group Allocation (Vehicle, this compound, Standard Drugs) Animal_Selection->Grouping Administration Intraperitoneal (i.p.) Injection Grouping->Administration Model_Selection Select Model Administration->Model_Selection SixHz 6 Hz Corneal Stimulation Model_Selection->SixHz PTZ PTZ Injection Model_Selection->PTZ Observation Observe Seizure Behavior SixHz->Observation PTZ->Observation Scoring Score Seizure Severity Observation->Scoring Analysis Calculate ED50 & Compare Scoring->Analysis

Caption: Workflow for evaluating anticonvulsant efficacy.

Conclusion

This compound exhibits promising anticonvulsant activity in a preclinical model of psychomotor seizures. Its potential dual mechanism of action, involving both the enhancement of inhibitory neurotransmission and the reduction of excitatory signaling, makes it a compelling candidate for further investigation. To fully elucidate its therapeutic potential, future studies should focus on determining the precise ED50 of this compound in the 6 Hz model and further exploring its molecular targets. This will enable a more direct comparison with existing anticonvulsant drugs and facilitate its development as a potential novel treatment for epilepsy.

References

Palmatine vs. Coptisine: A Comparative Analysis of Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory activities of two protoberberine alkaloids, Palmatine and Coptisine. Both compounds, commonly found in medicinal plants of the Coptis genus, have garnered interest for their potential therapeutic applications, particularly in the context of neurodegenerative diseases where the inhibition of AChE is a key therapeutic strategy. This document synthesizes experimental data on their inhibitory potency, outlines the methodologies used for these assessments, and explores their mechanisms of action at a molecular level.

Quantitative Comparison of AChE Inhibitory Activity

The inhibitory potency of this compound and Coptisine against acetylcholinesterase is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values reported in various studies. It is important to note the variations in reported values, which can be attributed to different experimental conditions, such as the source of the enzyme and the specific assay protocol used.

CompoundIC50 (µM)IC50 (µg/mL)Source of AChEReference
This compound 6.52 ± 0.84--[1]
4.23 ± 1.131.49 ± 0.4-[2]
Coptisine 13.50 ± 1.48--[1]
13.55 ± 4.684.34 ± 1.5-[2]

Note: IC50 values in µg/mL were converted to µM using the molecular weight of this compound (352.4 g/mol ) and Coptisine (320.32 g/mol ) for a standardized comparison.[3][4][5][6]

Based on the available data, this compound generally exhibits a lower IC50 value compared to Coptisine, suggesting it is a more potent inhibitor of acetylcholinesterase in the studied assays.

Mechanism of Inhibition: Insights from Molecular Docking

Molecular docking studies have been employed to elucidate the binding mechanisms of this compound and Coptisine with the acetylcholinesterase enzyme. These studies reveal that both alkaloids interact with key amino acid residues within the enzyme's active site gorge.

This compound: Molecular docking simulations suggest that this compound binds within the long, narrow hydrophobic pocket of the AChE active site.[2] This interaction is stabilized by various forces, including hydrophobic interactions and potential hydrogen bonds with specific amino acid residues.

Coptisine: Similarly, molecular docking studies indicate that Coptisine also binds to the active site of AChE. One study suggests that Coptisine can interact with the gated flexible active site, specifically with the amino acid residue PHE330, and the peripheral anionic subsite (PAS) through interaction with TRP279.

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The most common method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman and colleagues.[7] This colorimetric assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (this compound and Coptisine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer. The test compounds are dissolved in a solvent like DMSO and then diluted to various concentrations with the buffer.

  • Assay Reaction: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution (or solvent for the control).

  • Enzyme Addition: Add the AChE solution to initiate the pre-incubation period, allowing the inhibitor to interact with the enzyme.

  • Substrate Addition: Start the enzymatic reaction by adding the ATCI substrate solution.

  • Measurement: Immediately measure the change in absorbance at 412 nm over a specific period using a microplate reader.

  • Calculation: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.[7][8][9]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in a typical acetylcholinesterase inhibition assay using the Ellman's method.

AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) Mix Add Buffer, DTNB, and Inhibitor/Control Reagents->Mix Inhibitor Prepare Inhibitor Solutions (this compound/Coptisine) Inhibitor->Mix Preincubation Add AChE Enzyme (Pre-incubation) Mix->Preincubation Reaction Add ATCI Substrate (Start Reaction) Preincubation->Reaction Measurement Measure Absorbance (412 nm) Reaction->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Caption: Workflow of the Ellman's method for AChE inhibition.

Signaling and Logical Relationships

The inhibition of acetylcholinesterase by compounds like this compound and Coptisine has a direct impact on cholinergic signaling. By preventing the breakdown of acetylcholine, these inhibitors increase the concentration and duration of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Cholinergic_Signaling cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE hydrolysis Receptor Postsynaptic Receptor ACh->Receptor binding Breakdown ACh Breakdown (Choline + Acetate) AChE->Breakdown Signal Cholinergic Signal Receptor->Signal Inhibitor This compound / Coptisine Inhibitor->AChE inhibition

Caption: Inhibition of AChE enhances cholinergic signaling.

References

Synergistic Neuroprotective Effects of Palmatine and Berberine Combination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neurodegenerative disease research, combination therapies are gaining prominence for their potential to address multifaceted pathological processes. This guide provides a comparative analysis of the synergistic neuroprotective effects of two isoquinoline (B145761) alkaloids, Palmatine and Berberine (B55584). Drawing upon experimental data, we delve into their combined efficacy in key areas relevant to neuroprotection, including acetylcholinesterase inhibition and anti-inflammatory activity. Detailed experimental protocols and visual representations of the underlying molecular pathways are provided to support researchers, scientists, and drug development professionals.

Quantitative Analysis of Synergistic Effects

The combination of this compound and Berberine demonstrates a marked synergistic effect in inhibiting acetylcholinesterase (AChE) and suppressing inflammatory responses in microglia, the resident immune cells of the central nervous system.

Table 1: Synergistic Inhibition of Acetylcholinesterase
CompoundIC50 (µM)Combination Index (CI)Drug Reduction Index (DRI)
Berberine0.52 ± 0.042< 12.98
This compound0.46 ± 0.013< 12.66
Berberine + this compound 0.17 ± 0.023 < 1 -

Data sourced from Mak et al., 2014.[1][2] A Combination Index (CI) less than 1 indicates a synergistic effect. The Drug Reduction Index (DRI) indicates that to achieve the same level of AChE inhibition, the concentration of Berberine and this compound in the combination can be reduced by factors of 2.98 and 2.66, respectively, compared to their individual use.[1]

Table 2: Synergistic Suppression of Inflammatory Markers in LPS-stimulated BV2 Microglia
TreatmentConcentration (µM)iNOS mRNA Expression (% of LPS control)TNF-α mRNA Expression (% of LPS control)
Berberine1.25~50%~60%
This compound1.25~70%~75%
Berberine + this compound 0.625 each ~40% ~45%

Approximate values interpreted from graphical data in a study on the synergistic anti-inflammatory effects.[3][4] These results show that a lower concentration of the combined alkaloids achieves a greater reduction in the expression of the pro-inflammatory markers iNOS and TNF-α compared to higher concentrations of the individual compounds.[3][4]

Underlying Mechanisms of Synergy

The synergistic neuroprotective effects of this compound and Berberine are attributed to their complementary actions on multiple molecular targets.

Anti-inflammatory Synergy: A key mechanism involves the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[5][6][7] Both this compound and Berberine act as allosteric potential ligands of this receptor on microglial cells.[5][6][7] Their combined action leads to a more potent induction of calcium ion (Ca²⁺) influx, which in turn activates downstream signaling pathways like the CaMKII-Rac1 pathway.[5][6] This enhanced signaling synergistically suppresses the production of pro-inflammatory mediators such as TNF-α and iNOS in response to inflammatory stimuli like lipopolysaccharide (LPS).[5][6][7] Furthermore, the combination has been shown to protect microglia from LPS-induced endoplasmic reticulum stress and mitochondrial dysfunction at low concentrations.[5][6]

Acetylcholinesterase Inhibition: The synergistic inhibition of AChE, an enzyme that degrades the neurotransmitter acetylcholine, is another significant aspect of their combined neuroprotective effect.[1][2] This action is crucial in managing symptoms of Alzheimer's disease, where acetylcholine levels are depleted. The combination of Berberine and this compound inhibits AChE in a mixed competitive pattern.[1]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the methodology described by Mak et al., 2014.[1][2]

  • Reagents and Materials: Recombinant human AChE, acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Berberine, this compound, phosphate (B84403) buffer (pH 8.0).

  • Preparation of Solutions:

    • Prepare stock solutions of Berberine and this compound in DMSO.

    • Prepare working solutions by diluting the stock solutions in phosphate buffer.

    • Prepare a 10 mM solution of ATCI and a 3 mM solution of DTNB in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of Berberine, this compound, or their combination.

    • Add 140 µL of phosphate buffer and 20 µL of recombinant human AChE to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of DTNB to each well.

    • Initiate the reaction by adding 10 µL of ATCI.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of AChE inhibition relative to the control (no inhibitor).

    • Calculate the IC50 values using non-linear regression analysis.

    • The Combination Index (CI) is calculated using the median-effect principle to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Microglial Anti-inflammatory Assay

This protocol is a generalized representation based on studies investigating the anti-inflammatory effects of Berberine and this compound on microglial cells.[3][4]

  • Cell Culture:

  • Treatment:

    • Seed BV2 cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Berberine, this compound, or their combination for 2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response.

  • Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Markers:

    • RNA Extraction: Extract total RNA from the treated cells using a suitable RNA isolation kit.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers specific for iNOS, TNF-α, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis:

    • Calculate the relative mRNA expression of the target genes using the 2-ΔΔCt method.

    • Compare the expression levels of inflammatory markers in the treated groups to the LPS-only control group.

Visualizing the Pathways and Workflows

To better understand the complex interactions, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_membrane Microglial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus a7nAChR α7 nAChR Ca2_influx Ca²⁺ Influx a7nAChR->Ca2_influx Berberine Berberine Berberine->a7nAChR allosteric potentiation This compound This compound This compound->a7nAChR allosteric potentiation CaMKII CaMKII Ca2_influx->CaMKII Rac1 Rac1 CaMKII->Rac1 NFkB NF-κB CaMKII->NFkB inhibition Rac1->a7nAChR enhances activity LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB NFkB_n NF-κB NFkB->NFkB_n iNOS_TNFa iNOS, TNF-α (Pro-inflammatory Mediators) Gene_expression Gene Expression NFkB_n->Gene_expression Gene_expression->iNOS_TNFa

Caption: Synergistic anti-inflammatory signaling pathway of this compound and Berberine in microglia.

G cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Culture Culture BV2 Microglial Cells Pretreat Pre-treat with this compound, Berberine, or Combination Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate RNA_extraction Total RNA Extraction Stimulate->RNA_extraction cDNA_synthesis cDNA Synthesis RNA_extraction->cDNA_synthesis qRT_PCR qRT-PCR for iNOS & TNF-α cDNA_synthesis->qRT_PCR Data_analysis Data Analysis (2-ΔΔCt method) qRT_PCR->Data_analysis

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound and Berberine.

Conclusion

The combination of this compound and Berberine presents a compelling case for a synergistic neuroprotective strategy. Their enhanced efficacy in inhibiting acetylcholinesterase and suppressing key inflammatory pathways in microglia suggests a multi-target approach that could be beneficial for complex neurodegenerative disorders like Alzheimer's disease. The data strongly indicates that lower doses of the combined alkaloids can achieve superior therapeutic effects compared to higher doses of the individual compounds, potentially reducing the risk of side effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising combination.

References

Cross-Species Pharmacokinetic Profile of Palmatine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profile of Palmatine across various species, offering valuable insights for preclinical and clinical research. This compound, a protoberberine alkaloid found in several medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile across different species is crucial for predicting its behavior in humans and designing effective therapeutic strategies.

Comparative Pharmacokinetic Parameters of this compound

The oral bioavailability of this compound is generally low across species, a characteristic feature of many isoquinoline (B145761) alkaloids.[4][5] This is primarily attributed to poor intestinal absorption and significant first-pass metabolism.[4] Intravenous administration results in significantly higher plasma concentrations and a longer elimination half-life compared to oral dosing.[4] The following tables summarize key pharmacokinetic parameters of this compound in various animal models.

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Different Species

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Bioavailability (%)Reference
Rat1086 ± 100.9 ± 0.95.7 ± 2.1--[4]
Rat3081 ± 391.3 ± 0.55.6 ± 0.82--[4]
Rat60273 ± 1680.6 ± 0.43.8 ± 0.7--[4]
Rat60.4 (in San-Huang formula)-----[6]
Rat---5.65 ± 2.22-15.5[7]
Rat60 (total alkaloids)910 ± 600.59 ± 0.013.12 ± 0.034705 ± 311.510.98[5]
Dog (Beagle)-8----[8]
Rabbit------[9][10]

Table 2: Pharmacokinetic Parameters of this compound Following Intravenous/Intramuscular Administration in Different Species

SpeciesDose (mg/kg)RouteCmax (ng/mL)t1/2 (h)AUC (ng·h/mL)Reference
Rat2.5IV397 ± 14023.3 ± 14.0-[4]
Rat60 (total alkaloids)IV-2.87 ± 0.2142852 ± 3581[5]
Chicken5IM240--[1][11]

Note: "-" indicates data not available in the cited sources. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve; IV: Intravenous; IM: Intramuscular.

Experimental Protocols

Quantification of this compound in Plasma using LC-MS/MS

This section outlines a representative protocol for the determination of this compound in plasma, synthesized from various published methodologies.[7][12][13][14]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add a known concentration of an appropriate internal standard (e.g., Coptisine or Jatrorrhizine).[12][13]

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.[12][14]

  • Vortex the mixture for 2-3 minutes.

  • Centrifuge the mixture at 12,000 rpm for 10 minutes.

  • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

  • Chromatographic Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, Waters XTerra MS C18).[12][13]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water containing an additive like formic acid (0.1%) or ammonium (B1175870) acetate (B1210297) (5 mM).[7][12]

  • Flow Rate: 0.25 - 0.3 mL/min.[12][13]

  • Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.[7][13]

  • Detection: Multiple reaction monitoring (MRM) of the precursor to product ion transitions for this compound (e.g., m/z 352 → 336) and the internal standard.[13]

3. Method Validation

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines. The linear range for this compound is typically between 0.1 to 1000 ng/mL in plasma.[7][12][13]

Signaling Pathway Visualization

This compound has been shown to modulate several key signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and metabolism.[15][16][17] The following diagram illustrates the inhibitory effect of this compound on the PI3K/Akt signaling cascade.

Palmatine_PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits Phosphorylation

This compound inhibits the PI3K/Akt signaling pathway.

Conclusion

This comparative guide highlights the significant cross-species variability in the pharmacokinetic profile of this compound. The consistently low oral bioavailability across different animal models underscores the challenges in its clinical development as an oral therapeutic agent. The provided experimental protocol offers a robust framework for the accurate quantification of this compound in biological matrices. Furthermore, the visualization of its interaction with the PI3K/Akt signaling pathway provides a mechanistic basis for its observed pharmacological effects. These insights are critical for guiding future research, including the development of novel formulations to enhance bioavailability and the design of targeted therapies that leverage its pathway-specific activities. Further studies, particularly in humans, are warranted to fully elucidate the clinical potential of this compound.

References

Comparative Efficacy of Palmatine and its 9-O-Substituted Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Palmatine, a protoberberine alkaloid, has a long history of use in traditional medicine for treating a variety of ailments, including inflammation, infections, and liver diseases.[1] In recent years, scientific interest has focused on enhancing its therapeutic potential through structural modifications. This guide provides a comparative analysis of the efficacy of this compound and its 9-O-substituted derivatives, supported by experimental data, to assist researchers and drug development professionals in this field.

Antimicrobial Activity

Substitution at the 9-O-position of this compound has been shown to significantly modulate its antimicrobial properties. Studies indicate that introducing alkyl or N-heterocyclic structures at this position can enhance its activity, particularly against Gram-positive bacteria.

A series of 9-O-substituted this compound derivatives (3a-f) demonstrated a 2- to 64-fold increase in antibacterial activity against Gram-positive bacteria compared to the parent this compound.[1][2] Among these, compound 3d (9-O-butylthis compound) exhibited the highest antimicrobial activity.[1][2] Conversely, these derivatives showed weaker inhibitory effects against Gram-negative bacteria and fungi.[1][2] Another series of derivatives (5a-e) with N-heterocyclic structures showed lower antimicrobial activity than the alkyl-substituted compounds (3a-f).[1][2]

Interestingly, the length of the alkyl side chain at the 9-O-position influences both efficacy and toxicity. While antimicrobial activity is enhanced, the acute toxicity (LD50) was found to decrease as the alkyl chain elongates, with compound 3f (9-O-octylthis compound) showing the least toxicity in one study.[1][2]

Another study focused on developing this compound derivatives as antibacterial agents against Helicobacter pylori. The introduction of a suitable secondary amine substituent at the 9-position was found to be beneficial for potency.[3][4] Compound 1c from this series exhibited the most potent activity against metronidazole-resistant H. pylori strains, with minimum inhibitory concentration (MIC) values of 4–16 μg/mL, surpassing the efficacy of this compound itself.[3][4] This compound also demonstrated a good safety profile with an LD50 of over 1000 mg/kg and is suggested to exert its effect by targeting H. pylori urease.[3][4]

CompoundModificationTarget Organism(s)Activity MetricValueReference
This compound-Gram-positive bacteria-Baseline[1]
3a (9-O-ethylthis compound)9-O-ethylGram-positive bacteriaFold Increase vs this compound2-64[1]
3b (9-O-propylthis compound)9-O-propylGram-positive bacteriaFold Increase vs this compound2-64[1]
3c (9-O-isopropylthis compound)9-O-isopropylGram-positive bacteriaFold Increase vs this compound2-64[1]
3d (9-O-butylthis compound)9-O-butylGram-positive bacteriaFold Increase vs this compoundHighest in series[1]
3f (9-O-octylthis compound)9-O-octyl-Acute Toxicity (LD50)Least toxic in series[1]
1c9-O-(secondary amine)Metronidazole-resistant H. pyloriMIC4–16 μg/mL[3][4]
Anticancer and Cytotoxic Activity

This compound and its derivatives have demonstrated significant potential as anticancer agents by influencing various molecular pathways, including inducing apoptosis, inhibiting cell proliferation and migration, and arresting the cell cycle.[5][6] Modifications at different positions, including the 9-O-position, have been explored to enhance these cytotoxic effects. While much of the anticancer research has focused on 13-substituted derivatives, which have shown potent cytotoxic activity against various cancer cell lines[7], the broader class of this compound derivatives continues to be an active area of investigation. For instance, 13-n-octyl-palmatine displayed a remarkably potent IC50 value of 0.02 µM against the SMMC7721 human hepatoma cell line.[7][8]

This compound itself has been shown to inhibit the proliferation of various cancer cell lines, with DU145 prostate cancer cells being particularly sensitive.[9] It has also demonstrated growth inhibitory effects on breast cancer cells, with IC50 values ranging from 5.126 to 5.805 µg/mL.[10]

Anti-fibrotic and Anti-NASH Activity

Recent research has uncovered the potential of 9-O-substituted this compound derivatives in treating hepatic fibrosis and nonalcoholic steatohepatitis (NASH). A study involving twenty 9-O-substituted this compound derivatives found that the introduction of a benzyl (B1604629) motif at the 9-O position was favorable for activity against collagen α1 (I) (COL1A1), a key marker of fibrosis.[11][12]

Compound 6c from this series showed the highest inhibitory effect against COL1A1, with an IC50 value of 3.98 μM.[11][12] This compound also dose-dependently inhibited the expression of other fibrogenic markers like α-smooth muscle actin (α-SMA) and matrix metalloproteinase 2 (MMP2).[11][12] Further mechanistic studies revealed that its anti-fibrogenic action might be mediated through the inhibition of both the canonical transforming growth factor-beta 1 (TGF-β1)/Smads and the non-canonical janus-activated kinase 1 (JAK1)/signal transducer and activator of transcription 3 (STAT3) signaling pathways.[11][12] Notably, compound 6c exhibited a high safety profile with an LD50 value of over 1000 mg·kg-1 in mice.[11][12]

Another study focusing on anti-NASH agents synthesized sixty-one this compound derivatives and evaluated their anti-fibrogenic activities.[13] Compound 3a from this series demonstrated the highest potency, with an IC50 value of 8.19 μmol/L, and was shown to reduce the expression of multiple fibrogenic biomarkers.[13] In an in vivo model of NASH, this compound significantly reduced liver steatosis, inflammation, and fibrosis.[13] The mechanism of action was linked to the activation of the farnesoid X receptor (FXR).[13]

CompoundModificationTargetActivity MetricValueReference
6c9-O-benzyl derivativeCOL1A1IC503.98 μM[11][12]
6c--Acute Toxicity (LD50)>1000 mg/kg (mice)[11][12]
3aThis compound analogueAnti-fibrogenic activityIC508.19 μmol/L[13]

Experimental Protocols

Synthesis of 9-O-Substituted this compound Derivatives

A general procedure for the synthesis of 9-O-alkylthis compound derivatives involves the reaction of this compound with the corresponding alkyl halide. For example, to synthesize 9-O-ethylthis compound (3a), this compound is reacted with ethyl iodide.[1] The synthesis of 9-O-bromoalkylpalmatines (4a-b) is achieved by reacting this compound with a dibromoalkane.[1] These intermediates can then be used to introduce N-heterocyclic structures. The synthesized compounds are typically purified by column chromatography and characterized using 1H NMR, 13C NMR, ESI-MS, and elemental analysis.[1][2]

Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds is commonly evaluated using the agar (B569324) disc diffusion method or by determining the Minimum Inhibitory Concentration (MIC).

  • Agar Disc Diffusion Method: Sterile filter paper discs are impregnated with a known concentration of the test compound and placed on an agar plate previously inoculated with a specific microorganism. The plates are then incubated, and the diameter of the inhibition zone around each disc is measured.[1]

  • Minimum Inhibitory Concentration (MIC) Assay: This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. It is typically performed using a serial dilution method in a liquid or solid medium.[3][4]

Cytotoxicity and Anti-proliferative Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and proliferation. Cells are treated with the test compounds for a specific period, after which MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which is then solubilized and quantified by measuring its absorbance.[6][7]

  • BrdU Assay: This immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA of replicating cells, providing a direct measure of cell proliferation.[14]

COL1A1 Promoter Activity Assay

To evaluate the anti-fibrotic potential, human hepatic stellate LX-2 cells are transfected with a luciferase reporter plasmid containing the COL1A1 promoter. The cells are then treated with the test compounds. The inhibitory effect on COL1A1 promoter activity is determined by measuring the luciferase activity.[11][12]

Visualizations

Synthesis_Workflow This compound This compound Bromoalkyl_Intermediate 9-O-Bromoalkylthis compound This compound->Bromoalkyl_Intermediate Dibromoalkane Alkyl_Derivative 9-O-Alkylthis compound Derivative This compound->Alkyl_Derivative Alkyl Halide Alkyl_Halide Alkyl Halide (e.g., R-X) Heterocyclic_Derivative 9-O-Alkyl-N-heterocyclic this compound Derivative Bromoalkyl_Intermediate->Heterocyclic_Derivative N-Heterocycle N_Heterocycle N-Heterocycle Purification Purification (Column Chromatography) Alkyl_Derivative->Purification Heterocyclic_Derivative->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

References

Additive vs. Synergistic Anti-Tumor Activity of Palmatine with Gemcitabine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor activity of Palmatine, a protoberberine alkaloid, when used in combination with the standard chemotherapeutic agent, gemcitabine (B846), in the context of pancreatic cancer. Emerging preclinical evidence suggests that this compound can potentiate the cytotoxic effects of gemcitabine, indicating a potential shift from additive to synergistic anti-tumor activity. This guide synthesizes the available experimental data, details the underlying molecular mechanisms, and provides standardized protocols for key experimental assays.

Quantitative Data Summary

The synergistic or additive effect of combining this compound (PMT) with gemcitabine (GEM) has been evaluated in pancreatic cancer cells (PCCs) and pancreatic stellate cells (PSCs), which are key components of the tumor microenvironment. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of the interaction between two drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineDrugIC50 (Single Agent)Combination DetailsCombination Index (CI)Interaction TypeReference
Pancreatic Stellate Cells (PSCs)This compound (PMT)75 µg/mL25 µg/mL PMT + 0.1 µM GEM< 0.5High Synergy[1]
Gemcitabine (GEM)0.25 µM[1]
MIA PaCa-2 (Pancreatic Cancer)This compound (PMT) + Gemcitabine (GEM)Not explicitly statedPotentiates GEM-mediated growth inhibitionNot explicitly statedSynergy[1][2]
PANC-1 (Pancreatic Cancer)This compound (PMT) + Gemcitabine (GEM)Not explicitly statedDoes not potentiate GEM activityNot applicableNo Synergy[1]

Mechanism of Interaction: A Signaling Pathway Perspective

The synergistic anti-tumor activity of this compound and gemcitabine in pancreatic cancer is attributed to the modulation of key signaling pathways that regulate cell survival and apoptosis. This compound has been shown to suppress the GLI signaling pathway and inhibit the expression of the anti-apoptotic protein survivin.[1][2] Gemcitabine, a nucleoside analog, primarily functions by inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis.[3][4]

The combination of this compound and gemcitabine leads to a more pronounced inhibition of survivin, a protein that is often overexpressed in cancer cells and contributes to chemoresistance.[1] By downregulating survivin, this compound sensitizes pancreatic cancer cells to the apoptotic effects of gemcitabine. Furthermore, the inhibition of the GLI signaling pathway by this compound disrupts the communication between pancreatic cancer cells and stellate cells in the tumor microenvironment, further hindering tumor growth and progression.[1]

This compound This compound GLI GLI Signaling This compound->GLI inhibits Survivin Survivin This compound->Survivin inhibits Gemcitabine Gemcitabine CellGrowth Cell Growth & Proliferation Gemcitabine->CellGrowth inhibits GLI->CellGrowth Apoptosis Apoptosis Survivin->Apoptosis inhibits start Start step1 Seed pancreatic cancer cells in 96-well plates start->step1 step2 Treat cells with this compound, Gemcitabine, or combination step1->step2 step3 Incubate for 24-48 hours step2->step3 step4 Add MTT reagent to each well step3->step4 step5 Incubate for 4 hours step4->step5 step6 Add solubilization solution (e.g., DMSO) step5->step6 step7 Measure absorbance at 570 nm step6->step7 end End step7->end start Start step1 Treat cells with this compound, Gemcitabine, or combination start->step1 step2 Harvest and wash cells step1->step2 step3 Resuspend cells in Annexin V binding buffer step2->step3 step4 Add Annexin V-FITC and Propidium Iodide (PI) step3->step4 step5 Incubate in the dark step4->step5 step6 Analyze by flow cytometry step5->step6 end End step6->end

References

A Comparative Analysis of Palmatine and Berberine on Rhabdomyosarcoma Cell Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of two natural isoquinoline (B145761) alkaloids, Palmatine and Berberine, on rhabdomyosarcoma (RMS) cells. The information presented is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents.

Overview of this compound and Berberine in Rhabdomyosarcoma

Rhabdomyosarcoma is the most common soft tissue sarcoma in children.[1] Both this compound and Berberine have demonstrated anti-cancer properties in various cancer cell lines.[2][3] A key study directly comparing their effects on three human embryonal RMS cell lines (ERMS1, KYM1, and RD) revealed distinct mechanisms of action.[1][2] Berberine exhibits a broader inhibitory effect across all tested RMS cell lines, primarily through the induction of cell cycle arrest at the G1 phase.[1][2] In contrast, this compound's growth-suppressive activity was observed to be more cell-line specific, showing efficacy primarily in RD cells, without inducing cell cycle arrest or significant apoptosis at the concentrations tested.[2][3] Notably, the intracellular uptake of Berberine was found to be relatively higher than that of this compound in all examined RMS cell lines, which may contribute to their differing potencies.[1][2]

Quantitative Data Presentation

The following tables summarize the quantitative data on the effects of this compound and Berberine on the growth and cell cycle distribution of rhabdomyosarcoma cells.

Table 1: Comparative Growth Inhibition of Rhabdomyosarcoma Cell Lines

Cell LineCompoundConcentration (µM)Treatment Time (hours)Result
ERMS1 Berberine1, 3, 1072Dose-dependent growth suppression. Significant reduction at 3 and 10 µM.[2]
This compound1072No significant growth inhibition.[2]
KYM1 Berberine1, 3, 1048Dose-dependent growth suppression. Significant reduction at all concentrations.[2]
This compound1072No significant growth inhibition.[2]
RD Berberine1, 3, 1072Dose-dependent growth suppression. Significant reduction at all concentrations.[2]
This compound1072Significant growth suppression.[2]

Table 2: Effect on Cell Cycle Distribution in Rhabdomyosarcoma Cell Lines (at 10 µM)

Cell LineCompoundTreatment Time (hours)% of Cells in G1 Phase (Approx.)% of Cells in S Phase (Approx.)% of Cells in G2/M Phase (Approx.)
ERMS1 Control7255%30%15%
Berberine7270%20%10%
This compound7255%30%15%
KYM1 Control4860%25%15%
Berberine4875%15%10%
This compound4860%25%15%
RD Control7250%35%15%
Berberine7265%25%10%
This compound7250%35%15%

Note: The percentages are estimations based on graphical data from the source literature and are intended for comparative purposes.[2]

Table 3: Effect on Cell Cycle-Related Gene Expression in Rhabdomyosarcoma Cell Lines (at 10 µM)

Cell LineCompoundGeneChange in mRNA Expression
ERMS1 BerberineCDKN1C (p57Kip2)Upregulated[2]
This compoundMKI67, CCND1, CDKN1CNo significant change[2]
KYM1 BerberineMKI67Significantly decreased[2]
This compoundMKI67, CCND1, CDKN1CNo significant change[2]
RD BerberineMKI67Significantly decreased[2]
This compoundMKI67, CCND1, CDKN1CNo significant change[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for comparing the effects of this compound and Berberine.

Figure 1: Proposed Signaling Pathway of Berberine in RMS.

Figure 2: Proposed Signaling Pathway of this compound in RMS.

Experimental_Workflow Start Start: RMS Cell Culture (ERMS1, KYM1, RD) Treatment Treatment with This compound or Berberine (Various Concentrations & Durations) Start->Treatment Cell_Viability Cell Viability Assay (e.g., MTT Assay) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining by Flow Cytometry) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., PI Staining by Flow Cytometry) Treatment->Cell_Cycle_Assay Western_Blot Western Blot Analysis (Signaling Pathway Proteins) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis

Figure 3: General Experimental Workflow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

Human rhabdomyosarcoma cell lines (ERMS1, KYM1, and RD) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed RMS cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or Berberine (or vehicle control) for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V/PI Staining)
  • Seed RMS cells in 6-well plates and treat with this compound or Berberine as described above.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Treat RMS cells with this compound or Berberine as described for the apoptosis assay.

  • Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C.

  • Add Propidium Iodide (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis
  • Lyse treated and untreated RMS cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, p57Kip2, Cyclin D1) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize protein expression to a loading control such as GAPDH or β-actin.

Conclusion

Berberine demonstrates a more consistent and potent inhibitory effect on rhabdomyosarcoma cell growth compared to this compound, primarily by inducing G1 phase cell cycle arrest. This effect is associated with the upregulation of the cell cycle inhibitor p57Kip2 and downregulation of the proliferation marker Ki-67.[2] this compound's growth inhibitory action appears to be cell-line specific and occurs through a mechanism independent of cell cycle arrest.[2] While significant apoptosis was not observed at the tested concentrations for either compound in the primary comparative study, further investigation into their apoptotic potential at varying doses and durations is warranted. The differential intracellular accumulation of these compounds may also play a crucial role in their observed bioactivities.[2] These findings suggest that Berberine may hold broader therapeutic potential for rhabdomyosarcoma, while the efficacy of this compound may be restricted to specific subtypes. Further research is necessary to fully elucidate the molecular targets and signaling pathways responsible for the anti-cancer effects of both compounds in rhabdomyosarcoma.

References

Palmatine's Antidepressant Potential: An In Vivo Comparative Analysis in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Palmatine's antidepressant-like effects with other alternatives, supported by experimental data from in vivo studies in mice. This analysis delves into the behavioral and neurobiological evidence, offering insights into its potential as a novel therapeutic agent for depression.

This compound, a protoberberine alkaloid found in several medicinal plants, has demonstrated significant antidepressant-like activity in various mouse models of depression. Studies indicate its efficacy is comparable to the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875). The therapeutic effects of this compound appear to be mediated through multiple neurobiological pathways, including the modulation of monoaminergic systems, reduction of neuroinflammation, and regulation of cellular stress responses.

Comparative Efficacy: this compound vs. Fluoxetine

In preclinical studies, this compound has been shown to produce behavioral effects indicative of antidepressant action, similar to those of fluoxetine. These effects have been observed in widely accepted behavioral despair tests, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST), where a reduction in immobility time is a key indicator of antidepressant efficacy.

Table 1: Comparative Effects of this compound and Fluoxetine on Immobility Time in Behavioral Despair Tests

Treatment GroupDose (mg/kg, i.p.)Forced Swim Test (Immobility Time, seconds)Tail Suspension Test (Immobility Time, seconds)Reference
Control (Stressed)-IncreasedIncreased[1]
This compound0.5Significantly DecreasedSignificantly Decreased[1]
This compound1Significantly DecreasedSignificantly Decreased[1]
Fluoxetine10Significantly DecreasedSignificantly Decreased[1]

Data presented is a qualitative summary of findings from the cited study. Specific numerical values can be found in the original publication.

Furthermore, in the Sucrose (B13894) Preference Test, a measure of anhedonia (the inability to feel pleasure), this compound treatment was able to reverse the stress-induced decrease in sucrose consumption, a core symptom of depression. Notably, the highest dose of this compound (1 mg/kg) showed a significant effect in this test[1]. Importantly, neither this compound nor fluoxetine had a significant effect on the locomotor activity of the mice, suggesting that the observed antidepressant-like effects are not due to psychostimulant activity[1].

Mechanistic Insights: A Multi-Target Approach

The antidepressant-like effects of this compound are attributed to its influence on several key signaling pathways and neurobiological processes implicated in the pathophysiology of depression.

Monoamine Oxidase Inhibition: this compound has been shown to inhibit monoamine oxidase-A (MAO-A), an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine[1][2]. By inhibiting MAO-A, this compound can increase the synaptic availability of these neurotransmitters, a mechanism shared by a class of antidepressant drugs known as MAOIs.

Anti-Inflammatory and Neuroprotective Effects: Neuroinflammation is increasingly recognized as a critical factor in the development of depression. This compound has demonstrated potent anti-inflammatory properties by modulating microglial polarization. It suppresses the pro-inflammatory M1 microglia phenotype while promoting the anti-inflammatory M2 phenotype[3]. This is achieved, in part, through the PDE4B/KLF4 signaling pathway[3].

Moreover, in lipopolysaccharide (LPS)-induced models of depression, which mimic the inflammatory state, this compound has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[3][4][5]. This anti-inflammatory action is further supported by its ability to modulate the PI3K/Akt/NF-κB signaling pathway[6].

Regulation of Oxidative Stress and Apoptosis: this compound also exerts neuroprotective effects by combating oxidative stress and inhibiting neuronal apoptosis. It has been found to upregulate the Nrf2/HO-1 signaling pathway, a key cellular defense mechanism against oxidative stress[4][5][7][8][9]. Additionally, this compound modulates the BAX/Bcl-2 signaling pathway to reduce apoptosis in the hippocampus, a brain region crucial for mood regulation and memory[4][5].

Stress Hormone Regulation: Chronic stress leads to the dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis and elevated levels of the stress hormone corticosterone (B1669441). This compound has been shown to reverse stress-induced increases in plasma corticosterone levels, suggesting its ability to restore HPA axis function[1].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Chronic Unpredictable Mild Stress (CUMS) Model: To induce a depressive-like state, mice are subjected to a series of mild, unpredictable stressors daily for a period of 21 consecutive days. Stressors include:

  • Cage tilt (45°)

  • Food and water deprivation

  • Overnight illumination

  • Wet bedding

  • Forced swimming in cold water (4°C)

  • Shaking This protocol aims to mimic the chronic, low-grade stress that can contribute to the development of depression in humans[1].

Behavioral Tests:

  • Forced Swim Test (FST): Mice are placed individually in a cylinder of water from which they cannot escape. The duration of immobility (floating without struggling) is recorded over a 6-minute period. A decrease in immobility time is indicative of an antidepressant effect[1][10][11][12].

  • Tail Suspension Test (TST): Mice are suspended by their tails with adhesive tape, and the duration of immobility is measured over a 6-minute period. Similar to the FST, reduced immobility is interpreted as an antidepressant-like effect[1][10][11][13].

  • Sucrose Preference Test (SPT): This test assesses anhedonia. Mice are given a free choice between two bottles, one containing a 1% sucrose solution and the other containing plain water. The preference for the sucrose solution is calculated. A reversal of stress-induced reduction in sucrose preference suggests an antidepressant effect[1][12].

  • Open Field Test (OFT): This test is used to assess locomotor activity and anxiety-like behavior. Mice are placed in an open arena, and their movements, including distance traveled and time spent in the center, are recorded. This helps to rule out the possibility that observed effects in the FST and TST are due to changes in general activity[4][5].

Biochemical and Molecular Analyses:

  • Monoamine Oxidase (MAO-A) Activity Assay: Brain tissue is homogenized, and the activity of MAO-A is determined by measuring the rate of conversion of a specific substrate.

  • Cytokine Measurement (ELISA): Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the brain or plasma are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot Analysis: This technique is used to measure the protein expression levels of key components of signaling pathways such as Nrf2, HO-1, BAX, Bcl-2, PI3K, Akt, and NF-κB in brain tissue.

  • Corticosterone Measurement: Plasma corticosterone levels are measured using commercially available assay kits.

Visualizing the Mechanisms of Action

The following diagrams illustrate the experimental workflow and the key signaling pathways involved in this compound's antidepressant-like effects.

experimental_workflow cluster_model Depression Model Induction cluster_treatment Treatment cluster_behavioral Behavioral Assessment cluster_biochemical Biochemical & Molecular Analysis CUMS Chronic Unpredictable Mild Stress (21 days) This compound This compound Administration CUMS->this compound Fluoxetine Fluoxetine Administration CUMS->Fluoxetine Control Vehicle Control CUMS->Control LPS Lipopolysaccharide Injection LPS->this compound LPS->Control FST Forced Swim Test This compound->FST TST Tail Suspension Test This compound->TST SPT Sucrose Preference Test This compound->SPT OFT Open Field Test This compound->OFT Fluoxetine->FST Fluoxetine->TST Fluoxetine->SPT Fluoxetine->OFT Control->FST Control->TST Control->SPT Control->OFT MAO MAO-A Activity FST->MAO Cytokines Cytokine Levels (ELISA) TST->Cytokines Western Western Blot (Signaling Pathways) SPT->Western Corticosterone Corticosterone Levels OFT->Corticosterone

Experimental Workflow for In Vivo Validation.

signaling_pathways cluster_inflammation Anti-Inflammatory & Neuroprotective Pathways cluster_monoamine Monoaminergic System This compound This compound PI3K PI3K This compound->PI3K inhibits PDE4B PDE4B This compound->PDE4B inhibits Nrf2 Nrf2 This compound->Nrf2 activates Bax Bax This compound->Bax inhibits Bcl2 Bcl-2 This compound->Bcl2 activates MAOA MAO-A This compound->MAOA inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ProInflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory KLF4 KLF4 PDE4B->KLF4 Microglia Microglia Polarization (↓ M1, ↑ M2) KLF4->Microglia HO1 HO-1 Nrf2->HO1 OxidativeStress ↓ Oxidative Stress HO1->OxidativeStress Apoptosis ↓ Apoptosis Bax->Apoptosis Bcl2->Apoptosis Monoamines ↑ Monoamines (Serotonin, Dopamine) MAOA->Monoamines

Key Signaling Pathways of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Palmatine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of palmatine, a bioactive isoquinoline (B145761) alkaloid. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental compliance. All waste containing this compound must be treated as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). This compound and its salts are considered hazardous and are harmful if swallowed, in contact with skin, or inhaled.[1][2] They may also cause skin and serious eye irritation.[2]

Personal Protective Equipment (PPE): Standard personal protective equipment, including a lab coat, safety glasses with side shields or chemical safety goggles, and chemical-resistant gloves, must be worn at all times when handling this compound.[3][4][5]

Handling: All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid the formation of dust and aerosols.[2][3][6]

Spills: In the event of a spill, evacuate the area and ensure adequate ventilation.[6] Avoid dust formation.[2][6] Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[6] Prevent the substance from entering drains.[6]

Core Disposal Principle: Hazardous Waste Management

The principal and recommended method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste management service.[3][6] This ensures compliance with all federal, state, and local regulations. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4][5][6]

Step-by-Step Disposal Protocol

A systematic approach to waste segregation, collection, and storage is critical for the safe management of this compound waste.

1. Waste Segregation:

  • Solid Waste: Collect pure this compound, as well as contaminated items such as spatulas, weigh boats, and PPE (gloves, etc.), in a designated and properly labeled hazardous waste container.[3][4]

  • Liquid Waste: Solutions containing this compound should be segregated based on the solvent used. Halogenated and non-halogenated solvent waste streams must be collected in separate, clearly labeled containers.[3] It is imperative not to mix incompatible chemicals.[3]

2. Waste Collection and Containerization:

  • Select leak-proof containers made of a material compatible with the chemical waste.[3][4]

  • Ensure containers are kept securely sealed when not in use.[3]

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3]

3. Storage:

  • Store waste containers in a designated, cool, dry, and well-ventilated area.[5][6]

  • Utilize secondary containment trays to prevent the spread of material in case of a spill.[3][4]

4. Final Disposal:

  • The collected hazardous waste should be disposed of through a licensed chemical destruction plant or a reputable hazardous waste management service.[3][6]

  • Controlled incineration with flue gas scrubbing is a suitable method for destruction.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for waste pickup and to ensure adherence to specific institutional protocols.[5]

Disposal of Contaminated Packaging:

  • Empty containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous liquid waste.[6] After rinsing, the container may be offered for recycling or reconditioning.[6]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or via controlled incineration if the material is combustible.[6]

Quantitative Data Summary

While specific quantitative limits for this compound disposal are not defined, the consistent guideline across safety data sheets is to treat any amount as hazardous waste. Key physical and chemical properties relevant to handling and storage are summarized below.

PropertyValue
Molecular Formula C₂₁H₂₂NO₄⁺
Molecular Weight 352.4 g/mol
Appearance Crystalline solid[7]
Storage Temperature -20°C[7]
Solubility Soluble in DMSO and DMF (~30 mg/ml), and ethanol (B145695) (~5 mg/ml). Sparingly soluble in aqueous buffers.[7]

Experimental Protocol: Chemical Degradation of Related Alkaloids

While no specific degradation protocol for this compound was found, a method for the chemical oxidation of the related compound D-Tetrahydrothis compound is available and may serve as a reference for potential treatment methods, with the caveat that the final treated solution must still be disposed of as hazardous waste.[3] This procedure should be performed in a chemical fume hood with appropriate PPE.

Materials:

  • Aqueous this compound waste solution

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% (w/v) Potassium Permanganate (B83412) (KMnO₄) solution

  • Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (B1197395) (Na₂S₂O₅)

  • Sodium Bicarbonate or Sodium Hydroxide for neutralization

  • pH paper or pH meter

Procedure:

  • Acidification: Slowly add concentrated sulfuric acid to the aqueous this compound waste solution with stirring to adjust the pH to approximately 3.[3]

  • Oxidation: While stirring, slowly add the 5% potassium permanganate solution. Continue addition until a faint, persistent pink or purple color remains for at least 30 minutes, indicating complete oxidation.[3]

  • Quenching: Quench the excess potassium permanganate by adding a small amount of sodium bisulfite or sodium metabisulfite until the purple color disappears.[3]

  • Neutralization: Slowly add a suitable base (e.g., sodium bicarbonate) to neutralize the solution to a pH between 6 and 8.[3]

  • Final Disposal: The treated solution must be collected and disposed of as hazardous waste through your institution's EHS department.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

PalmatineDisposalWorkflow start Start: this compound Waste Generated characterize Characterize Waste Stream (Solid, Liquid, Sharps, PPE) start->characterize segregate Segregate Waste at Source characterize->segregate solid_waste Solid Waste Container (Pure compound, contaminated labware) segregate->solid_waste Solids liquid_waste Liquid Waste Container (Segregate by solvent: Halogenated / Non-Halogenated) segregate->liquid_waste Liquids label Label Containers Correctly ('Hazardous Waste', 'this compound') solid_waste->label liquid_waste->label storage Store in Designated Satellite Accumulation Area (SAA) - Cool, Dry, Ventilated - Secondary Containment label->storage pickup Request Pickup from Environmental Health & Safety (EHS) storage->pickup disposal Final Disposal by Licensed Hazardous Waste Contractor (e.g., Incineration) pickup->disposal end End: Disposal Complete disposal->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Palmatine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Palmatine. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves the use of appropriate personal protective equipment and engineering controls to minimize exposure.

Control TypeSpecification
Engineering Controls Work in a well-ventilated area. A chemical fume hood is preferable for all handling of solid this compound and its solutions to avoid the formation of dust and aerosols.[1][2] An accessible safety shower and eye wash station must be available.[1]
Eye Protection Chemical safety goggles with side-shields are required to protect against splashes.[1][3]
Hand Protection Wear chemical-resistant gloves. Gloves must be inspected before use and changed frequently, especially after direct contact with the substance.[2]
Skin and Body Protection A lab coat or impervious clothing should be worn to prevent skin contact.[1][2]
Respiratory Protection If ventilation is inadequate or if dust/aerosols are generated, a NIOSH/MSHA-approved respirator should be used.[3][4]

Step-by-Step Handling and Storage Protocol

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the container is properly labeled with the chemical name and hazard information.

Preparation and Handling:

  • Before handling, ensure all required PPE is correctly worn.[5]

  • Conduct all weighing and solution preparation within a chemical fume hood to minimize inhalation of dust or vapors.[5]

  • Avoid direct contact with skin, eyes, and clothing.[4][6]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling the substance.[1][4]

Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]

  • The recommended storage temperature is 4°C for the solid form.[1]

  • Solutions should be stored at -20°C for up to one month or -80°C for up to one year.[7]

  • Keep the container away from heat, direct sunlight, and sources of ignition.[1]

  • Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Fire Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[2][3] Wear self-contained breathing apparatus and full protective clothing.[1][3]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect unused solid this compound and any contaminated materials (e.g., weigh boats, gloves, paper towels) in a designated, clearly labeled hazardous waste container.[5][8] The container should be made of a compatible material and kept sealed when not in use.[5]

  • Liquid Waste: Collect solutions of this compound in a separate, clearly labeled hazardous waste container.[5] Segregate waste streams based on the solvent used (e.g., halogenated vs. non-halogenated).[5]

Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[5]

  • Store waste containers in a designated satellite accumulation area with secondary containment to prevent spills.[8]

Final Disposal:

  • The primary and recommended method for the disposal of this compound waste is through a licensed hazardous waste management service.[2][5]

  • Do not discharge this compound waste into sewer systems or the environment.[2]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G This compound Handling Workflow A Preparation (Don PPE, Work in Fume Hood) B Weighing and Solution Preparation A->B C Experimentation B->C D Decontamination of Work Area C->D E Waste Segregation (Solid and Liquid) C->E D->E F Waste Container Labeling ('Hazardous Waste - this compound') E->F G Storage in Satellite Accumulation Area F->G H Scheduled Pickup by Licensed Waste Disposal Service G->H

Caption: Workflow for the safe handling and disposal of this compound.

The diagram below outlines the procedural steps to be taken in the event of a this compound spill.

G This compound Spill Response Spill This compound Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Notify Notify Supervisor and EHS Spill->Notify PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->PPE Notify->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Contaminated Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose

Caption: Emergency procedure for a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.